Indigo
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-hydroxy-1H-indol-2-yl)indol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O2/c19-15-9-5-1-3-7-11(9)17-13(15)14-16(20)10-6-2-4-8-12(10)18-14/h1-8,17,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQILFGKZUJYXGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=NC4=CC=CC=C4C3=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O2 | |
| Record name | C.I. VAT BLUE 1 | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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DSSTOX Substance ID |
DTXSID3026279 | |
| Record name | Indigo dye | |
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Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
C.i. vat blue 1 is a dark blue powder with coppery luster. Occurs in isomeric forms (cis and trans). In solid state it is in the trans form. (NTP, 1992), Dry Powder, Dark-blue solid with coppery shine; [HSDB] | |
| Record name | C.I. VAT BLUE 1 | |
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| Record name | 3H-Indol-3-one, 2-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro- | |
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| Record name | Indigo | |
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Solubility |
less than 1 mg/mL (NTP, 1992), PRACTICALLY INSOL IN WATER, ALC, ETHER, DIL ACIDS, SOL IN ANILINE, NITROBENZENE, CHLOROFORM, GLACIAL ACETIC ACID, CONCN SULFURIC ACID | |
| Record name | C.I. VAT BLUE 1 | |
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| Record name | INDIGO | |
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Density |
1.35 (NTP, 1992) - Denser than water; will sink, 1.35 | |
| Record name | C.I. VAT BLUE 1 | |
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| Record name | INDIGO | |
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Color/Form |
DARK-BLUE POWDER WITH COPPERY LUSTER | |
CAS No. |
482-89-3, 68651-46-7, 64784-13-0 | |
| Record name | C.I. VAT BLUE 1 | |
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| Record name | Indigo | |
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| Record name | Indigo (dye) | |
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| Record name | INDIGO | |
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| Record name | 3H-Indol-3-one, 2-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro- | |
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| Record name | 2-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro-3H-indol-3-one | |
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| Record name | INDIGO | |
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Melting Point |
734 to 738 °F (decomposes) (NTP, 1992) | |
| Record name | C.I. VAT BLUE 1 | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Properties of Indigo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indigo is a historic and industrially significant organic dye, renowned for its distinctive blue color.[1] For centuries, it was obtained from plant sources, primarily of the Indigofera genus. However, since the late 19th century, synthetic this compound has largely replaced the natural product, with the Baeyer-Drewson synthesis being a key development in its chemical history.[2] Beyond its prominent role in the textile industry, particularly for dyeing denim, this compound and its derivatives have garnered increasing interest in the fields of materials science and pharmacology due to their unique chemical properties and biological activities. This guide provides a comprehensive technical overview of the chemical structure, physicochemical properties, synthesis, and biological signaling pathways associated with this compound.
Chemical Structure and Properties
This compound is a crystalline solid with a characteristic dark blue to purple hue.[3] Its molecular structure consists of two indole rings linked by a central carbon-carbon double bond. This extensive conjugation is the primary reason for its intense color.
Key Structural Features:
-
Chemical Formula: C₁₆H₁₀N₂O₂[3]
-
IUPAC Name: (2E)-2-(3-oxo-1H-indol-2-ylidene)-1H-indol-3-one[2]
-
Functional Groups: The molecule contains two amine (-NH) groups, two ketone (C=O) groups, and two benzene rings. The arrangement of these groups in a conjugated system is crucial for its chromophoric properties.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. Its poor solubility in water and most common organic solvents is a key characteristic, necessitating specific chemical modifications for its application in dyeing.[1][4]
| Property | Value | Reference(s) |
| Molecular Weight | 262.27 g/mol | [2] |
| Melting Point | 390-392 °C (decomposes) | [2] |
| Boiling Point | Decomposes | [2] |
| Density | 1.35 g/cm³ | [3] |
| Solubility in Water | Very low | [2] |
| Solubility in Organic Solvents | Soluble in DMSO, chloroform, and nitrobenzene | [1] |
| Maximum Absorption (λmax) | ~613 nm in chloroform | [1] |
Synthesis and Reactions
The most well-known laboratory synthesis of this compound is the Baeyer-Drewson synthesis, first reported in 1882.[2] This reaction involves the condensation of 2-nitrobenzaldehyde with acetone in the presence of a base.[5]
Baeyer-Drewson this compound Synthesis: A Logical Workflow
The following diagram illustrates the key steps in the Baeyer-Drewson synthesis of this compound.
Caption: Logical workflow of the Baeyer-Drewson this compound synthesis.
The this compound Vat Dyeing Process
Due to its insolubility, this compound must be reduced to its soluble leuco form (leuco-indigo) for dyeing. This is typically done in an alkaline "vat." The fabric is immersed in the leuco-indigo solution and then exposed to air, which oxidizes the leuco-indigo back to the insoluble this compound, trapping the dye within the fibers.
Biological Activity and Signaling Pathways
Recent research has revealed that this compound and its derivatives possess significant biological activities, including anti-inflammatory and antioxidant effects. These effects are mediated through the modulation of specific cellular signaling pathways.
Modulation of the TLR4/MyD88/NF-κB Signaling Pathway
This compound has been shown to inhibit the Toll-like receptor 4 (TLR4) signaling pathway.[1][6] This pathway is a key component of the innate immune system and, when activated by ligands such as lipopolysaccharide (LPS), triggers a cascade that leads to the activation of the transcription factor NF-κB and the subsequent expression of pro-inflammatory cytokines.[7] By inhibiting this pathway, this compound can reduce inflammation.[1]
Caption: this compound's inhibition of the TLR4/MyD88/NF-κB signaling pathway.
Activation of the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
This compound is a potent ligand for the aryl hydrocarbon receptor (AhR), a transcription factor involved in regulating xenobiotic metabolism and immune responses.[8][9] Upon binding to this compound, AhR translocates to the nucleus and modulates the expression of target genes, which can lead to anti-inflammatory effects through crosstalk with other pathways, such as the inhibition of NF-κB.[10]
Caption: Activation of the AhR signaling pathway by this compound.
Modulation of the SIRT1/PGC-1α Pathway
Emerging evidence suggests that this compound may also interact with the SIRT1/PGC-1α pathway, which is a key regulator of mitochondrial biogenesis and cellular metabolism.[11][12] SIRT1, a NAD-dependent deacetylase, can activate PGC-1α, a transcriptional coactivator, leading to the expression of genes involved in mitochondrial function and antioxidant defense.[13] The potential for this compound to modulate this pathway opens up avenues for its investigation in age-related and metabolic diseases.
Caption: Postulated modulation of the SIRT1/PGC-1α pathway by this compound.
Experimental Protocols
This section provides standardized methodologies for the synthesis and analysis of this compound.
Synthesis of this compound via Baeyer-Drewson Reaction
Materials:
-
2-Nitrobenzaldehyde
-
Acetone
-
Sodium hydroxide (NaOH) solution (2 M)
-
Deionized water
-
Ethanol
-
Beakers
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve 1.0 g of 2-nitrobenzaldehyde in 20 mL of acetone in a 100 mL beaker.[14]
-
Add 35 mL of deionized water to the solution while stirring.[14]
-
Slowly add 5 mL of 2 M NaOH solution dropwise to the stirring mixture. A dark precipitate of this compound should form.[14]
-
Continue stirring for 10-15 minutes to ensure complete reaction.
-
Collect the this compound precipitate by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with deionized water until the filtrate is colorless.
-
Wash the precipitate with a small amount of ethanol to aid in drying.
-
Dry the purified this compound in a desiccator or a low-temperature oven.
UV-Visible Spectrophotometric Analysis of this compound
Materials:
-
This compound sample
-
Dimethyl sulfoxide (DMSO)
-
Volumetric flasks
-
Pipettes
-
Quartz cuvettes
-
UV-Visible spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO of a known concentration (e.g., 1 mg/mL). Due to this compound's low solubility, sonication may be required to fully dissolve the sample.[15]
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution with DMSO.
-
Set the UV-Visible spectrophotometer to scan a wavelength range of 400-800 nm.
-
Use DMSO as the blank to zero the spectrophotometer.
-
Measure the absorbance of each standard solution and the unknown sample solution.
-
Identify the wavelength of maximum absorbance (λmax) for this compound in DMSO.[16]
-
Construct a calibration curve by plotting the absorbance at λmax versus the concentration of the standard solutions.
-
Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Ammonium acetate
-
C18 reversed-phase HPLC column
-
HPLC system with a UV detector
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase, for instance, a gradient of methanol and 0.02 mol/L ammonium acetate solution.[17] All mobile phase components should be filtered and degassed.
-
Standard Preparation: Accurately weigh a known amount of high-purity this compound standard and dissolve it in a suitable solvent (e.g., DMSO) to prepare a stock solution. Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh the this compound sample to be analyzed and dissolve it in the same solvent as the standard. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[17]
-
Detection: UV detector set at an appropriate wavelength (e.g., 288 nm or the λmax of this compound).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: Typically 10-20 µL.
-
Run a gradient elution program to separate this compound from potential impurities.
-
-
Analysis: Inject the standard solutions to establish a calibration curve of peak area versus concentration. Inject the sample solution and determine the peak area of this compound. The purity of the sample can be calculated by comparing the peak area of the sample to the calibration curve and accounting for the initial sample weight.
Conclusion
This compound remains a molecule of significant scientific and commercial interest. Its rich chemistry, characterized by its insolubility and the necessity of a reduction-oxidation cycle for dyeing, is complemented by a growing understanding of its biological activities. The modulation of key inflammatory and metabolic signaling pathways by this compound and its derivatives presents exciting opportunities for future research and development in the pharmaceutical and nutraceutical industries. The experimental protocols provided in this guide offer a foundation for the consistent synthesis and analysis of this important compound.
References
- 1. Exploring the Mechanism of this compound Naturalis in the Treatment of Ulcerative Colitis Based on TLR4/MyD88/NF-κB Signaling Pathway and Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Baeyer–Drewsen this compound synthesis - Wikipedia [en.wikipedia.org]
- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. On the Mechanism of the Baeyer-Drewsen Synthesis of this compound [article.sapub.org]
- 6. Exploring the Mechanism of this compound Naturalis in the Treatment of Ulcerative Colitis Based on TLR4/MyD88/NF-κB Signaling Pathway and Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Indirubin and this compound are potent aryl hydrocarbon receptor ligands present in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound alleviates psoriasis through the AhR/NF-κB signaling pathway: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SIRT1 functionally interacts with the metabolic regulator and transcriptional coactivator PGC-1{alpha} - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SIRT1 controls the transcription of the peroxisome proliferator-activated receptor-gamma Co-activator-1alpha (PGC-1alpha) gene in skeletal muscle through the PGC-1alpha autoregulatory loop and interaction with MyoD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. books.rsc.org [books.rsc.org]
- 15. tis.wu.ac.th [tis.wu.ac.th]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Indigofera tinctoria Blueprint: A Technical Guide to Indigo Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the indigo biosynthesis pathway in Indigofera tinctoria. The document details the enzymatic reactions, genetic underpinnings, and cellular transport mechanisms that lead to the formation of the vibrant blue dye, this compound. Quantitative data, detailed experimental protocols, and pathway visualizations are presented to serve as a valuable resource for researchers in natural product synthesis, metabolic engineering, and drug development.
The Core Biosynthetic Pathway
The biosynthesis of this compound in Indigofera tinctoria is a multi-step process that begins with the amino acid tryptophan and culminates in the formation of the insoluble blue pigment. The primary precursor to this compound is indican, a colorless glucoside that is stored in the vacuoles of the plant's leaf cells.[1][2] The pathway is initiated upon tissue damage, which brings indican into contact with a specific β-glucosidase enzyme located in the chloroplasts.[3]
The key steps in the pathway are:
-
Indican Synthesis: Indole, derived from the shikimic acid pathway via tryptophan, is hydroxylated to form indoxyl. This reaction is likely catalyzed by a cytochrome P450 monooxygenase. Indoxyl is then glycosylated by the enzyme indoxyl-UDP-glucosyltransferase (IUGT) to form the stable precursor, indican. This step is crucial for detoxifying the reactive indoxyl and enabling its storage in the vacuole.
-
Enzymatic Hydrolysis: Upon cellular disruption, indican is released from the vacuole and is hydrolyzed by a specific β-glucosidase. This enzymatic cleavage breaks the glycosidic bond, releasing indoxyl and a glucose molecule.[4]
-
Oxidative Dimerization: In the presence of atmospheric oxygen, two molecules of the unstable indoxyl spontaneously oxidize and dimerize to form the water-insoluble blue pigment, this compound.[4] A side reaction can also occur where indoxyl is oxidized to isatin. The condensation of indoxyl and isatin forms indirubin, a red isomer of this compound.[4]
Quantitative Data
The following tables summarize key quantitative data related to the this compound biosynthesis pathway in Indigofera tinctoria.
Table 1: Indican and this compound Content in Indigofera tinctoria Leaves
| Parameter | Value | Conditions | Reference |
| Indican Content | 0.2% - 0.76% (of dry leaf weight) | Varies with plant age and environmental conditions | [4] |
| This compound Yield | ~10 g per 100 g of dried leaves (paste) | Dried leaf extraction | [5] |
| This compound Yield | 1.6 g/kg (of fresh biomass) | Not specified | [2] |
| Crude this compound Yield | 5.89 mg/g (of plant biomass) | Fermentation at 25 °C for 18 h | [1] |
| Pure this compound Yield | 1.41 mg/g (of plant biomass) | Fermentation at 25 °C for 12 h | [1] |
| Pure this compound Yield | 2.84 mg/g (of plant biomass) | Fermentation at 40 °C for 12 h | [1] |
| This compound Yield | 4.30% (powdered form) | Extraction with 2.0M NaOH | [6] |
Table 2: Kinetic Parameters of β-Glucosidases (from various sources, for reference)
| Enzyme Source | Substrate | Km (mM) | Vmax (μM/min/mg) | Optimal pH | Optimal Temperature (°C) | Reference |
| Agrobacterium tumefaciens | Indican | 1.4 | 373.8 | 7.0 | 40 | [7] |
| Sinorhizobium meliloti | Indican | 0.97 | 355.6 | 7.0 | 45 | [8] |
| Sporothrix schenckii | p-NPG | 44.14 | 0.02249 | 5.5 | 45 | [3] |
| Trichoderma koningii | p-NPG | 2.67 | - | 5.0 | 50 | [9] |
| Proteus mirabilis VIT117 | p-NPG* | 0.082 | 5.613 U/ml | 9.0 | 37 | [10] |
*p-Nitrophenyl-β-D-glucopyranoside, a common artificial substrate for β-glucosidase assays.
Experimental Protocols
Protocol for Extraction and Quantification of Indican from Indigofera tinctoria Leaves
This protocol describes the extraction of indican from fresh leaves and its quantification using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Fresh young leaves of Indigofera tinctoria
-
Liquid nitrogen
-
Mortar and pestle
-
Methanol
-
Deionized water
-
Centrifuge and centrifuge tubes
-
0.45 µm syringe filters
-
HPLC system with a C18 column and UV detector
-
Indican standard
Procedure:
-
Sample Preparation: Harvest fresh, young leaves and immediately freeze them in liquid nitrogen to quench enzymatic activity.
-
Extraction: Grind the frozen leaves to a fine powder using a pre-chilled mortar and pestle. Weigh approximately 1 g of the powdered leaf tissue into a centrifuge tube. Add 10 mL of 80% methanol and vortex thoroughly.
-
Incubation and Centrifugation: Incubate the mixture at 4°C for 24 hours with occasional shaking. After incubation, centrifuge the extract at 10,000 x g for 15 minutes at 4°C.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water is typically used. A starting condition of 20% methanol, increasing to 80% methanol over 20 minutes can be effective.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 280 nm.
-
Injection Volume: 20 µL.
-
-
Quantification: Prepare a standard curve using a pure indican standard of known concentrations. Compare the peak area of the indican from the leaf extract to the standard curve to determine its concentration.
Protocol for β-Glucosidase Activity Assay
This protocol outlines a general method for determining the activity of β-glucosidase from Indigofera tinctoria leaf extracts using the artificial substrate p-nitrophenyl-β-D-glucopyranoside (p-NPG).
Materials:
-
Fresh young leaves of Indigofera tinctoria
-
Extraction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0, containing 1 mM EDTA and 5 mM β-mercaptoethanol)
-
Liquid nitrogen
-
Mortar and pestle
-
Centrifuge and centrifuge tubes
-
p-Nitrophenyl-β-D-glucopyranoside (p-NPG) solution (e.g., 10 mM in extraction buffer)
-
Stop solution (e.g., 1 M sodium carbonate)
-
Spectrophotometer or microplate reader
Procedure:
-
Enzyme Extraction:
-
Harvest fresh, young leaves and freeze them in liquid nitrogen.
-
Grind the frozen leaves to a fine powder using a pre-chilled mortar and pestle.
-
Add the extraction buffer to the powdered tissue (e.g., 1:3 w/v) and homogenize.
-
Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the crude enzyme extract.
-
-
Enzyme Assay:
-
Set up a reaction mixture containing 50 µL of the enzyme extract and 400 µL of the extraction buffer. Pre-incubate the mixture at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 50 µL of the p-NPG solution.
-
Incubate the reaction for a specific time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 500 µL of the stop solution. The addition of the alkaline solution will develop a yellow color due to the formation of p-nitrophenol.
-
-
Measurement: Measure the absorbance of the solution at 405 nm using a spectrophotometer.
-
Calculation of Activity: Use a standard curve of p-nitrophenol to determine the amount of product formed. One unit of β-glucosidase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified assay conditions.
Visualizations
The following diagrams illustrate the core biosynthetic pathway and a typical experimental workflow for this compound production.
Caption: The core biosynthetic pathway of this compound in Indigofera tinctoria.
Caption: A generalized experimental workflow for the production and analysis of this compound.
References
- 1. Effect of different physico-chemical parameters for natural this compound production during fermentation of Indigofera plant biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Purification and characterization of an extracellular β‐glucosidase from Sporothrix schenckii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijret.org [ijret.org]
- 5. slowfiberstudios.com [slowfiberstudios.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Purification and Characterization of an Indican-hydrolyzing β-glucosidase from Agrobacterium tumefaciens | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. A method of purification, identification and characterization of β-glucosidase from Trichoderma koningii AS3.2774 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Screening, production, optimization and characterization of β-glucosidase using microbes from shellfish waste - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Historical and Ethnobotanical Applications of Indigo Dye
For Researchers, Scientists, and Drug Development Professionals
Introduction: From Ancient Dye to Modern Pharmacological Probe
For millennia, the deep blue pigment extracted from various plant species, collectively known as indigo, has been a cornerstone of textile dyeing across civilizations. The name itself is derived from the Greek indikón, meaning "Indian," reflecting India's ancient role as a primary supplier to the Greco-Roman world.[1] Historically, plants from the genera Indigofera (especially Indigofera tinctoria), Isatis (woad), and Polygonum have been the principal sources.[1][2]
Beyond its celebrated role in coloration, this compound possesses a rich and parallel history in traditional medicine. In Traditional Chinese Medicine (TCM), where it is known as Qing Dai, and in Ayurvedic practices, preparations from this compound-bearing plants have been used to treat a wide spectrum of ailments.[2][3][4] These ethnobotanical applications, once based on empirical observation, are now being investigated through modern pharmacology, revealing a host of bioactive molecules with significant therapeutic potential. This guide provides a technical overview of the historical medicinal uses of this compound, its key chemical constituents, quantified pharmacological activities, and the experimental protocols required for its study, with a focus on its application in drug discovery and development.
Ethnobotanical and Traditional Medicinal Applications
The medicinal use of this compound-producing plants is documented across Asia and Africa. The applications are diverse, leveraging the purported anti-inflammatory, antimicrobial, and detoxifying properties of the plant extracts.[4][5]
Key Traditional Uses of Indigofera tinctoria and Related Species:
-
Inflammatory and Skin Conditions: Used topically as an ointment or paste for skin diseases, wounds, ulcers, hemorrhoids, eczema, and psoriasis.[6][7][8] In TCM, a preparation called this compound naturalis is frequently used for these conditions.[2][8]
-
Nervous System Disorders: Leaf extracts have been traditionally used to treat epilepsy, nervous disorders, and to provide sedative effects.[6][9]
-
Respiratory Ailments: Employed in remedies for asthma and chronic bronchitis.[6][7][9]
-
Metabolic and Organ-Related Disorders: Infusions have been used for complaints related to the liver, kidney, and spleen.[6][7][9] Some traditions in Burkina Faso and Sri Lanka use it to manage diabetes.[8]
-
Antidote and Antimicrobial: A root infusion is traditionally used as an antidote for snakebites and scorpion stings.[6][7] It has also been applied for gonorrhea and syphilis.[6][7] In Japan, samurai historically wore this compound-dyed clothing under their armor to help prevent wound infections.[5]
-
Other Uses: Preparations have been used for fever, stomach pain, to promote hair growth, and as a prophylactic for rabies.[6][7][9]
Phytochemistry of this compound-Producing Plants
The therapeutic effects of indigoferous plants are attributable to a complex mixture of bioactive compounds. The primary molecules of interest are the indigoids, but other classes of compounds also contribute significantly to the plant's pharmacological profile.
-
Indigoid Precursors: The characteristic blue dye is not present in the living plant. Instead, the leaves contain colorless, water-soluble glycosides. The most common precursor is indican (indoxyl-β-D-glucoside).[1][10] Some species, like woad (Isatis tinctoria), also contain isatan B (indoxyl-5-ketogluconate).[10][11] Enzymatic or chemical hydrolysis of these precursors yields indoxyl , which upon exposure to air, undergoes oxidative dimerization to form the water-insoluble This compound (indigotin).[1]
-
Key Bioactive Indigoids:
-
This compound (Indigotin): The principal blue pigment.
-
Indirubin: A red-violet isomer of this compound, formed during the same oxidative process. Indirubin is often considered the major pharmacologically active component, particularly for its anti-inflammatory and anti-cancer properties.[8][9][12]
-
Isatin: An endogenous indole that has been investigated for a range of neuropsychopharmacological and cytotoxic activities.
-
-
Other Phytochemicals: The genus Indigofera is rich in other secondary metabolites, including flavonoids, terpenoids, rotenoids, and alkaloids, which exhibit a wide range of biological activities such as antimicrobial, cytotoxic, and antioxidant effects.[9][13][14][15][16]
Quantitative Phytochemical Analysis
Quantitative analysis is critical for standardizing extracts and understanding the relationship between chemical composition and biological activity. High-Performance Liquid Chromatography (HPLC) is a primary method for this purpose.
Table 1: Quantitative Analysis of this compound Precursors in Plant Leaves (Data sourced from Gilbert et al., 2004)[11][17][18]
| Plant Species | Precursor | Concentration (mg/g of frozen leaf tissue) |
| Isatis tinctoria | Indican | 1.8 |
| Isatan B | 10.1 | |
| Isatis indigotica | Indican | 1.9 |
| Isatan B | 4.8 | |
| Polygonum tinctorium | Indican | 1.7 |
| Isatan B | Not Detected |
Table 2: Indigoid Content in Commercial this compound naturalis Samples (Data sourced from Köhler et al., 2018)[19]
| Sample Origin | This compound Content (%) | Indirubin Content (%) |
| Commercial Sample 1 | 1.1% - 1.4% | 0.16% - 0.37% |
| Commercial Sample 2 | 2.0% | 0.13% |
Table 3: Yield of this compound Dye from Indigofera tinctoria Leaves via Alkaline Extraction (Data sourced from Tijani et al., 2021)[20]
| NaOH Concentration | Percentage Yield of this compound Powder (%) |
| 2.0 M | 4.30% |
| 3.0 M | 3.61% |
| 4.0 M | 3.39% |
Pharmacological Activities and Mechanisms of Action
Modern scientific investigation has substantiated many of the traditional medicinal claims, particularly concerning the anti-inflammatory effects of indirubin.
-
Anti-inflammatory Activity: Indirubin and its analogs are potent inhibitors of several key inflammatory signaling pathways. They have been shown to suppress the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E₂ (PGE₂), and cytokines such as IL-1β, IL-6, and TNF-α.[21][22][23]
-
Mechanism of Action: The anti-inflammatory effects of indirubin are mediated through the downregulation of multiple signaling cascades:
-
NF-κB Pathway: Indirubin inhibits the phosphorylation of IκBα and the p65 subunit of NF-κB, preventing its nuclear translocation and the subsequent transcription of inflammatory genes.[22][23]
-
MAPK Pathway: It suppresses the phosphorylation of key mitogen-activated protein kinases (MAPKs), including p38, ERK, and JNK.[23][24]
-
EGFR/SRC/PI3K Pathway: Recent studies show indirubin targets the Epidermal Growth Factor Receptor (EGFR) and SRC kinase, which in turn inhibits the downstream PI3K/AKT pathway, a critical regulator of inflammation and cell survival.[24]
-
-
Cytotoxic and Anti-Cancer Activity: Indirubin is a well-known inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK3β), contributing to its anti-proliferative effects.[12] It has been clinically investigated for treating chronic myelocytic leukemia.[25] Rotenoids and flavanones isolated from Indigofera spicata have also demonstrated potent cytotoxic activity against human cancer cell lines.[26]
-
Antioxidant and Hepatoprotective Effects: Extracts from Indigofera tinctoria have shown antioxidant, free-radical scavenging, and liver-protective activities in animal studies.[3][9][14]
Visualization of Indirubin's Anti-Inflammatory Signaling Pathway
Caption: Indirubin inhibits LPS-induced inflammation via multiple signaling pathways.
Key Experimental Methodologies
Protocol for Extraction and Isolation of this compound Pigments
This protocol provides a general methodology for extracting this compound and indirubin from fresh plant leaves, based on traditional methods and modern lab adaptations.[1][2][25][27]
-
Harvesting and Maceration: Harvest fresh leaves from species like Indigofera tinctoria or Persicaria tinctoria. Chop the plant material into small pieces.
-
Hydrolysis (Fermentation): Submerge the chopped leaves in water (e.g., a 1:10 plant-to-water ratio) in a non-reactive vessel.[27] Allow the mixture to ferment for 12-24 hours at ambient temperature. During this stage, endogenous enzymes hydrolyze the indican precursor into indoxyl and glucose.[1][25]
-
Alkalization: Filter out the solid plant material. To the remaining liquid, slowly add an alkali such as calcium hydroxide (slaked lime) or sodium hydroxide to raise the pH to approximately 11-12.[27] This alkaline environment facilitates the subsequent oxidation step.
-
Oxidation (Aeration): Vigorously agitate or aerate the alkaline solution by blowing air through it.[25][27] The dissolved indoxyl molecules will oxidatively dimerize. This process is visually indicated by a color change from greenish-yellow to a deep blue as the insoluble this compound pigment forms.
-
Precipitation and Collection: Allow the insoluble pigment to precipitate and settle at the bottom of the vessel. This can take several hours.
-
Washing and Drying: Decant the supernatant liquid. Wash the collected pigment paste several times with water to remove excess alkali and other water-soluble impurities. Press the paste into cakes and allow them to dry completely. The final product is a hard, dark blue solid that can be ground into a powder.
-
Purification (for Indirubin): For isolating indirubin, solvent extraction can be used. Since indirubin has higher solubility in solvents like methanol or chloroform compared to this compound, the crude powder can be subjected to Soxhlet extraction or continuous solvent extraction to separate the components.[25][28]
Protocol for Quantitative Analysis of this compound Precursors by HPLC
This method is adapted from the protocol described by Gilbert et al. (2004) for the analysis of indican and isatan B.[11]
-
Sample Preparation: Flash-freeze fresh plant leaves in liquid nitrogen and grind to a fine powder.
-
Extraction: Extract a known weight of the powdered leaf tissue (e.g., 100 mg) with deionized water (e.g., 1 mL) by vortexing and sonication. Centrifuge the sample to pellet solid debris and collect the supernatant.
-
HPLC System and Column: Use a high-performance liquid chromatography system equipped with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or a Diode Array Detector (DAD). A reverse-phase C18 column (e.g., 100 mm length) is appropriate for separation.
-
Mobile Phase and Gradient: Employ a multi-step gradient elution. For example, a mobile phase consisting of acetonitrile and water (with a small amount of an acid modifier like oxalic or formic acid) can be used. A typical gradient might run from 5% to 50% acetonitrile over 20-30 minutes.
-
Detection and Quantification: Identify peaks by comparing retention times with those of purified standards for indican and isatan B. Quantify the compounds by creating a standard curve from known concentrations of the standards and integrating the peak areas of the samples.
-
Data Expression: Express the final concentration as mg of precursor per gram of fresh or dry weight of the plant tissue.
Visualization of Experimental Workflow
Caption: Experimental workflow from plant material to bioactivity analysis.
Conclusion and Future Directions
The journey of this compound from a ubiquitous dye to a subject of intense pharmacological research underscores the value of ethnobotany in modern drug discovery. While historically prized for its color, the true therapeutic potential lies in its complex phytochemistry, particularly the isomer indirubin. The well-documented anti-inflammatory and cytotoxic mechanisms of indirubin, targeting fundamental signaling pathways like NF-κB and MAPK, present a compelling case for its development as a lead compound.
For researchers and drug development professionals, the challenge lies in overcoming the poor bioavailability of these lipophilic compounds and optimizing their structure for enhanced efficacy and target specificity.[12] Future research should focus on the synergistic effects of the various phytochemicals within crude extracts, the development of novel delivery systems, and the continued exploration of the diverse Indigofera genus for new bioactive molecules. The rich history of this compound serves as a potent reminder that nature's palette contains not only vibrant colors but also sophisticated chemical solutions to complex biological problems.
References
- 1. This compound dye - Wikipedia [en.wikipedia.org]
- 2. From natural dye to herbal medicine: a systematic review of chemical constituents, pharmacological effects and clinical applications of this compound naturalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound's therapeutic uses | Research Starters | EBSCO Research [ebsco.com]
- 4. caringsunshine.com [caringsunshine.com]
- 5. kokorocares.com [kokorocares.com]
- 6. bepls.com [bepls.com]
- 7. pfaf.org [pfaf.org]
- 8. researchgate.net [researchgate.net]
- 9. doc-developpement-durable.org [doc-developpement-durable.org]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative analysis of this compound and this compound precursors in leaves of Isatis spp. and Polygonum tinctorium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Role of Indirubins in Inflammation and Associated Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. phytopharmacyresearch.com [phytopharmacyresearch.com]
- 14. acgpubs.org [acgpubs.org]
- 15. [PDF] Phytochemistry and Pharmacology of Genus Indigofera: A Review | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Quantitative Analysis of this compound and this compound Precursors in Leaves of Isatis spp. and Polygonum tinctorium | Semantic Scholar [semanticscholar.org]
- 18. researchportal.plymouth.ac.uk [researchportal.plymouth.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. Extraction, Chemical Modification and Characterization of this compound Dye from Indigofera Tinctoria Leaves and Its Application on Cotton Fabric [ideas.repec.org]
- 21. Indirubin-3-monoxime exhibits anti-inflammatory properties by down-regulating NF-κB and JNK signaling pathways in lipopolysaccharide-treated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Indirubin improves antioxidant and anti-inflammatory functions in lipopolysaccharide-challenged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Indirubin Inhibits LPS-Induced Inflammation via TLR4 Abrogation Mediated by the NF-kB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | Indirubin attenuates sepsis by targeting the EGFR/SRC/PI3K and NF-κB/MAPK signaling pathways in macrophages [frontiersin.org]
- 25. thaiscience.info [thaiscience.info]
- 26. Bioactive Constituents of Indigofera spicata - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A Continuous Extraction Protocol for the Characterisation of a Sustainably Produced Natural this compound Pigment - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A Continuous Extraction Protocol for the Characterisation of a Sustainably Produced Natural this compound Pigment - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic characterization of indigotin and indirubin
An In-depth Technical Guide to the Spectroscopic Characterization of Indigotin and Indirubin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indigotin and its isomer, indirubin, are prominent members of the indigoid family of compounds, historically significant as dyes and increasingly recognized for their diverse pharmacological activities, including kinase inhibition.[1] A precise and comprehensive structural and electronic characterization is paramount for quality control, mechanistic studies, and the development of new therapeutic agents. This technical guide provides an in-depth overview of the core spectroscopic techniques—UV-Visible, Fluorescence, Raman, and Nuclear Magnetic Resonance (NMR)—used to characterize and differentiate these two isomers. It includes a summary of key quantitative data, detailed experimental protocols, and logical workflows to aid researchers in their analytical endeavors.
Introduction: The Isomeric Relationship
Indigotin and indirubin share the same molecular formula (C₁₆H₁₀N₂O₂) and molecular weight (262.27 g/mol ), but differ in the connectivity of their two indole-based monomer units.[2] Indigotin is the symmetric dimer formed by a bond between the 2-positions of two indoxyl precursors. In contrast, indirubin is the asymmetric isomer resulting from the condensation of one indoxyl molecule with one isatin molecule, creating a 2,3'-linkage.[3][4] This structural difference leads to distinct electronic and vibrational properties, which can be effectively probed using various spectroscopic methods.
Caption: Biosynthetic pathways for Indigotin and Indirubin.
Spectroscopic Data
The distinct molecular structures of indigotin and indirubin give rise to unique spectroscopic signatures. This section summarizes the key quantitative data obtained from UV-Visible, Fluorescence, Raman, and NMR spectroscopy.
UV-Visible and Fluorescence Spectroscopy
UV-Visible absorption spectroscopy reveals differences in the π-electron systems of the isomers. The more conjugated and planar structure of indigotin results in a longer maximum absorption wavelength (λmax) compared to indirubin.[2][5] Fluorescence spectroscopy further distinguishes them, with indigotin typically exhibiting a stronger fluorescence peak.[6]
Table 1: UV-Visible Absorption and Fluorescence Data
| Compound | Technique | λmax (nm) | Solvent/Conditions |
| Indigotin | UV-Vis Abs. | 590 - 640 | General[1] |
| ~616 | Acetone/Water[7] | ||
| Fluorescence | ~486 | Experimental[6] | |
| Indirubin | UV-Vis Abs. | 500 - 560 | General[1] |
| Fluorescence | ~412 | Experimental[6] |
Vibrational Spectroscopy (Raman)
Raman spectroscopy is a powerful non-destructive technique for identifying indigoids. The spectra show characteristic intense peaks corresponding to the vibrational modes of the molecules. The differences in symmetry and bond arrangements between indigotin and indirubin lead to distinguishable Raman spectra.[8][9]
Table 2: Characteristic Raman Peaks
| Compound | Wavenumber (cm⁻¹) | General Assignment |
| Indigotin | ~1575 | Ring Stretching (C=C, C=O)[8][9] |
| ~545 | In-plane Bending[8][9] | |
| ~253 | Skeletal Deformation[8][9] | |
| Indirubin | ~1690 | C=O Stretching |
| ~1585 | Ring Stretching | |
| ~1330 | N-H Bending |
Note: Peak positions can vary slightly based on the sample matrix and instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. Due to its poor solubility, indigotin is often analyzed in its reduced, soluble "leuco" form.[10] Indirubin, being more soluble in solvents like dimethyl sulfoxide (DMSO), can be analyzed directly.[10] The asymmetry of indirubin results in a more complex NMR spectrum compared to the symmetric indigotin.[1]
Table 3: Selected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Compound | Nucleus | Chemical Shift (δ, ppm) | Assignment |
| Indirubin | ¹H | ~11.0 | N-H |
| ¹H | ~10.9 | N'-H | |
| ¹H | ~8.7 | H-4 | |
| ¹³C | ~186 | C=O (Isatin moiety) | |
| ¹³C | ~169 | C=O (Indoxyl moiety) | |
| Leuco-Indigotin | ¹³C | ~139.1 | C-8 (bridging C) |
| ¹³C | ~138.5 | C-9 (bridging C) | |
| ¹³C | ~114.2 | C-7 |
Note: NMR data is highly dependent on solvent, temperature, and concentration. The values presented are approximate and for illustrative purposes.
Experimental Workflow and Protocols
A standardized workflow is crucial for obtaining reproducible spectroscopic data. The following diagram and protocols outline the key steps for the characterization of indigotin and indirubin.
Caption: General experimental workflow for spectroscopic analysis.
UV-Visible Spectroscopy Protocol
-
Sample Preparation : Due to low aqueous solubility, dissolve samples in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is commonly used.[11] For indigotin, chloroform extraction may be necessary.[12][13] Prepare a dilute stock solution and create serial dilutions to find a concentration within the linear range of the spectrophotometer (typically absorbance < 1.0).
-
Instrumentation : Use a dual-beam UV-Visible spectrophotometer.
-
Data Acquisition :
-
Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Scan the sample solution over a range of 200-800 nm.[3]
-
Identify the wavelength of maximum absorbance (λmax).
-
Raman Spectroscopy Protocol
-
Sample Preparation : Samples can often be analyzed directly as solid powders with minimal preparation.
-
Instrumentation : A Raman microscope is typically used.
-
Data Acquisition :
-
Select an appropriate laser excitation wavelength (e.g., 532 nm).[14] Note that fluorescence interference can be an issue, and selecting a different laser (e.g., 785 nm) may be necessary to mitigate this.
-
Set laser power to a low level (e.g., <10 mW) to avoid sample degradation.[14]
-
Acquire spectra over a typical Raman shift range of 100-1800 cm⁻¹.[6]
-
Co-add multiple scans to improve the signal-to-noise ratio.[14]
-
NMR Spectroscopy Protocol
-
Sample Preparation :
-
Indirubin : Dissolve approximately 5-10 mg of the purified sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[10]
-
Indigotin : Due to insolubility, convert to the leuco-indigotin form. This can be done directly in an NMR tube by adding the solid to D₂O and then adding sodium dithionite and sodium hydroxide under an inert atmosphere at an elevated temperature.[10]
-
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition :
-
Acquire a standard ¹H spectrum.
-
Acquire a ¹³C spectrum. Techniques like DEPT can aid in identifying carbon types.
-
Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) may be necessary for complete structural assignment, especially for novel derivatives.
-
Conclusion
The spectroscopic techniques outlined in this guide provide a robust analytical toolkit for the characterization and differentiation of indigotin and indirubin. UV-Visible and fluorescence spectroscopy offer rapid methods for distinguishing the isomers based on their electronic properties. Raman spectroscopy provides a specific vibrational fingerprint for non-destructive identification. Finally, NMR spectroscopy delivers definitive structural elucidation through the precise mapping of atomic environments. By employing these methods with rigorous experimental protocols, researchers and drug development professionals can ensure the identity, purity, and quality of these biologically significant compounds.
References
- 1. A tunable synthesis of indigoids: targeting indirubin through temperature - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00400C [pubs.rsc.org]
- 2. Molecular Structures and Spectral Properties of Natural Indigo and Indirubin: Experimental and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 4. Indirubin as a red hair Colourant from Indigofera tinctoria L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Structures and Spectral Properties of Natural this compound and Indirubin: Experimental and DFT Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tekhelet.com [tekhelet.com]
- 11. tis.wu.ac.th [tis.wu.ac.th]
- 12. mdpi.com [mdpi.com]
- 13. A Critical Comparison of Methods for the Analysis of this compound in Dyeing Liquors and Effluents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Carmine in a Food Dye: Spectroscopic Characterization and Determining Its Micro-Concentration through the Clock Reaction - PMC [pmc.ncbi.nlm.nih.gov]
The Quest for Blue Gold: A Technical Guide to the Discovery and Engineering of Indigo-Producing Microorganisms
For Researchers, Scientists, and Drug Development Professionals
The iconic blue of indigo, a dye steeped in history, is undergoing a modern renaissance. Driven by the need for sustainable and environmentally benign manufacturing processes, researchers are turning to the microbial world to unlock novel methods of this compound production. This technical guide delves into the core of this exciting field, providing an in-depth overview of the discovery of novel this compound-producing microorganisms, the metabolic pathways they employ, and the experimental protocols necessary to harness their biosynthetic capabilities. We present a comprehensive look at the quantitative data, detailed methodologies, and the intricate signaling and experimental workflows that are paving the way for a new era of bio-indigo.
Quantitative Data Summary
The following table summarizes the key quantitative data from various studies on microbial this compound production. This allows for a clear comparison of different microbial systems, the substrates they utilize, and the resulting this compound yields.
| Microorganism Strain | Key Enzyme(s) | Substrate(s) | Fermentation Conditions | This compound Titer (mg/L) | Source |
| Escherichia coli (Engineered) | Naphthalene Dioxygenase (NDO) | Glucose | Fed-batch cultivation, 30°C | 12,000 | [1] |
| Pseudomonas putida HI201 (Engineered) | Tryptophanase (tnaA), Flavin-containing Monooxygenase (FMO) | Tryptophan (15 mM) | Fed-batch fermentation, 30°C, 200 rpm | 1,310 | |
| Escherichia coli (Engineered) | Styrene Monooxygenase (styAB), Malate Dehydrogenase (mdh) | Tryptophan (2.0 g/L) | 24 h fermentation | 787.25 | [2][3] |
| Escherichia coli ABT (Engineered) | Styrene Monooxygenase (StyAB), Tryptophanase (TnaA) | Tryptophan (1.2 g/L) | - | 530 | [4] |
| Escherichia coli ABP (Engineered) | Styrene Monooxygenase (StyAB), Chaperone (groES-groEL) | Tryptophan (1.2 g/L) | - | 550 | [4][5] |
| Acinetobacter sp. ST-550 | Multicomponent Phenol Hydroxylase | Indole | - | 292 | [6] |
| Escherichia coli (Engineered) | Flavin-containing Monooxygenase (FMO) | Tryptophan | 24 h cultivation in flask | 662 | [7] |
| Escherichia coli (Engineered Co-culture) | Modular pathway | Renewable carbon substrates | Step-wise modification | 104.3 | |
| Synechocystis sp. PCC6803 (Engineered) | Flavin-containing Monooxygenase (mFMO) | Indole | Light-driven biotransformation | 112 | |
| Escherichia coli (Engineered) | Naphthalene Dioxygenase (NDO) | Tryptophan | Shaking flask | 291 | |
| Escherichia coli (Engineered) | Naphthalene Dioxygenase (NDO) | Tryptophan | 5-L fermenter (optimized) | 1,926 |
Metabolic and Experimental Workflows
To visually represent the complex processes involved in microbial this compound production, the following diagrams have been generated using the Graphviz DOT language.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery and engineering of this compound-producing microorganisms.
Protocol 1: Screening for Novel this compound-Producing Microorganisms from Soil
-
Sample Collection: Collect soil samples from diverse environments, such as industrial sites with a history of aromatic compound contamination or areas with dense vegetation.
-
Enrichment Culture: In a 250 mL flask, add 10 g of soil to 100 mL of a minimal salt medium supplemented with 1 g/L of indole or tryptophan as the sole carbon and nitrogen source. Incubate at 30°C with shaking at 150 rpm for 5-7 days.
-
Isolation: Perform serial dilutions of the enrichment culture in sterile saline (0.85% NaCl). Plate 100 µL of each dilution onto agar plates of the same minimal salt medium. Incubate the plates at 30°C for 3-5 days.
-
Primary Screening: Visually inspect the plates for colonies that develop a blue pigmentation.
-
Secondary Screening: Pick the blue-pigmented colonies and inoculate them into 50 mL of liquid minimal salt medium containing 1 g/L of indole or tryptophan. Incubate at 30°C with shaking at 150 rpm for 48-72 hours.
-
This compound Extraction and Quantification:
-
Centrifuge 1 mL of the culture at 10,000 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of dimethyl sulfoxide (DMSO).
-
Vortex vigorously to extract the this compound.
-
Centrifuge again to pellet the cell debris.
-
Measure the absorbance of the supernatant at 610 nm. Quantify the this compound concentration using a standard curve prepared with pure this compound.
-
-
Identification: Identify the positive isolates through 16S rRNA gene sequencing.
Protocol 2: Construction of a Recombinant this compound-Producing E. coli
-
Gene Amplification: Amplify the gene of interest (e.g., naphthalene dioxygenase) from the genomic DNA of a known this compound-producing microorganism using PCR with primers containing appropriate restriction sites.
-
Vector and Insert Preparation: Digest both the amplified gene and the expression vector (e.g., pET-28a(+)) with the corresponding restriction enzymes. Purify the digested products using a gel extraction kit.
-
Ligation: Ligate the digested gene into the digested vector using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into a competent E. coli expression host strain (e.g., BL21(DE3)).
-
Selection: Plate the transformed cells on Luria-Bertani (LB) agar plates containing the appropriate antibiotic for the expression vector. Incubate overnight at 37°C.
-
Verification:
-
Perform colony PCR on the resulting colonies to confirm the presence of the insert.
-
Isolate the plasmid DNA from positive colonies and perform restriction digestion to verify the insert size.
-
Sequence the insert to confirm its identity and correct orientation.
-
-
Expression and this compound Production:
-
Inoculate a single verified colony into 5 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C.
-
Inoculate 1 mL of the overnight culture into 100 mL of fresh LB broth and grow to an OD600 of 0.6-0.8.
-
Induce gene expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Add tryptophan or indole to the culture medium.
-
Incubate at a lower temperature (e.g., 20-30°C) for 24-48 hours to allow for proper protein folding and this compound production.
-
Monitor for the development of a blue color and quantify the this compound produced as described in Protocol 1.
-
Protocol 3: Purification of this compound from Bacterial Culture
-
Cell Harvesting: Centrifuge the bacterial culture at 8,000 x g for 15 minutes to pellet the cells containing the this compound.
-
Washing: Resuspend the cell pellet in deionized water and centrifuge again. Repeat this washing step three times to remove residual medium components.
-
Cell Lysis: Resuspend the washed cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl) and lyse the cells using sonication or a French press.
-
This compound Precipitation: Centrifuge the lysate at 12,000 x g for 20 minutes to pellet the crude this compound.
-
Solvent Extraction:
-
Resuspend the crude this compound pellet in a small volume of a suitable organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to dissolve the this compound.
-
Centrifuge to remove insoluble cell debris.
-
-
Recrystallization:
-
Transfer the this compound-containing supernatant to a clean flask.
-
Add a non-solvent, such as water, dropwise until this compound begins to precipitate.
-
Allow the solution to stand at 4°C overnight to complete the crystallization.
-
-
Final Collection and Drying: Collect the purified this compound crystals by filtration and wash with a small amount of cold non-solvent. Dry the crystals under vacuum.
Conclusion
The discovery and engineering of this compound-producing microorganisms represent a significant step towards sustainable and environmentally friendly chemical production. The methodologies outlined in this guide provide a framework for researchers to explore the vast microbial diversity for novel biocatalysts and to engineer robust microbial cell factories for high-yield this compound biosynthesis. The continued advancement in synthetic biology and metabolic engineering holds the promise of making bio-indigo a commercially viable and ecologically responsible alternative to its synthetic counterpart, truly making it the "blue gold" of the bio-economy.
References
- 1. A microbial factory for bio-indigo synthesis: demonstration of sustainable denim dying - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC01293G [pubs.rsc.org]
- 2. A Combinational Optimization Method for Efficient Production of this compound by the Recombinant Escherichia coli with Expression of Monooxygenase and Malate Dehydrogenase [mdpi.com]
- 3. A Combinational Optimization Method for Efficient Production of this compound by the Recombinant Escherichia coli with Expression of Monooxygenase and Malate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production of this compound by Recombinant Escherichia coli with Expression of Monooxygenase, Tryptophanase, and Molecular Chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of this compound by Recombinant Escherichia coli with Expression of Monooxygenase, Tryptophanase, and Molecular Chaperone [agris.fao.org]
- 6. An overview of microbial this compound-forming enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Geochemical Analysis of Historical Indigo Pigments: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core geochemical analysis techniques used to investigate historical indigo pigments. It is designed to offer researchers, scientists, and professionals in drug development a detailed understanding of the methodologies for identifying this compound, determining its provenance, and quantifying its key chemical components. This guide delves into the intricate chemistry of historical this compound and presents a suite of analytical protocols for its characterization.
Introduction to Historical this compound Pigments
This compound, a deep blue pigment with the chemical formula C₁₆H₁₀N₂O₂, has been used for millennia, sourced from a variety of plants, most notably from the Indigofera genus.[1][2] The primary coloring principle is indigotin. Natural this compound is a complex mixture containing not only indigotin but also isomers like indirubin, which imparts a reddish hue, and other minor components such as this compound brown, this compound gluten, and various flavonoids.[3] The specific composition of these components can provide valuable clues about the pigment's botanical origin and the historical production processes employed.
The precursor to this compound in plants is indican, a colorless, water-soluble glycoside.[4] Through a process of fermentation and oxidation, indican is hydrolyzed to indoxyl, which then dimerizes to form the insoluble this compound pigment.[1] The analysis of historical this compound, therefore, involves the identification of these primary and secondary compounds to reconstruct the story of the pigment's origin and use.
Core Analytical Techniques and Protocols
A multi-analytical approach is often necessary for the comprehensive characterization of historical this compound pigments.[5][6] This typically involves a combination of chromatographic and spectroscopic techniques to separate, identify, and quantify the various chemical constituents.
Chromatographic Techniques
Chromatography is essential for separating the complex mixture of compounds found in historical this compound samples.
2.1.1. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS)
HPLC-MS is a powerful tool for the separation and identification of indigoids and flavonoids.[5]
Experimental Protocol: HPLC-MS Analysis of Indigoids and Flavonoids
-
Sample Preparation: Extraction .[5]
-
Excise a small, representative sample from the historical artifact (e.g., textile fiber, paint chip).
-
Prepare an extraction solvent mixture of methanol, acetone, and 4 mM oxalic acid in LC-MS grade water in a 3:3:4 ratio.
-
Immerse the sample in the extraction solvent and sonicate for a specified period to ensure efficient extraction of the target analytes.
-
Centrifuge the sample to pellet any solid material.
-
Carefully transfer the supernatant to a clean vial for analysis.
-
-
Instrumentation and Conditions .[5]
-
Chromatographic Column: 100 mm reverse-phase C18 column.
-
Mobile Phase: A multi-step gradient of acetonitrile in water.
-
Initial: 5% acetonitrile
-
Ramp to 50% acetonitrile
-
Ramp to 80% acetonitrile
-
Ramp to 100% acetonitrile
-
-
Flow Rate: As per instrument manufacturer's recommendation for the column diameter.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection .
-
Ionization Mode: Electrospray Ionization (ESI), typically in both positive and negative ion modes to detect a wider range of compounds.
-
Collision Induced Energy: 35 eV (can be optimized for specific target molecules).
-
Data Analysis: Identify compounds based on their retention times and mass-to-charge ratios (m/z), and by comparing their fragmentation patterns with known standards or spectral libraries.
-
2.1.2. Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of this compound, derivatization is necessary to make it amenable to GC-MS analysis.[6][7] This technique is particularly useful for identifying indigotin and its degradation products.[1]
Experimental Protocol: GC-MS Analysis of this compound
-
Sample Preparation: Derivatization .[6][7]
-
Place a small sample in a reaction vial.
-
Add a silylating agent, such as N,O-bis-(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the vial.
-
Heat the vial to the recommended temperature for the derivatization reaction to proceed to completion. This process creates volatile trimethylsilyl (TMS) derivatives of the this compound molecules.
-
Alternatively, use m-(trifluoromethyl)-phenyltrimethylammonium hydroxide (TMTFTH) for extraction and derivatization.[1]
-
-
Instrumentation and Conditions .
-
GC Column: A non-polar or semi-polar capillary column is typically used.
-
Injector Temperature: Set to a temperature that ensures the volatilization of the derivatized analytes without causing thermal degradation.
-
Oven Temperature Program: A programmed temperature ramp is used to separate the different components of the sample based on their boiling points.
-
Carrier Gas: Helium or hydrogen.
-
-
Mass Spectrometry Detection .
Spectroscopic Techniques
Spectroscopic methods provide valuable information about the molecular structure and composition of the pigments, often in a non-destructive manner.
2.2.1. Raman Spectroscopy
Raman spectroscopy is a non-destructive technique that is highly effective for the identification of pigments.[4][8]
Experimental Protocol: Raman Spectroscopy of this compound Pigments
-
Instrumentation .[4]
-
Data Acquisition .[4]
-
Acquisition Time: Approximately 12 seconds.
-
Averaging: 10x averaging to improve the signal-to-noise ratio.
-
Environmental Conditions: Exclude ambient light using a black cloth to minimize background noise.
-
-
Data Analysis .
-
Background Correction: Apply a standard background correction algorithm to remove fluorescence signals.[4]
-
Peak Identification: Identify the characteristic Raman peaks of indigotin and other components by comparing the spectrum to reference databases.
-
2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is another non-destructive technique that provides information about the chemical bonds present in the pigment.
Experimental Protocol: FTIR Spectroscopy of this compound Pigments
-
Instrumentation .
-
Mode: Attenuated Total Reflectance (ATR) or Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy are common for solid samples.
-
Spectral Range: Mid-IR region (4000–400 cm⁻¹).
-
-
Sample Preparation .
-
For ATR-FTIR, ensure good contact between the sample and the ATR crystal.
-
For DRIFT, the sample is typically mixed with potassium bromide (KBr) powder.
-
-
Data Acquisition .
-
Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis .
-
Identify the characteristic absorption bands corresponding to the functional groups present in this compound and its associated compounds.
-
Quantitative Data Presentation
The quantitative analysis of historical this compound pigments is crucial for determining their provenance and understanding the dyeing techniques used. The following tables summarize key quantitative data that can be obtained through the analytical methods described above.
| Plant Part | Total Polyphenols (mg GAE/g DW) | Total Flavonoids (mg CE/g DW) |
| Leaves | 22.94 ± 2.18 | 4.02 ± 0.43 |
| Flowers | 22.81 ± 2.04 | 3.70 ± 0.34 |
| Seeds | - | 3.28 ± 0.26 |
| Stems | - | - |
| Data adapted from a study on the polyphenolic and flavonoid content in different parts of the this compound plant.[3] GAE: Gallic Acid Equivalents; CE: Catechin Equivalents; DW: Dry Weight. |
| Pigment Component | Retention Time (minutes) |
| Indigotin | 28.633 |
| Indirubin | Varies |
| Retention times are dependent on the specific HPLC method used. The value for indigotin is from a specific study and should be used as a reference.[9] |
| Pigment Component | Characteristic Raman Peaks (cm⁻¹) |
| Indigotin | 1575-1577 |
| Prussian Blue | 275, 533, 2095, 2150 |
| Ultramarine | 548, 585 |
| Characteristic Raman peaks for pigment identification.[8] |
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of the analytical protocols described in this guide.
Caption: Workflow for HPLC-MS analysis of historical this compound.
Caption: Workflow for GC-MS analysis of historical this compound.
Caption: Workflow for Raman spectroscopy of historical this compound.
Conclusion
The geochemical analysis of historical this compound pigments is a multifaceted field that combines advanced analytical chemistry with an understanding of historical material science. The protocols and techniques outlined in this guide provide a robust framework for the detailed characterization of these historically significant materials. By employing a combination of chromatographic and spectroscopic methods, researchers can uncover valuable information about the composition, origin, and degradation of this compound pigments, contributing to the preservation of cultural heritage and providing insights for modern applications.
References
- 1. cac-accr.ca [cac-accr.ca]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. "Studies Toward Provenance Determination For this compound Dyes" by Erin Kibby [digitalcommons.otterbein.edu]
- 6. Identification of natural this compound in historical textiles by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Untwisting Beycesultan Höyük: the earliest evidence for nålbinding and this compound-dyed textiles in Anatolia | Antiquity | Cambridge Core [resolve.cambridge.org]
Indigo precursors and their enzymatic conversion
An in-depth technical guide on the enzymatic conversion of indigo precursors, designed for researchers, scientists, and drug development professionals.
Introduction
This compound, a vibrant blue dye with a history stretching back millennia, has traditionally been extracted from plants.[1] Modern production, however, is dominated by chemical synthesis from petrochemical precursors—a process fraught with environmental concerns due to the use of hazardous chemicals and the generation of toxic waste.[2][3] This has spurred significant interest in developing sustainable, bio-based methods for this compound production.
Biotechnological approaches, leveraging the specificity and efficiency of enzymes, offer a promising alternative.[1] These methods center on the conversion of natural or microbially-produced precursors into this compound. The two primary pathways involve the enzymatic hydrolysis of the plant-derived glucoside, indican, and the oxidation of indole, which can be synthesized by engineered microorganisms.[2][4] This guide provides a detailed technical overview of these precursors and the enzymatic systems that transform them, with a focus on quantitative data, experimental protocols, and the underlying biochemical pathways.
This compound Precursors and Enzymatic Conversion Pathways
There are two main precursors at the core of enzymatic this compound synthesis: Indican , the natural storage form in plants, and Indole , a key intermediate in microbial production systems.
Indican: The Natural Precursor
Indican is a colorless, water-soluble β-O-glucoside of indoxyl found in this compound-producing plants like Indigofera tinctoria.[4][5] The traditional fermentation process for natural this compound production relies on the enzymatic hydrolysis of indican.[3]
Enzymatic Conversion: The key enzyme in this process is β-glucosidase (EC 3.2.1.21) . This enzyme catalyzes the hydrolysis of the glycosidic bond in indican, releasing indoxyl and D-glucose. The resulting indoxyl is unstable and undergoes spontaneous, air-mediated oxidative dimerization to form the insoluble blue pigment, this compound.[2] A key advantage of this pathway is that indican itself is stable and can be stored. The conversion to this compound is triggered only upon enzymatic action, a feature that has been exploited in novel dyeing strategies.
Indole: The Microbial Precursor
In microbial systems, particularly engineered Escherichia coli, this compound production typically starts from glucose, which is converted via the shikimate and tryptophan pathways to produce the key precursor, indole.[6] Alternatively, tryptophan or indole can be supplied directly to the culture medium.[2][7] The conversion of indole to this compound is an oxidative process catalyzed by a variety of oxygenase enzymes.
Enzymatic Conversion: Several classes of microbial redox enzymes can oxidize indole. These enzymes introduce oxygen, leading to the formation of indoxyl, which then dimerizes to this compound. The primary enzyme classes include:
-
Flavin-dependent Monooxygenases (FMOs): These enzymes, such as mFMO from Methylophaga sp., directly hydroxylate indole to form indoxyl.[8][9]
-
Naphthalene Dioxygenases (NDOs): Originally identified in Pseudomonas species, NDOs convert indole to cis-indole-2,3-dihydrodiol, which then spontaneously eliminates water to yield indoxyl.[2][10]
-
Styrene Monooxygenases (SMOs): These enzymes are thought to first form an indole epoxide, which is then isomerized to indoxyl.[2][7]
-
P450 Monooxygenases: Heme-containing enzymes that can hydroxylate indole to indoxyl.[11][12]
-
Unspecific Peroxygenases (UPOs): These enzymes utilize hydrogen peroxide instead of molecular oxygen and cofactors like NADH/NADPH, offering a simpler in vitro system.[10]
The formation of indirubin, a red isomer of this compound, can occur as a by-product when indoxyl reacts with isatin, an over-oxidized product of indole.[12]
Quantitative Data on Enzymatic Conversions
The efficiency of enzymatic this compound production is highly dependent on the specific enzyme used, the microbial host, and the process conditions. The following tables summarize key quantitative data from various studies.
Table 1: Performance of this compound-Producing Enzymes and Strains
| Enzyme/Strain | Host Organism | Precursor | Product | Titer/Yield | Reference |
|---|---|---|---|---|---|
| Styrene Monooxygenase (StyAB) | E. coli | Tryptophan | This compound | 530 mg/L | [7] |
| Naphthalene Dioxygenase (NDOb) | E. coli | Glucose | This compound | up to 12 g/L | [6] |
| FMO + PtUGT1 | E. coli | Tryptophan | Indican | 2.9 g/L (9.8 mM) | [8] |
| FMO (no UGT) | E. coli | Tryptophan | This compound | 1.4 g/L (5.3 mM) | [8] |
| P450 BM3 Mutant | In vitro | Indole | This compound/Indirubin | ~1600 TON | [10][12] |
| β-glucosidase (immobilized) | Aspergillus niger | Indican | Indoxyl | Follows Michaelis-Menten kinetics |[13] |
Table 2: Optimal Conditions for this compound-Producing Enzymes
| Enzyme | Source Organism | Substrate | Optimal pH | Optimal Temperature (°C) | Reference |
|---|---|---|---|---|---|
| β-glucosidase | Aspergillus niger | Indican | 3.0 | 50-60 | [13] |
| Unspecific Peroxygenase (rHinUPO) | Humicola insolens | Indole | ~7.5 | Not specified | [10] |
| this compound Reductase | Bacillus subtilis | this compound (reduction) | 11.0 | 55-60 |[14] |
Experimental Protocols
Detailed methodologies are critical for reproducing and building upon existing research. Below are protocols for key experiments in the study of enzymatic this compound conversion.
Protocol 1: β-Glucosidase Activity Assay
This protocol is adapted from commercially available kits and is used to quantify the activity of β-glucosidase using a chromogenic substrate.[15][16]
Principle: β-glucosidase hydrolyzes the colorless substrate p-nitrophenyl-β-D-glucopyranoside (p-NPG) to glucose and p-nitrophenol, which is yellow and can be quantified by measuring absorbance at 405 nm.
Materials:
-
Assay Buffer: 50 mM phosphate buffer, pH 7.0.
-
Substrate Solution: p-nitrophenyl-β-D-glucopyranoside (p-NPG).
-
Enzyme Sample: Purified enzyme or cell lysate diluted in Assay Buffer.
-
96-well clear flat-bottom plate.
-
Spectrophotometric plate reader.
Procedure:
-
Equilibrate all reagents to the desired assay temperature (e.g., 37°C).[16]
-
Prepare a Master Reaction Mix containing Assay Buffer and p-NPG substrate.
-
Pipette 20 µL of the enzyme sample (and appropriate controls) into the wells of the 96-well plate.
-
To initiate the reaction, add 200 µL of the Master Reaction Mix to each sample well. Mix briefly and thoroughly.
-
Immediately measure the absorbance at 405 nm (this is the initial or t=0 reading).
-
Incubate the plate at the desired temperature for a set period (e.g., 20-30 minutes).[16][17]
-
After incubation, measure the final absorbance at 405 nm.
-
Calculate the change in absorbance (ΔA405 = A_final - A_initial) and determine enzyme activity relative to a p-nitrophenol standard curve. One unit of activity is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute at a specific pH and temperature.
Protocol 2: In-Vitro this compound Synthesis via Unspecific Peroxygenase (UPO)
This protocol describes a cell-free enzymatic synthesis of this compound from indole, adapted from studies on UPOs.[10]
Principle: UPO utilizes hydrogen peroxide (H₂O₂) to oxidize indole to indoxyl, which then dimerizes in the presence of air to form this compound. The reaction is performed under micro-aerobic conditions initially to favor indoxyl formation and then exposed to air for oxidation.
Materials:
-
Buffer: 100 mM potassium phosphate buffer, pH 7.5.
-
Enzyme: Purified unspecific peroxygenase (e.g., rHinUPO).
-
Substrate: Indole solution (e.g., in acetonitrile or DMSO).
-
Co-substrate: Hydrogen peroxide (H₂O₂) solution.
-
Nitrogen gas source.
Procedure:
-
In a reaction vessel, combine the phosphate buffer and indole to the desired final concentration (e.g., 5.7 mM).
-
Strip the solution of dissolved oxygen by bubbling with nitrogen gas for 15 minutes. This creates micro-aerobic conditions.
-
Initiate the reaction by adding the UPO enzyme (e.g., to 0.01 mg/mL) and H₂O₂ (e.g., to 2.0 mM).
-
Maintain the reaction under constant nitrogen stripping for a defined period (e.g., 1 hour) at room temperature with stirring.
-
After the enzymatic reaction, stop the nitrogen supply and stir the mixture under aerobic conditions (open to the air) for at least 1 hour to allow for the complete dimerization of indoxyl to this compound.
-
Quantify the this compound formed. This can be done by centrifuging the insoluble this compound, re-dissolving it in a solvent like DMSO, and measuring absorbance at ~620 nm.[4] Alternatively, a sulfonation method can be used for quantification via HPLC.[10]
Conclusion and Future Outlook
The enzymatic conversion of this compound precursors represents a cornerstone of green chemistry, offering a sustainable alternative to conventional synthesis. Significant progress has been made in discovering and engineering a diverse array of enzymes—from β-glucosidases that unlock the potential of the natural precursor indican, to a versatile toolkit of oxygenases for microbial indole conversion. Production titers have reached industrially relevant levels, demonstrating the viability of biotechnological routes.[6][18]
Future research will likely focus on several key areas: enhancing enzyme stability and catalytic efficiency through protein engineering[9]; optimizing microbial hosts and fermentation processes to reduce costs and increase yields; and developing integrated bioprocesses that combine synthesis and dyeing to create a seamless, environmentally benign production pipeline.[8] As these technologies mature, the "blue gold" that once came from plants may soon be sustainably produced in bioreactors, transforming the textile industry and paving the way for greener manufacturing paradigms.
References
- 1. An overview of microbial this compound-forming enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of microbial this compound-forming enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of this compound by recombinant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. texfash.com [texfash.com]
- 6. A microbial factory for bio-indigo synthesis: demonstration of sustainable denim dying - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC01293G [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Employing a biochemical protecting group for a sustainable this compound dyeing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Based Redesign of a Self-Sufficient Flavin-Containing Monooxygenase towards this compound Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. BJOC - Photochromic derivatives of this compound: historical overview of development, challenges and applications [beilstein-journals.org]
- 12. Enzymatic synthesis of this compound derivatives by tuning P450 BM3 peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a highly efficient this compound dyeing method using indican with an immobilized beta-glucosidase from Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ifatcc.org [ifatcc.org]
- 15. assaygenie.com [assaygenie.com]
- 16. abcam.cn [abcam.cn]
- 17. researchgate.net [researchgate.net]
- 18. Production of this compound by recombinant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of the Biological Activities of Indigo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indigo, a vibrant blue pigment with a long history of use in textile dyeing, has emerged as a molecule of significant interest in the pharmaceutical and biomedical fields. Beyond its coloring properties, this compound and its derivatives, notably indirubin, isatin, and tryptanthrin, exhibit a remarkable breadth of biological activities. This technical guide provides an in-depth review of the current scientific understanding of this compound's multifaceted pharmacological effects, with a focus on its anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. This document is intended to serve as a comprehensive resource, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways to facilitate further research and drug development endeavors.
Anticancer Activity
This compound and its derivatives have demonstrated potent cytotoxic and antiproliferative effects against a variety of cancer cell lines. The primary mechanism of action for the anticancer properties of this compound compounds, particularly indirubin, involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.
Quantitative Data for Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound derivatives against various cancer cell lines.
| Compound/Extract | Cancer Cell Line | IC50 Value | Reference |
| Indirubin | CDK2 | 0.70 - 0.21 µM | [1] |
| Indirubin-3'-monoxime | CDK2 | 440 nM | [2] |
| Akashins A–C (this compound derivatives) | Various human tumor cell lines | ~2.8 mg/mL | [3] |
| 6-bromoindirubin-3′-oxime | Human melanoma cells | Not specified | [4] |
| 7-bromoindirubin | Human melanoma cells | Not specified | [4] |
| Ethanol extract of Indigofera tinctoria (leaves) | HepG2 (Liver cancer) | 195 µg/ml | [5] |
| Ethanol extract of Indigofera tinctoria (leaves) | BHK-21 (Kidney cancer) | 302 µg/ml | [5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 2 x 10^4 cells/well) and allowed to adhere overnight.[6]
-
Treatment: The cells are then treated with various concentrations of the this compound compound or extract for a specified duration (e.g., 24, 48, or 72 hours).[6][7]
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a further 3-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The cell survival rate is calculated as a percentage of the untreated control, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.[6]
Signaling Pathway
The anticancer activity of indirubins is largely attributed to their ability to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
Anti-inflammatory Activity
This compound and its constituents have demonstrated significant anti-inflammatory properties, primarily through the modulation of key inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) and the aryl hydrocarbon receptor (AhR) pathways.
Quantitative Data for Anti-inflammatory Activity
| Compound/Extract | Assay | Effect | Reference |
| Baptisia tinctoria (Wild this compound) root water extract (50 µg/mL) | LPS-stimulated Raw 264.7 cells | 54.55% decrease in COX-2 expression | [8] |
| Baptisia tinctoria (Wild this compound) root extract (50 µg·mL-1) | LPS-stimulated Raw 264.7 cells | 66.82-77.27% inhibition of nitric oxide (NO) production | [8] |
Experimental Protocols
Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.
-
Treatment: Cells are pre-treated with various concentrations of the this compound extract for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response and incubated for 18-24 hours.
-
Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Inhibition Calculation: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control.
Signaling Pathways
This compound exerts its anti-inflammatory effects by inhibiting the NF-κB pathway and activating the AhR pathway.
NF-κB Signaling Pathway
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Antioxidant Activity
This compound and extracts from this compound-bearing plants have been shown to possess significant antioxidant properties, which are attributed to their ability to scavenge free radicals.
Quantitative Data for Antioxidant Activity
| Compound/Extract | Assay | IC50 Value | Reference |
| Ethanol extract of Indigofera tinctoria (seeds) | DPPH radical scavenging | 0.23 ± 0.10 mg/mL | [9] |
| Aqueous extract of Indigofera tinctoria | DPPH radical scavenging | 512.66 ± 1.26 µg/mL | [10] |
| Aqueous extract of Indigofera tinctoria | Nitric oxide radical scavenging | 585.28 ± 1.24 µg/mL | [10] |
| Aqueous extract of Indigofera tinctoria | Hydroxyl radical scavenging | 483.78 ± 1.18 µg/mL | [10] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Preparation of DPPH Solution: A fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.[11]
-
Sample Preparation: The this compound extract or compound is prepared in a series of concentrations.
-
Reaction Mixture: A specific volume of the DPPH solution is mixed with a specific volume of the sample solution.[12]
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[11][12]
-
Absorbance Measurement: The absorbance of the solution is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.[12]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value is then determined from a plot of scavenging activity against the concentration of the sample.[12]
Antimicrobial Activity
This compound, along with its components isatin and tryptanthrin, has been reported to exhibit inhibitory effects against a range of pathogenic bacteria and fungi.
Quantitative Data for Antimicrobial Activity
| Compound/Extract | Microorganism | MIC/IC50/Inhibition Zone | Reference |
| This compound | Staphylococcus aureus, Escherichia coli, Candida albicans | MIC = 240 µM | [13] |
| Tryptanthrin | Staphylococcus aureus | IC50 = 31 µg/mL | [14] |
| Tryptanthrin | Staphylococcus epidermidis | IC50 = 17 µg/mL | [14] |
| This compound (I. tinctoria) extract + copper | S. aureus, C. albicans, Bacillus megaterium | 7, 12, and 7 mm inhibition zone, respectively | [15] |
| Isatin-1,2,4-triazole hybrid | Staphylococcus aureus | MIC = 8 µg/mL | [16] |
| Isatin-1,2,4-triazole hybrid | Bacillus subtilis | MIC = 16 µg/mL | [16] |
Experimental Protocols
Broth Microdilution Method (for MIC determination)
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilutions: Two-fold serial dilutions of the this compound compound are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Agar Disc Diffusion Method
-
Preparation of Agar Plates: A suitable agar medium is poured into Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
-
Application of Discs: Sterile paper discs impregnated with a known concentration of the this compound compound are placed on the agar surface.[15]
-
Incubation: The plates are incubated under appropriate conditions.
-
Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each disc is measured in millimeters.[15]
Conclusion
The body of scientific evidence strongly supports the diverse biological activities of this compound and its derivatives. The potent anticancer, anti-inflammatory, antioxidant, and antimicrobial properties highlighted in this technical guide underscore the therapeutic potential of these natural compounds. The provided quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways offer a solid foundation for researchers and drug development professionals to further explore and harness the pharmacological benefits of this compound. Future research should focus on elucidating the precise molecular targets, optimizing the bioavailability of these compounds, and conducting preclinical and clinical studies to translate these promising in vitro and in vivo findings into novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. N-Glycosides of this compound, indirubin, and isothis compound: blue, red, and yellow sugars and their cancerostatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indirubin and Indirubin Derivatives for Counteracting Proliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. saudijournals.com [saudijournals.com]
- 6. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.apub.kr [cdn.apub.kr]
- 9. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 10. researchgate.net [researchgate.net]
- 11. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 12. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 13. From natural dye to herbal medicine: a systematic review of chemical constituents, pharmacological effects and clinical applications of this compound naturalis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An In Vitro Study of the Antimicrobial Effects of this compound Naturalis Prepared from Strobilanthes formosanus Moore - PMC [pmc.ncbi.nlm.nih.gov]
- 15. centrumdp.sk [centrumdp.sk]
- 16. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the solvatochromism of indigo derivatives
An In-depth Technical Guide to the Solvatochromism of Indigo Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide explores the phenomenon of solvatochromism in this compound derivatives, a critical aspect of their photophysical behavior. Understanding how the solvent environment influences the color and spectroscopic properties of these molecules is paramount for their application in various fields, including the development of sensors, molecular switches, and advanced materials.
Introduction to Solvatochromism in this compound Dyes
This compound and its derivatives are renowned for their intense color and exceptional stability, which are rooted in their unique H-shaped chromophore structure.[1] Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent.[2] This change is observed as a shift in the absorption or emission spectra of the molecule. In this compound derivatives, this effect is primarily driven by differential solvation of the ground and excited states, which have different dipole moments. Upon excitation, there is a shift in electron density from the nitrogen atom towards the oxygen atom, leading to an intramolecular charge transfer (ICT).[1]
The interaction between the dye molecules and the surrounding solvent molecules, through forces like hydrogen bonding and dipole-dipole interactions, stabilizes the excited state to a different extent than the ground state.[3][4] In polar solvents, the more polar excited state is typically stabilized more than the ground state, leading to a smaller energy gap and a red-shift (bathochromic shift) in the absorption spectrum.[3][5] Conversely, a blue-shift (hypsochromic shift) may occur if the ground state is more stabilized.
The Mechanism of Solvatochromism
The solvatochromic behavior of this compound derivatives is intricately linked to their molecular structure and the nature of the solvent. The key mechanism involves the change in polarity of the dye molecule upon photoexcitation.
Caption: Energy level diagram illustrating solvatochromism.
Quantitative Data on Solvatochromic Shifts
The magnitude of the solvatochromic shift depends on the specific derivative and the solvent used. N-alkylation and other substitutions on the this compound core can significantly alter solubility and photophysical properties.[6][7] The following tables summarize the absorption maxima (λmax) for select this compound derivatives in various solvents.
Table 1: Solvatochromism of N-Substituted this compound Derivatives
| Derivative | Solvent | λmax (nm) | Reference |
| N-octyl-7,7′-diazathis compound | N,N-Dimethylformamide (DMF) | 600 | [8] |
| This compound | N,N-Dimethylformamide (DMF) | 619 | [8] |
| This compound Polymer | N,N-Dimethylformamide (DMF) | - | [9] |
| Compound 1 (N-arylimine) | Toluene | 595 | [10] |
| Compound 1 (N-arylimine) | Diesel | 590 | [10] |
| Compound 5 (N-monoacyl) | Diesel | 575 | [10] |
Table 2: Solvatochromism of Parent this compound
| Solvent | λmax (nm) | Reference |
| Acetone-Water (60/40 v/v) | 616 | [11] |
| Chloroform (Simulated) | 600 | [12] |
Experimental Protocols
Accurate characterization of solvatochromism requires precise spectroscopic measurements. Below are generalized protocols for the key experiments involved.
UV-Visible Absorption Spectroscopy
This technique is fundamental for determining the wavelength of maximum absorbance (λmax) and quantifying solvatochromic shifts.
-
Sample Preparation :
-
Prepare a stock solution of the this compound derivative in a high-purity, spectroscopic grade solvent (e.g., DMF, Toluene) at a known concentration (typically in the range of 10-5 to 10-6 M).
-
Create a series of dilute solutions in various spectroscopic grade solvents of differing polarities. Ensure the final concentration is identical for all samples to allow for molar absorptivity comparison.
-
-
Instrumentation & Measurement :
-
Use a dual-beam UV-Vis spectrophotometer.
-
Calibrate the instrument by running a baseline correction with a cuvette containing the pure solvent.
-
Use a 1 cm path length quartz cuvette for all measurements.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 300-800 nm).
-
-
Data Analysis :
Fluorescence Spectroscopy
Fluorescence spectroscopy provides information on the excited state of the molecule, including emission shifts, fluorescence quantum yields (ΦF), and lifetimes.
-
Sample Preparation :
-
Prepare samples as described for UV-Vis spectroscopy. The concentration should be low enough to avoid inner filter effects and aggregation-caused quenching.[14]
-
-
Instrumentation & Measurement :
-
Use a steady-state spectrofluorometer.[14]
-
Set the excitation wavelength (λex) to the λmax determined from the absorption spectrum.
-
Record the emission spectrum over a wavelength range red-shifted from the excitation wavelength.
-
Measure fluorescence quantum yields relative to a known standard (e.g., Rhodamine 6G).
-
-
Data Analysis :
-
Determine the wavelength of maximum emission (λem).
-
Calculate the Stokes shift (the difference in wavelength or energy between λmax and λem).
-
Analyze the solvatochromic shifts in the emission spectra using models like the Lippert-Mataga or Bakhshiev equations to estimate the change in dipole moment between the ground and excited states.[15]
-
Experimental and Analytical Workflow
The process of studying solvatochromism follows a structured workflow from synthesis to advanced computational analysis.
Caption: Workflow for a solvatochromism study.
Applications in Research and Development
The sensitivity of this compound derivatives to their local environment makes them valuable for several applications:
-
Solvent Polarity Probes : They can be used to characterize the polarity of unknown microenvironments, such as within polymer matrices or biological systems.[16]
-
Chemical Sensors : Changes in color or fluorescence upon binding of an analyte can be harnessed for sensing applications, including detecting metal ions or changes in pH.[17]
-
Molecular Switches : The photochromism of certain N,N'-disubstituted indigos, which involves a reversible E-Z isomerization, can be modulated by the solvent, offering pathways to light-controllable materials.[1][18]
-
Organic Electronics : The tunable electronic properties of this compound derivatives make them candidates for use as semiconductors in organic field-effect transistors (OFETs).[7]
Conclusion
The solvatochromism of this compound derivatives is a rich and complex field, offering deep insights into solute-solvent interactions and the photophysics of one of history's most important dyes. By combining systematic experimental investigation with computational modeling, researchers can fully characterize these effects. This understanding is crucial for the rational design of new this compound-based molecules with tailored properties for advanced applications in sensing, materials science, and drug development.
References
- 1. Photochromic derivatives of this compound: historical overview of development, challenges and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [escholarshare.drake.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. - Ask this paper | Bohrium [bohrium.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and photophysical studies of an this compound derivative: N-octyl-7,7′-diazathis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. openjournals.ugent.be [openjournals.ugent.be]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. BJOC - Photochromic derivatives of this compound: historical overview of development, challenges and applications [beilstein-journals.org]
Methodological & Application
Microbial Synthesis of Indigo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indigo, a vibrant blue dye with a long history of use in the textile industry, has traditionally been sourced from plants or produced through chemical synthesis.[1][2][3][4] The chemical manufacturing process, however, relies on hazardous chemicals and generates toxic byproducts, posing significant environmental concerns.[3][4][5] As a sustainable alternative, microbial synthesis of this compound using genetically engineered microorganisms offers a promising, environmentally friendly approach.[3][6][7][8] This document provides detailed protocols and application notes for the biosynthesis of this compound, primarily focusing on the use of recombinant Escherichia coli.
The microbial production of this compound leverages the inherent metabolic pathways of microorganisms, which can be engineered to convert simple carbon sources like glucose or supplemented substrates such as tryptophan into this compound.[6][9] The core of this biological process involves the enzymatic conversion of tryptophan to indole, followed by the oxidation of indole to indoxyl.[10] Indoxyl then undergoes spontaneous oxidative dimerization in the presence of oxygen to form the insoluble blue pigment, this compound.[1][10][11] Various oxygenase enzymes, including naphthalene dioxygenase (NDO), flavin-containing monooxygenase (FMO), and styrene monooxygenase (SMO), have been successfully employed to catalyze the critical indole oxidation step.[1][8][12][13]
These application notes will detail the genetic strategies, cultivation conditions, and extraction procedures necessary for successful microbial this compound production.
Biosynthetic Pathway of this compound from Tryptophan
The microbial synthesis of this compound from L-tryptophan in a genetically engineered E. coli host typically involves a two-step enzymatic cascade. First, the enzyme tryptophanase (encoded by the tnaA gene) catalyzes the conversion of L-tryptophan into indole. Subsequently, a monooxygenase or dioxygenase hydroxylates indole to form indoxyl, which then dimerizes to this compound.
References
- 1. An overview of microbial this compound-forming enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbial Synthesis of this compound | PPTX [slideshare.net]
- 3. This compound Dye from Genetically Engineered Bacteria- Crop Biotech Update (January 17, 2018) | Crop Biotech Update - ISAAA.org [isaaa.org]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. A microbial factory for bio-indigo synthesis: demonstration of sustainable denim dying - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC01293G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Production of this compound by recombinant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosynthesis of this compound using recombinant E. coli: Development of a biological system for the cost-effective production of a large volume chemical (Conference) | OSTI.GOV [osti.gov]
- 10. Tryptophan-Based Hyperproduction of Biothis compound by Combinatorial Overexpression of Two Different Tryptophan Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. cdn.prod.website-files.com [cdn.prod.website-files.com]
Application Notes and Protocols: Indigo as a Redox Indicator in Titration Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indigo dyes, most notably this compound carmine (disodium 5,5'-indigodisulfonate), are versatile organic compounds that serve as effective redox indicators in a variety of analytical titration experiments. Their utility stems from a distinct and reversible color change upon undergoing oxidation or reduction. In its oxidized state, this compound carmine is a deep blue, while its reduced form, often referred to as leuco-indigo carmine, is yellow.[1][2] This dramatic color transition provides a clear endpoint in redox titrations.
These application notes provide an overview of the principles, applications, and detailed protocols for using this compound as a redox indicator in laboratory settings.
Principle of Operation
The function of this compound carmine as a redox indicator is based on the reversible redox reaction of its indigoid structure. The central double bond and the two carbonyl groups in the this compound carmine molecule are susceptible to reduction. In the presence of a reducing agent, the blue oxidized form accepts electrons and is converted to the yellow reduced (leuco) form. Conversely, an oxidizing agent will convert the yellow leuco form back to the blue oxidized form.
The standard redox potential (E°) of this compound carmine is +0.29 V (at pH 0 and 20°C).[3] However, the reduction potential is pH-dependent, a critical consideration when developing titration methods.[4]
Quantitative Data
The properties of this compound carmine as both a redox and pH indicator are summarized in the table below.
| Property | Value | Reference |
| Redox Potential (E°) | +0.29 V (vs. SHE at pH 0, 20°C) | [5] |
| Oxidized Form Color | Blue | [3] |
| Reduced Form Color | Yellow | [3] |
| pH Indicator Range | pH 11.5 – 14.0 | [3] |
| Color at pH < 11.5 | Blue | [2] |
| Color at pH > 13.0 | Yellow | [2] |
Diagrams
Redox Mechanism of this compound Carmine
Caption: Reversible redox reaction of this compound carmine.
Experimental Workflow for Tannin Titration
Caption: Workflow for the determination of tannins.
Application Notes
Determination of Tannins (Lowenthal-Permanganate Titration)
This compound carmine is widely used in the food and beverage industry, particularly for the quantification of tannins in products like cider, wine, and herbal extracts.[6] In this method, tannins, which are reducing agents, are titrated with a strong oxidizing agent, potassium permanganate (KMnO₄). This compound carmine acts as an indicator to signal the endpoint of the titration. The tannins react with the permanganate first. Once all the tannins are oxidized, the excess permanganate oxidizes the this compound carmine, causing a color change from blue through green to a golden yellow endpoint.[7] A blank titration is necessary to account for the amount of permanganate required to oxidize the indicator itself.
Determination of Dissolved Oxygen
This compound carmine can be used for the colorimetric determination of dissolved oxygen in water.[8][9] In this application, the reduced (leuco) form of this compound carmine, which is yellow-green, is introduced to the water sample. The dissolved oxygen oxidizes the leuco-indigo carmine to its blue form. The intensity of the resulting blue color is proportional to the concentration of dissolved oxygen and can be measured spectrophotometrically. This method is advantageous due to its simplicity and speed. However, it is susceptible to interference from other oxidizing agents such as ferric iron and chlorine, as well as high concentrations of certain metal ions.[8]
Demonstration of Reducing Sugar Reactions (Qualitative)
The reversible redox reaction of this compound carmine with a reducing sugar like glucose is famously demonstrated in the "chemical traffic light" experiment. In an alkaline solution, glucose reduces the blue this compound carmine to its yellow leuco form. Shaking the solution introduces atmospheric oxygen, which re-oxidizes the indicator back to blue. This color change can be cycled multiple times. While this provides a powerful visual demonstration of a redox reaction, it is primarily a qualitative experiment. For the quantitative determination of reducing sugars, other standardized titration methods, such as the Lane-Eynon method which uses methylene blue as an indicator, are more commonly employed.[6][8]
Experimental Protocols
Protocol 1: Determination of Tannins in a Solid Sample
Materials:
-
Sample containing tannins
-
Potassium permanganate (KMnO₄), 0.02 M (N/10) standard solution
-
This compound carmine indicator solution (see preparation below)
-
Sulfuric acid (H₂SO₄), concentrated
-
Distilled water
-
1000 mL conical flask
-
50 mL burette
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Preparation of this compound Carmine Indicator Solution: Dissolve 1.0 g of this compound carmine in 1 liter of distilled water containing 50 mL of concentrated sulfuric acid. Mix thoroughly.
-
Sample Preparation: Accurately weigh approximately 5.0 g of the finely ground sample into a 1000 mL conical flask. Add 750 mL of distilled water. Stir the mixture on a magnetic stirrer for 30 minutes.
-
Titration:
-
To the sample mixture, add 25 mL of the this compound carmine indicator solution. The solution should turn a royal blue color.
-
Titrate with 0.02 M potassium permanganate solution while stirring continuously.
-
The endpoint is reached when the color changes from blue to green and finally to a stable golden yellow. Record the volume of KMnO₄ used (t₂).
-
-
Blank Determination:
-
In a separate 1000 mL conical flask, add 750 mL of distilled water and 25 mL of the this compound carmine indicator solution.
-
Titrate with the 0.02 M potassium permanganate solution to the same golden yellow endpoint. Record the volume of KMnO₄ used (t₁).
-
-
Calculation: The volume of KMnO₄ consumed by the tannins is (t₂ - t₁). The tannin content can be calculated using the following formula:
-
Tannin (%) = [((t₂ - t₁) mL * Normality of KMnO₄ * 0.004157 g/meq) / (Weight of sample in g)] * 100
-
Note: 1 mL of 0.1 N KMnO₄ is equivalent to 0.004157 g of tannins (as gallotannic acid).[6]
-
Protocol 2: Colorimetric Determination of Dissolved Oxygen
Materials:
-
Water sample
-
Reduced this compound carmine reagent (commercially available in sealed ampoules or prepared fresh)
-
Spectrophotometer or colorimeter
-
Cuvettes
Procedure:
-
Sample Collection: Collect the water sample carefully to avoid introducing atmospheric oxygen. The analysis should be performed immediately.
-
Color Development:
-
Introduce the reduced this compound carmine reagent to a known volume of the water sample according to the manufacturer's instructions (e.g., by breaking a sealed ampoule within the sample).
-
The reduced indicator will be in a yellow-green state. In the presence of dissolved oxygen, it will be oxidized to a blue color.
-
Allow a specified time for the color to develop fully.
-
-
Measurement:
-
Transfer the colored solution to a cuvette.
-
Measure the absorbance at the wavelength of maximum absorbance for the blue oxidized form of this compound carmine (typically around 610 nm, though 555 nm may be more suitable for low concentrations).[10]
-
-
Quantification:
-
Determine the dissolved oxygen concentration by comparing the absorbance to a calibration curve prepared using standards of known oxygen concentration.
-
Protocol 3: "Chemical Traffic Light" Demonstration
Materials:
-
Dextrose (glucose)
-
Sodium hydroxide (NaOH)
-
This compound carmine
-
Distilled water
-
500 mL Erlenmeyer flask with a stopper
-
Beakers
-
Graduated cylinders
Procedure:
-
Solution A (Dextrose): Dissolve approximately 24 g of dextrose in enough distilled water to make 1 L of solution.
-
Solution B (Sodium Hydroxide): Carefully dissolve 40 g of NaOH pellets in enough distilled water to make 1 L of solution. Caution: This process is exothermic.
-
Indicator Solution: Dissolve 1 g of this compound carmine in 100 mL of distilled water.
-
Demonstration:
-
In the 500 mL Erlenmeyer flask, combine 100 mL of the dextrose solution and 100 mL of the sodium hydroxide solution.
-
Add 10 mL of the this compound carmine indicator solution. The solution will initially be green.
-
Stopper the flask and let it stand undisturbed. The solution will gradually turn from green to red and then to yellow as the glucose reduces the this compound carmine.
-
To reverse the reaction, shake the flask vigorously. The dissolved oxygen from the air in the flask will oxidize the leuco-indigo carmine, and the solution will turn back to green.
-
This cycle of color changes can be repeated several times.
-
References
- 1. tsijournals.com [tsijournals.com]
- 2. This compound carmine - Wikipedia [en.wikipedia.org]
- 3. This compound carmine (C.I. 73015), 100 g, CAS No. 860-22-0 | pH Indicators | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]
- 4. Two-step reduction of this compound carmine by dithionite: a stopped-flow study - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 5. This compound Carmine in a Food Dye: Spectroscopic Characterization and Determining Its Micro-Concentration through the Clock Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Summary Of Lane-Eynon Titration - 728 Words | Internet Public Library [ipl.org]
- 7. researchgate.net [researchgate.net]
- 8. egyankosh.ac.in [egyankosh.ac.in]
- 9. scribd.com [scribd.com]
- 10. pubs.acs.org [pubs.acs.org]
Electrochemical sensor development using indigo-modified electrodes
An electrochemical sensor is a device that transduces a chemical signal into an electrical signal. These sensors are widely used in various fields, including environmental monitoring, food safety, and clinical diagnostics, due to their high sensitivity, selectivity, and rapid response times. The development of novel electrode materials and modification strategies is crucial for enhancing the performance of electrochemical sensors.
Indigo, a natural dye with a long history of use in the textile industry, and its derivatives like this compound carmine, are also used as food colorants and in medical applications.[1][2] Consequently, the development of sensitive and reliable methods for the detection of these compounds is of significant importance for quality control and safety assessment. This application note focuses on the development and application of electrochemical sensors utilizing modified electrodes for the detection of this compound and its related compounds.
Principles of Operation
Electrochemical detection methods are based on the measurement of changes in electrical properties (such as current or potential) that occur as a result of a chemical reaction at the electrode surface. The two primary techniques discussed in this note are Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV).
-
Cyclic Voltammetry (CV): A potentiodynamic electrochemical measurement where the potential of the working electrode is ramped linearly versus time. The potential is swept in one direction and then reversed, allowing for the study of the electrochemical processes occurring at the electrode surface. CV provides information about the redox potentials and the rates of the electrochemical reactions.
-
Differential Pulse Voltammetry (DPV): A highly sensitive voltammetric technique where fixed-magnitude pulses are superimposed on a linear potential sweep. The current is measured immediately before each potential change, and the current difference is plotted against potential. DPV offers improved sensitivity and resolution compared to CV, making it well-suited for quantitative analysis at low concentrations.[3]
Electrode Modification and Analysis Workflow
The performance of an electrochemical sensor is highly dependent on the properties of the working electrode. Modification of the electrode surface can enhance its sensitivity, selectivity, and stability. Common modification strategies include the use of polymers, nanoparticles, and nanocomposites. The general workflow for fabricating a modified electrode and performing electrochemical analysis is depicted below.
Caption: Workflow for the fabrication and analysis of a modified electrochemical sensor.
Signaling Pathway: Electrochemical Oxidation of this compound Carmine
The electrochemical detection of this compound carmine (IC) at a modified electrode surface involves the oxidation of the IC molecule. This process is often facilitated by the electrocatalytic properties of the modifier, which can enhance the electron transfer rate and lower the overpotential required for the reaction. The probable reaction mechanism involves a two-electron, two-proton transfer process.[4]
Caption: Proposed mechanism for the electrochemical oxidation of this compound Carmine.
Applications
Detection of this compound Carmine in Environmental and Food Samples
Modified electrodes have been successfully employed for the sensitive and selective detection of this compound carmine in various matrices. For instance, a poly(serine)-modified carbon paste electrode (PSMCPE) has been developed for the detection of IC in water samples.[3] Similarly, ZnO nanoparticle-modified carbon paste electrodes (ZnO-MCPE) have been used for detecting IC, which is a common dye in the food and textile industries.[5]
Simultaneous Detection of Multiple Analytes
A significant advantage of electrochemical sensors is their potential for the simultaneous detection of multiple analytes in a single measurement. For example, a ZnO-MCPE has been shown to successfully measure this compound carmine in the presence of interfering substances like ascorbic acid (AA) and dopamine (DA).[5] This capability is crucial for the analysis of complex real-world samples where multiple electroactive species may be present.
Electrochemical Fingerprinting of this compound-Yielding Plants
Electrochemical fingerprinting is an emerging technique for the rapid identification and classification of plant species. This method relies on recording the unique voltammetric profile (fingerprint) of electrochemically active molecules present in plant tissues. This technology has been applied to analyze and differentiate various species of Strobilanthes, a genus of plants used for this compound production, providing a fast and convenient method for plant identification.[6][7]
Data Presentation: Performance of Various Modified Electrodes
The following table summarizes the quantitative performance data for several this compound carmine electrochemical sensors reported in the literature.
| Electrode Modifier | Analyte | Technique | Linear Range (μM) | LOD (μM) | LOQ (μM) | Reference |
| Poly(serine) | This compound Carmine | DPV | 0.2–3.5 | 0.132 | 0.440 | [3] |
| ZnO Nanoparticles | This compound Carmine | DPV | - | 0.352 | 1.176 | [5] |
| Poly(arginine) | This compound Carmine | DPV | 0.2-1.0 & 1.5-3.5 | 0.0253 | 0.0843 | [8] |
| Poly(dl-phenylalanine) on CNT | This compound Carmine | CV | 0.2-10.0 | - | - | [9] |
| Poly(glutamic acid) on MWCNT | This compound Carmine | DPV | - | 0.36 | - | [10] |
LOD: Limit of Detection, LOQ: Limit of Quantification
Experimental Protocols
Protocol 1: Preparation of a Poly(serine)-Modified Carbon Paste Electrode (PSMCPE)
Materials and Reagents:
-
Graphite powder
-
Silicone oil
-
Serine
-
Phosphate buffer solution (PBS), 0.2 M
-
Bare carbon paste electrode (BCPE)
-
Potentiostat/Galvanostat electrochemical workstation
-
Ag/AgCl reference electrode
-
Platinum wire counter electrode
Procedure:
-
Preparation of Bare Carbon Paste Electrode (BCPE):
-
Mix graphite powder and silicone oil in a 70:30 ratio.[3]
-
Pack the resulting paste firmly into the cavity of a carbon paste electrode holder.
-
Smooth the electrode surface by rubbing it on a clean, smooth surface.
-
-
Electropolymerization of Serine:
-
Prepare a 1.0 mM solution of serine in 0.2 M PBS (pH 5.5).[3]
-
Immerse the BCPE, Ag/AgCl reference electrode, and platinum wire counter electrode into the serine solution.
-
Perform electropolymerization by cycling the potential using cyclic voltammetry. The specific potential range and number of cycles should be optimized, for example, for 10 cycles at a sweep rate of 0.1 V/s.[8]
-
After polymerization, rinse the modified electrode (PSMCPE) thoroughly with distilled water to remove any unreacted monomer.
-
Protocol 2: Electrochemical Detection of this compound Carmine using PSMCPE
Materials and Reagents:
-
Poly(serine)-modified carbon paste electrode (PSMCPE)
-
This compound Carmine (IC) stock solution
-
Phosphate buffer solution (PBS), 0.2 M (pH 7.0)
-
Potentiostat/Galvanostat electrochemical workstation
-
Ag/AgCl reference electrode
-
Platinum wire counter electrode
Procedure:
-
Cyclic Voltammetry (CV) Measurement:
-
Prepare a solution containing a known concentration of IC (e.g., 0.1 mM) in 0.2 M PBS (pH 7.0).[3]
-
Immerse the PSMCPE, reference, and counter electrodes into the solution.
-
Record the cyclic voltammogram at a specific scan rate (e.g., 0.1 V/s) over a defined potential window.[3]
-
Observe the oxidation and reduction peaks of IC.
-
-
Differential Pulse Voltammetry (DPV) Measurement for Quantification:
-
Prepare a series of standard solutions of IC with varying concentrations in 0.2 M PBS (pH 7.0).
-
For each standard solution, record the DPV response.
-
Plot the peak current as a function of the IC concentration to construct a calibration curve.
-
Use the calibration curve to determine the concentration of IC in unknown samples.
-
Protocol 3: Preparation of a ZnO Nanoparticle-Modified Carbon Paste Electrode (ZnO-MCPE)
Materials and Reagents:
-
Graphite powder
-
Silicone oil
-
ZnO nanoparticles
-
Bare carbon paste electrode (BCPE)
Procedure:
-
Preparation of ZnO-MCPE:
Protocol 4: Interference Studies
Materials and Reagents:
-
ZnO-MCPE (or other modified electrode)
-
This compound Carmine (IC) solution
-
Solutions of potential interfering species (e.g., ascorbic acid, dopamine)
-
Phosphate buffer solution (PBS), 0.2 M (pH 7.0)
-
Potentiostat/Galvanostat electrochemical workstation
Procedure:
-
Selective Detection of IC:
-
Prepare a binary mixture containing a fixed concentration of the interfering species (e.g., 1.0 mM ascorbic acid) and varying concentrations of IC.[5]
-
Record the DPV response for each mixture.
-
Observe the change in the peak current of IC and the interfering species. A successful sensor will show a clear, distinct peak for IC that changes linearly with its concentration, with minimal effect from the interfering substance.[5]
-
Conclusion
The development of electrochemical sensors with modified electrodes offers a promising approach for the rapid, sensitive, and selective detection of this compound and its derivatives. Techniques such as electropolymerization and the incorporation of nanoparticles have been shown to significantly enhance sensor performance. These sensors have demonstrated practical applicability in diverse areas, from environmental monitoring to the quality control of food and textiles, and even in the rapid identification of plants. Future research may focus on the development of miniaturized and portable sensor systems for on-site analysis and the exploration of novel modifier materials to further improve sensitivity and selectivity.
References
- 1. electrochemsci.org [electrochemsci.org]
- 2. iosrjournals.org [iosrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Electrochemical Fingerprint Biosensor for Natural this compound Dye Yielding Plants Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Electroanalytical Detection of this compound Carmine in Presence of Tartrazine Using a Poly(dl-phenylalanine) Modified Carbon Nanotube Paste Electrode [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Indigo-based Dyes for Staining in Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of indigo-based dyes for staining in microscopy. This document includes detailed protocols for established histological applications, information on the emerging use of fluorescent this compound derivatives, and quantitative data to aid in the selection of appropriate dyes.
Introduction to this compound-Based Dyes in Microscopy
This compound, one of the oldest known natural dyes, and its derivatives are a versatile class of organic compounds. While traditionally used in the textile industry, their unique chemical structures and spectral properties have led to their application in various scientific fields, including microscopy. In histology, this compound Carmine is a well-established counterstain, particularly for collagen. More recently, the development of fluorescent this compound derivatives has opened new possibilities for their use in cellular imaging, including live-cell applications. This document outlines the properties and protocols for the use of several key this compound-based dyes in microscopy.
Quantitative Data of this compound-Based Dyes
The selection of a suitable dye for microscopy depends on its photophysical properties. This section summarizes the available quantitative data for several this compound-based dyes to facilitate comparison.
| Dye Name | Halogen Substituent and Position | Absorption Maximum (λmax) | Emission Maximum (λem) | Molar Extinction Coefficient (ε) | Fluorescence Quantum Yield (ΦF) | Solvent/Medium |
| This compound | None | ~613 nm[1] | ~653 nm[2] | ~8,000 M⁻¹cm⁻¹ (in chloroform) | 0.0023 (in DMF)[3] | Chloroform, DMF |
| This compound Carmine | None (sulfonated) | 606-608 nm[4] | - | 122,000 M⁻¹cm⁻¹ (in water)[5] | - | Water |
| 5,5'-Dichlorothis compound | Chlorine at 5,5' positions | 645 nm | - | - | - | DMSO:H₂O (50:50 v/v) |
| 6,6'-Dichlorothis compound | Chlorine at 6,6' positions | 527 nm | - | - | - | DMSO:H₂O (50:50 v/v) |
| 5,5'-Dibromothis compound | Bromine at 5,5' positions | 623 nm | - | - | - | DMSO:H₂O (50:50 v/v) |
| 6,6'-Dibromothis compound (Tyrian Purple) | Bromine at 6,6' positions | 520 nm | - | - | - | DMSO:H₂O (50:50 v/v) |
| 7,7'-Dichlorothis compound | Chlorine at 7,7' positions | 600 nm | - | - | - | DMSO:H₂O (50:50 v/v) |
| N-octyl-7,7′-diazathis compound (keto form) | None | - | 640 nm[2] | 10,800 M⁻¹cm⁻¹[6] | Low[6] | DMF |
| N-octyl-7,7′-diazathis compound (leuco form) | None | - | 585 nm[2] | - | Higher than keto form[6] | DMF |
| This compound-PNA | None | - | - | - | 6.2 x 10⁻³[7] | - |
| This compound-POPD | None | - | - | - | 5.3 x 10⁻³[7] | - |
Experimental Protocols
This section provides detailed, step-by-step protocols for the application of this compound-based dyes in microscopy.
Picro-Indigo Carmine Staining for Collagen in Histological Sections
Picro-indigo carmine is a classic histological stain used to differentiate collagen from other tissues. It is often used in conjunction with other stains, such as in Van Gieson-type methods.
Principle: this compound carmine, an acidic dye, stains collagen blue to green, while picric acid stains muscle and cytoplasm yellow.
Materials:
-
Paraffin-embedded tissue sections on slides
-
This compound carmine solution (0.25% in saturated aqueous picric acid)
-
Basic fuchsin solution (saturated aqueous solution)
-
70% Ethanol
-
95% Ethanol
-
Absolute Ethanol
-
Xylene
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration:
-
Deparaffinize tissue sections in xylene (2 changes, 5 minutes each).
-
Rehydrate through a descending series of ethanol concentrations:
-
Absolute ethanol (2 changes, 3 minutes each).
-
95% ethanol (1 change, 3 minutes).
-
70% ethanol (1 change, 3 minutes).
-
-
Rinse in distilled water.
-
-
Staining:
-
Stain nuclei with a saturated aqueous solution of basic fuchsin for 15 minutes.
-
Wash thoroughly in distilled water.
-
Stain with Picro-indigo carmine solution for 1.5 to 5 minutes.
-
Remove excess stain with three changes of 70% alcohol.
-
-
Dehydration and Mounting:
-
Dehydrate rapidly through an ascending series of ethanol concentrations:
-
95% ethanol (1 change, 30 seconds).
-
Absolute ethanol (2 changes, 1 minute each).
-
-
Clear in xylene (2 changes, 3 minutes each).
-
Mount with a resinous mounting medium.
-
Expected Results:
-
Collagen: Blue to green
-
Dividing cell nuclei: Red
-
Cytoplasm and interphase nuclei: Light green
-
Muscle, erythrocytes: Yellow to green
Workflow for Picro-Indigo Carmine Staining:
References
- 1. Practical Considerations for Super-Resolution Microscopy | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Synthesis and photophysical studies of an this compound derivative: N-octyl-7,7′-diazathis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. カルシウムインジケーター | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Super-photostable organic dye for long-term live-cell single-protein imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Phototoxicity in live fluorescence microscopy, and how to avoid it | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Green Synthesis of Indigo Nanoparticles for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of nanotechnology offers promising advancements in biomedical applications, particularly in the development of novel drug delivery systems and therapeutic agents. Indigo, a natural dye with a long history of use, has garnered interest for its potential biological activities. The synthesis of this compound into nanoparticles (NPs) can enhance its bioavailability and therapeutic efficacy. Green synthesis approaches, utilizing plant-based extracts, provide an eco-friendly, cost-effective, and simple alternative to conventional chemical and physical methods for nanoparticle production. This document provides detailed protocols for the green synthesis, characterization, and biomedical evaluation of this compound nanoparticles.
Green Synthesis of this compound Nanoparticles
This protocol describes a generalized method for the green synthesis of this compound nanoparticles using a plant leaf extract as a reducing and capping agent. The phytochemicals present in the plant extract, such as flavonoids, alkaloids, and polyphenols, are responsible for the reduction of this compound precursors and the stabilization of the resulting nanoparticles.
Experimental Protocol: Plant-Mediated Synthesis of this compound Nanoparticles
1. Preparation of Plant Leaf Extract:
-
Collect fresh, healthy leaves of a suitable plant (e.g., Indigofera tinctoria, Camellia sinensis - green tea).
-
Wash the leaves thoroughly with deionized water to remove any dust and impurities.
-
Dry the leaves in the shade to prevent the degradation of phytochemicals.
-
Grind the dried leaves into a fine powder using a blender.
-
Add 10 g of the leaf powder to 100 mL of deionized water in a flask.
-
Heat the mixture at 60-80°C for 1 hour with constant stirring.
-
Allow the mixture to cool to room temperature and filter it using Whatman No. 1 filter paper to obtain a clear aqueous leaf extract.
-
Store the extract at 4°C for further use.
2. Synthesis of this compound Nanoparticles:
-
Prepare a 1 mM solution of an this compound precursor, such as indole, in a suitable solvent (e.g., ethanol).
-
In a separate flask, add 50 mL of the prepared plant leaf extract.
-
While stirring the leaf extract, add the this compound precursor solution dropwise.
-
The formation of this compound nanoparticles is indicated by a color change in the solution.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours to ensure the complete reduction and stabilization of the nanoparticles.
-
Monitor the formation of nanoparticles using UV-Vis spectroscopy by observing the characteristic surface plasmon resonance peak of this compound nanoparticles.
3. Purification of this compound Nanoparticles:
-
Centrifuge the synthesized this compound nanoparticle solution at 10,000 rpm for 20 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and resuspension steps three times to remove any unreacted precursors and phytochemicals.
-
Finally, dry the purified this compound nanoparticles in a hot air oven at 60°C or by lyophilization.
-
Store the dried nanoparticle powder in an airtight container for characterization and further applications.
Characterization of this compound Nanoparticles
Thorough characterization of the synthesized this compound nanoparticles is crucial to ensure their suitability for biomedical applications. The size, shape, surface charge, and functional groups of the nanoparticles influence their stability, biocompatibility, and therapeutic efficacy.
Data Presentation: Physicochemical Properties of Green Synthesized this compound Nanoparticles
| Parameter | Technique | Expected Results | Significance in Biomedical Applications |
| Size and Morphology | Transmission Electron Microscopy (TEM) | Spherical or quasi-spherical nanoparticles with a size range of 10-100 nm. | Particle size and shape affect cellular uptake, biodistribution, and drug release kinetics. |
| Hydrodynamic Diameter and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Hydrodynamic diameter between 50-200 nm with a PDI < 0.3. | Indicates the size of the nanoparticles in a hydrated state and the uniformity of the particle size distribution, which are important for stability in biological fluids. |
| Surface Functional Groups | Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of characteristic peaks corresponding to the functional groups of this compound and phytochemicals from the plant extract (e.g., -OH, -C=O, -N-H). | Confirms the presence of this compound and the capping of nanoparticles by plant-derived molecules, which contributes to their stability and biocompatibility. |
| Crystalline Nature | X-ray Diffraction (XRD) | Diffraction peaks corresponding to the crystalline structure of this compound. | Confirms the crystalline nature of the synthesized nanoparticles. |
Experimental Protocols: Characterization Techniques
1. Transmission Electron Microscopy (TEM):
-
Disperse a small amount of the dried this compound nanoparticle powder in deionized water through sonication.
-
Place a drop of the nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the grid to air-dry completely.
-
Analyze the grid under a transmission electron microscope to determine the size, shape, and morphology of the nanoparticles.
2. Dynamic Light Scattering (DLS):
-
Disperse the this compound nanoparticles in deionized water to obtain a homogenous suspension.
-
Filter the suspension through a 0.22 µm syringe filter to remove any large aggregates.
-
Transfer the filtered sample to a cuvette.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument.
3. Fourier-Transform Infrared Spectroscopy (FTIR):
-
Mix a small amount of the dried this compound nanoparticle powder with potassium bromide (KBr) powder.
-
Press the mixture into a thin pellet using a hydraulic press.
-
Record the FTIR spectrum of the pellet in the range of 4000-400 cm⁻¹.
Biomedical Applications of this compound Nanoparticles
Green synthesized this compound nanoparticles have potential applications in various biomedical fields, including cancer therapy and drug delivery. Their small size allows for enhanced penetration into tissues and cells, potentially leading to improved therapeutic outcomes.
Anticancer Activity
This compound has been reported to exhibit cytotoxic effects against cancer cells. The nanoparticle formulation of this compound may enhance this activity.
| Concentration (µg/mL) | Exposure Time (hours) | Cell Viability (%) |
| 50 | 24 | Significantly reduced |
| 500 | 24 | Significantly reduced |
| 500 | 72 | Significantly reduced |
Note: This data is based on studies of this compound dye and serves as a reference for the potential cytotoxicity of this compound nanoparticles.
-
Seed cancer cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with different concentrations of this compound nanoparticles and incubate for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control cells.
Photothermal Therapy (Potential Application)
Organic nanoparticles with strong near-infrared (NIR) absorption can be utilized for photothermal therapy (PTT), a minimally invasive cancer treatment. Upon irradiation with an NIR laser, these nanoparticles generate heat, leading to the thermal ablation of cancer cells. While specific data for this compound nanoparticles in PTT is limited, related compounds like isothis compound have shown promise in this area.
Visualizations
Experimental Workflow for Green Synthesis and Characterization of this compound Nanoparticles
Caption: Workflow for the green synthesis and characterization of this compound nanoparticles.
Proposed Signaling Pathway for Nanoparticle-Induced Apoptosis in Cancer Cells
Disclaimer: This is a generalized pathway for nanoparticle-induced apoptosis. The specific signaling molecules and interactions for this compound nanoparticles may vary and require further investigation.
Caption: Proposed mechanism of this compound nanoparticle-induced apoptosis in cancer cells.
Logical Workflow for In Vitro Photothermal Therapy
Application of Indigo in Dye-Sensitized Solar Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indigo, a historic and widely recognized natural dye, is emerging as a potential photosensitizer for the next generation of solar energy technology. Its application in dye-sensitized solar cells (DSSCs) offers a promising avenue for developing low-cost, environmentally friendly photovoltaic devices. DSSCs mimic the natural process of photosynthesis, utilizing a molecular dye to absorb light and generate an electric current. The abundance of this compound in nature, primarily from the Indigofera plant species, coupled with its strong absorption in the visible spectrum, makes it an attractive alternative to the expensive and often rare metal-based dyes traditionally used in DSSCs. This document provides a comprehensive overview of the application of this compound in DSSCs, including its performance characteristics, detailed experimental protocols for cell fabrication, and the fundamental principles of its operation.
Data Presentation: Photovoltaic Performance of this compound-Based DSSCs
The performance of dye-sensitized solar cells is evaluated based on several key parameters: the open-circuit voltage (Voc), the short-circuit current density (Jsc), the fill factor (FF), and the overall power conversion efficiency (PCE). The following table summarizes the reported photovoltaic performance of DSSCs using this compound dye extracted from Indigofera tinctoria. It is important to note that the efficiency of natural dye-based DSSCs is currently lower than that of synthetic dye-based cells; however, research is ongoing to optimize their performance.
| Dye Source & Extraction Method | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) | Reference |
| Indigofera tinctoria (Cold Methanolic Extract of Dried Leaves) | - | - | - | 0.114 | [1] |
| Indigofera tinctoria (Acidified Crude this compound) | - | - | - | 0.022 | [1] |
| Indigofera tinctoria (Fermentation of Leaves) | 0.37 | 0.056 | - | 0.01 | [2][3] |
| Indigofera tinctoria (Acetone Extraction, pH 4.5) | 0.50 | 3.50 | 0.75 | 0.84 | [4] |
| Indigofera tinctoria (Aqueous Soaking, 24h) | - | - | - | 0.00539 | [5] |
Note: A dash (-) indicates that the specific data point was not reported in the cited literature.
Experimental Protocols
Protocol 1: Extraction of this compound Dye from Indigofera tinctoria Leaves
This protocol outlines a common method for extracting this compound dye from its natural source for application in DSSCs.
Materials:
-
Fresh or dried leaves of Indigofera tinctoria
-
Methanol or Acetone (solvent)
-
Distilled water
-
Mortar and pestle or blender
-
Filter paper
-
Beakers and flasks
-
Rotary evaporator (optional)
Procedure:
-
Preparation of Plant Material:
-
If using fresh leaves, wash them thoroughly with distilled water to remove any dirt and debris.
-
If using dried leaves, grind them into a fine powder using a mortar and pestle or a blender.
-
-
Extraction:
-
Cold Maceration: Soak the prepared leaf material in the chosen solvent (e.g., methanol or acetone) in a sealed container. The ratio of plant material to solvent can vary, but a common starting point is 1:10 (w/v). Keep the mixture in a dark place at room temperature for 24-48 hours, with occasional shaking.
-
Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used with the chosen solvent.
-
-
Filtration: After the extraction period, filter the mixture through filter paper to separate the dye solution from the solid plant residue.
-
Concentration: The solvent can be evaporated from the filtrate using a rotary evaporator at a reduced pressure and moderate temperature (e.g., 40-50°C) to obtain a concentrated dye extract. Alternatively, the solvent can be allowed to evaporate in a fume hood.
-
Storage: Store the concentrated dye extract in a dark, airtight container to prevent degradation before use.
Protocol 2: Fabrication of an this compound Dye-Sensitized Solar Cell
This protocol describes the step-by-step assembly of a laboratory-scale DSSC using the extracted this compound dye.
Materials:
-
Fluorine-doped Tin Oxide (FTO) coated glass slides
-
Titanium dioxide (TiO₂) paste (nanocrystalline, anatase)
-
This compound dye solution (prepared in Protocol 1, dissolved in a suitable solvent like ethanol)
-
Iodide/triiodide (I⁻/I₃⁻) electrolyte solution
-
Platinum or carbon-based counter electrode (e.g., platinized FTO glass or graphite-coated FTO glass)
-
Surlyn or other suitable sealant
-
Ethanol, isopropanol, and acetone for cleaning
-
Doctor blade or screen printer
-
Hot plate and furnace
-
Binder clips
Procedure:
-
Preparation of the Photoanode (TiO₂ Electrode):
-
Clean the FTO glass slides by sonicating them sequentially in acetone, isopropanol, and ethanol for 15 minutes each. Dry the slides with a stream of nitrogen or clean air.
-
Apply a layer of TiO₂ paste onto the conductive side of one FTO slide using the doctor blade technique or screen printing to achieve a uniform film.
-
Sinter the TiO₂-coated slide in a furnace. A typical sintering program involves a gradual increase in temperature to 450-500°C, holding at that temperature for 30 minutes, and then allowing it to cool down slowly to room temperature.
-
-
Dye Sensitization:
-
Immerse the sintered TiO₂ electrode (while still warm, around 80°C) into the prepared this compound dye solution.
-
Allow the electrode to soak for 12-24 hours in a dark environment to ensure adequate dye adsorption onto the TiO₂ surface.
-
After soaking, remove the electrode and rinse it with ethanol to remove any non-adsorbed dye molecules.
-
-
Preparation of the Counter Electrode:
-
Clean a second FTO glass slide as described in step 1.
-
Deposit a thin layer of a catalyst, typically platinum or a carbon-based material, onto the conductive side of the FTO slide. For platinum, this can be done by spreading a drop of H₂PtCl₆ solution and heating it to 400°C for 15 minutes. For carbon, a graphite pencil or a carbon paste can be used.
-
-
Assembly of the DSSC:
-
Place a thin frame of Surlyn sealant around the TiO₂ layer on the photoanode.
-
Place the counter electrode on top of the photoanode, with the conductive sides facing each other.
-
Heat the assembly on a hot plate at around 100-120°C while pressing the electrodes together to melt the sealant and create a sealed cell. . Electrolyte Injection:
-
Before completely sealing, introduce the iodide/triiodide electrolyte into the space between the two electrodes through small, pre-drilled holes in the counter electrode. Capillary action will help fill the cell.
-
Seal the holes with a small piece of sealant and a coverslip to prevent electrolyte leakage.
-
-
Finalizing the Cell:
-
Use binder clips to hold the assembled cell together. The DSSC is now ready for characterization.
-
Mandatory Visualizations
Caption: Experimental workflow for the fabrication and characterization of an this compound-based DSSC.
Caption: Working principle of an this compound dye-sensitized solar cell (DSSC).
References
Application Notes and Protocols for the Extraction of Indigo from Plant Sources
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction of indigo, a potent natural blue pigment, from various plant sources. The methodologies outlined below are based on established scientific literature and practices, offering reliable procedures for obtaining this compound for research, development, and potential therapeutic applications.
Introduction
This compound is a vat dye with a long history of use in textiles and traditional medicine. The primary precursor to this compound in plants is indican, a colorless, water-soluble glycoside.[1][2] Through enzymatic hydrolysis, indican is converted to indoxyl, which upon oxidation in an alkaline environment, dimerizes to form the insoluble blue pigment, indigotin, the main component of this compound.[1][3] Several plant species are known for their high indican content, most notably those from the Indigofera genus (e.g., Indigofera tinctoria), Persicaria tinctoria (Japanese this compound), and Isatis tinctoria (woad).[1][4][5] The extraction of this compound is a multi-step process involving fermentation or hydrolysis, alkalinization, oxidation, and precipitation.
Comparative Data on this compound Yield
The yield and purity of extracted this compound can vary significantly depending on the plant species, cultivation conditions, and the extraction method employed. The following tables summarize quantitative data from various studies to facilitate comparison.
| Plant Species | Extraction Method | This compound Extraction Yield (g/kg of fresh leaves) | Indigotin Content (%) | Reference |
| Indigofera arrecta | Standardized Hot-Extraction | Not specified | 55% | [6] |
| Strobilanthes cusia | Standardized Hot-Extraction | Not specified | 56% | [6] |
| Persicaria tinctoria | Standardized Hot-Extraction | ~1.6 | 44% | [6] |
| Indigofera tinctoria | Standardized Hot-Extraction | ~1.6 | 23% | [6] |
| Indigofera suffruticosa | Standardized Hot-Extraction | ~1.3 | 10% | [6] |
| Baphicacanthus cusia | Fermentation (24 hrs) | 5 | Not specified | [7][8] |
| Isatis tinctoria | Hot Water Application | 4.19 | Not specified | [9] |
| Isatis candolleana | Hot Water Application | 2.53 | Not specified | [9] |
| Plant Species | Reported this compound Yield | Reference |
| Indigofera species | 60 lbs/acre | [10] |
| Persicaria tinctoria | up to 290 lbs/acre | [10] |
| Isatis tinctoria (Woad) | 44 lbs/acre | [10] |
Experimental Protocols
Three primary methods for this compound extraction are detailed below: Aqueous (Fermentation) Extraction from fresh leaves, Extraction from Dried Leaves, and Hot Water Extraction.
Protocol 1: Aqueous (Fermentation) Extraction of this compound from Fresh Leaves
This method is suitable for freshly harvested leaves from plants such as Indigofera tinctoria and Persicaria tinctoria.[4][11]
Materials:
-
Freshly harvested this compound plant material (leaves and stems)
-
Large non-reactive container (e.g., food-grade plastic bin or bucket)
-
Weights (e.g., stones, ceramic plates)
-
Straining cloth (e.g., cheesecloth, fine mesh bag)
-
Calcium hydroxide (slaked lime or pickling lime)
-
pH test strips or a pH meter
-
Aeration equipment (e.g., whisk, aquarium pump with airstone, or by pouring between buckets)
-
Collection and storage containers
Procedure:
-
Harvesting and Preparation: Harvest the this compound plants, preferably in the morning.[11] Rinse the plant material thoroughly to remove dirt and debris.[11]
-
Submersion and Fermentation: Place the fresh leaves and stems into the fermentation container. Add water (warm water is often recommended) to completely submerge the plant material.[11][12] Use weights to ensure all plant matter stays below the water's surface.[4][11] Cover the container and allow the plant material to ferment. This process can take 1 to 5 days, depending on the ambient temperature.[4] The fermentation is complete when the water turns a distinct turquoise or "mermaid green" color and has a slightly fruity, rank smell.[4][11]
-
Straining: Carefully remove the plant material from the liquid. Strain the liquid through a cloth to remove any remaining solid particles.[4] The resulting liquid contains indoxyl.[4]
-
Alkalinization: Gradually add calcium hydroxide to the liquid while stirring. The goal is to raise the pH to between 10 and 11.[11] Use pH strips or a pH meter to monitor the pH. A recommended starting amount is approximately 0.75 grams of calcium hydroxide per gallon of liquid.[11]
-
Oxidation (Aeration): Aerate the alkaline liquid vigorously. This can be done by pouring the liquid back and forth between two buckets, whisking, or using an aeration pump for about 10-20 minutes.[11][13] During aeration, the liquid will change color from greenish-yellow to a deep blue as the indoxyl oxidizes into indigotin.[4] The froth on the surface will also turn blue.[14]
-
Precipitation and Settling: Once aeration is complete, cover the container and let it sit undisturbed for several hours or overnight.[12] The insoluble this compound pigment will precipitate and settle at the bottom of the container.[4]
-
Decanting and Collection: Carefully pour off the supernatant (the clearer liquid on top).[12] This liquid is alkaline and should be neutralized with vinegar before disposal.[12] Collect the thick, blue sludge at the bottom, which is the this compound paste.
-
Washing and Drying: The this compound paste can be washed to remove impurities. This can be done by adding water, allowing the pigment to resettle, and decanting again. The final paste can be stored in a jar in the refrigerator or spread thinly on a non-stick surface to dry into a powder for long-term storage.[4][15]
Protocol 2: Extraction of this compound from Dried Leaves
This method is particularly suitable for Indigofera tinctoria leaves, which can be dried and stored for later extraction. Persicaria tinctoria leaves are not suitable for this method as they turn blue upon drying.[16]
Materials:
-
Dried this compound leaves (whole or powdered)
-
Warm water (around 50°C / 125°F)
-
Calcium hydroxide
-
Straining cloth (polyester mesh or fine cotton)
-
Aeration equipment
-
Collection and storage containers
Procedure:
-
Soaking: Soak 100 grams of dried this compound leaves in 1 liter of warm water for 15-30 minutes. Cover the container to maintain heat and limit oxygen exposure.[16]
-
Lime Water Preparation: In a separate container, mix 20 grams of calcium hydroxide in 1 liter of cold water. Let it settle for about 15 minutes and use only the clear liquid from the top.[16]
-
Straining: Strain the liquid from the soaked this compound leaves through a fine mesh cloth.[16] Squeeze the plant material to extract as much liquid as possible.
-
Alkalinization and Oxidation: Add 100 ml of the prepared clear lime water to the strained this compound liquid.[16] Begin to aerate the mixture by pouring it between two vessels or using a whisk.[16] Continue aerating until the bubbles on the surface turn blue.[16]
-
Precipitation and Collection: Pour the aerated liquid through a cotton filter cloth to collect the blue this compound particles.[16] Allow the filter to drain for several hours or overnight until a thick paste forms.[16]
-
Storage: Scrape the this compound paste from the filter cloth into a storage jar. For every 100 grams of dried leaves, a yield of approximately 10 grams of this compound paste can be expected.[16]
Protocol 3: Hot Water Extraction for Isatis tinctoria (Woad)
This method is an alternative to the traditional fermentation process for woad and can be more efficient.
Materials:
-
Fresh woad leaves
-
Hot water (60-80°C)
-
Ammonia solution or calcium hydroxide
-
Straining equipment
-
Aeration equipment
-
Collection and storage containers
Procedure:
-
Steeping: Harvest fresh woad leaves and rinse them. Place the leaves in a container and cover them with hot water (around 60°C) to release the this compound precursors.[5] Some methods suggest steeping at a low pH initially.[13][17]
-
Straining: After a steeping period (which can range from minutes to hours depending on the specific protocol), strain the liquid to remove the leaf material.[13]
-
Alkalinization: Raise the pH of the liquid to between 9 and 10 using an ammonia solution or calcium hydroxide.[17]
-
Oxidation: Aerate the alkaline solution for an extended period (2-4 hours) using a compressor or other aeration methods to facilitate the oxidation of indoxyl to this compound.[17]
-
Precipitation and Collection: Allow the aerated solution to settle overnight.[17] The this compound pigment will precipitate at the bottom. Decant the supernatant and collect the this compound paste.
-
Drying: The collected paste can be air-dried to produce a powdered pigment.[13]
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the logical flow of the this compound extraction processes.
Caption: Workflow for Aqueous (Fermentation) Extraction of this compound.
Caption: Workflow for this compound Extraction from Dried Leaves.
Caption: Chemical Pathway from Indican to Indigotin.
References
- 1. amm-mcrc.org [amm-mcrc.org]
- 2. fibershed.org [fibershed.org]
- 3. An overview of microbial this compound-forming enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jeanhaleydesign.com [jeanhaleydesign.com]
- 5. Microbes Associated to Dyer’s woad (Isatis tinctoria L.): Pigment Extraction, Dyeing and Cultivation with Non-toxic Inputs. A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. thaiscience.info [thaiscience.info]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Sustainable Cultivation of Plant-derived this compound for Diversification and On-farm Value-added Dye Pigment Production - SARE Grant Management System [projects.sare.org]
- 11. A Home Dyer’s Garden, Part II: Extracting Pigment From Japanese this compound | USU [extension.usu.edu]
- 12. spindleandspoonhomestead.com [spindleandspoonhomestead.com]
- 13. scribd.com [scribd.com]
- 14. Japanese this compound Extraction | Wild Colours natural dyes [wildcolours.co.uk]
- 15. This compound pigment extraction — Oksana Danziger Studio [oksanafiberstudio.com]
- 16. slowfiberstudios.com [slowfiberstudios.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Enzymatic Degradation of Indigo Dye in Textile Wastewater
Introduction
The textile industry is a major consumer of water and producer of complex wastewater, which is often heavily contaminated with synthetic dyes like indigo.[1] this compound, the primary dye used for denim, is recalcitrant to conventional wastewater treatment methods due to its complex aromatic structure.[2][3] Enzymatic treatment has emerged as an eco-friendly, highly specific, and efficient alternative for the degradation of these dyes, reducing the environmental footprint of the textile industry.[4][5] Enzymes such as laccases and peroxidases, primarily from microbial sources, can catalytically break down this compound dye into less harmful, colorless compounds.[6][7] This document provides detailed protocols and data for researchers and scientists working on the bioremediation of this compound dye-contaminated textile effluents.
Key Enzymes and Degradation Mechanisms
The primary enzymes involved in the degradation of this compound dye are ligninolytic enzymes, notably Laccase and Manganese Peroxidase (MnP). These are typically sourced from white-rot fungi like Trametes versicolor and Ganoderma weberianum, or bacteria such as Bacillus species.[6][8][9]
-
Laccase (benzenediol:oxygen oxidoreductase; EC 1.10.3.2): Laccases are multi-copper oxidases that catalyze the one-electron oxidation of a wide range of phenolic and non-phenolic compounds by reducing molecular oxygen to water.[8] They can directly oxidize this compound to isatin, which is then further degraded to anthranilic acid.[7][9]
-
Manganese Peroxidase (MnP; EC 1.11.1.13): MnPs are heme-containing peroxidases that require hydrogen peroxide (H₂O₂) for their catalytic activity. They oxidize Mn²⁺ to the highly reactive Mn³⁺, which then acts as a diffusible redox mediator to oxidize a wide array of substrates, including this compound dye.[10][11]
The enzymatic degradation of this compound by laccase primarily follows the pathway depicted below.
Data Presentation: Performance of Enzymes
The efficiency of enzymatic degradation is influenced by the enzyme source, pH, temperature, and reaction time. The following tables summarize quantitative data from various studies.
Table 1: Performance Data for Laccase-Mediated this compound Dye Degradation
| Enzyme Source | Optimal pH | Optimal Temp. (°C) | Initial Dye Conc. | Decolorization Efficiency (%) | Time (h) | Reference(s) |
|---|---|---|---|---|---|---|
| Bacillus licheniformis NS2324 | 8.0 | 50 | 50 ppm | 96.79 | 6 | [8] |
| Ganoderma weberianum TZC1 | 4.0-5.0 | 28-33 | 20 mg/L | 92 | 1 | [9] |
| Trametes hirsuta | 5.0 | 30 | 0.25 mM | >90 (approx.) | <10 | [12] |
| Chloroplast-expressed Laccase | - | Room Temp. | 100 ppm | ~85 | 1 | [13] |
| Trametes versicolor (with TEMPO) | 4.5 | 35 | 25 µM | 98 | 0.2 |[2] |
Table 2: Performance Data for Manganese Peroxidase (MnP)-Mediated this compound Dye Degradation
| Enzyme Source | Optimal pH | Optimal Temp. (°C) | Initial Dye Conc. | Decolorization Efficiency (%) | Time (h) | Reference(s) |
|---|---|---|---|---|---|---|
| Trametes sp. 48424 | - | - | 100 mg/L | 94.6 | 18 | [14] |
| Trametes pubescens i8 | - | - | 50 µM | 64 | 24 | [14] |
| Bjerkandera adusta CX-9 | - | - | - | 42 | 12 | [10] |
| Chloroplast-expressed LiP* | - | Room Temp. | 100 ppm | ~60 | 1 |[13] |
*Note: Lignin Peroxidase (LiP) has a similar mechanism to MnP.
Experimental Protocols
The following protocols provide standardized methods for evaluating the enzymatic degradation of this compound dye.
Protocol 1: Laccase Activity Assay using ABTS
This protocol determines the activity of a laccase enzyme solution using 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) as a substrate.
Materials:
-
ABTS solution (10 mM)
-
Sodium acetate buffer (100 mM, pH 5.0)
-
Laccase enzyme solution (crude or purified)
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare the reaction mixture in a 1 mL cuvette by adding:
-
800 µL of 100 mM sodium acetate buffer (pH 5.0)
-
100 µL of 10 mM ABTS solution
-
100 µL of appropriately diluted laccase solution
-
-
Mix gently by inverting the cuvette.
-
Immediately measure the change in absorbance at 420 nm (A₄₂₀) over 3-5 minutes at a constant temperature (e.g., 30°C).
-
Calculate the enzyme activity. One unit (U) of laccase activity is defined as the amount of enzyme that oxidizes 1 µmol of ABTS per minute. The molar extinction coefficient for oxidized ABTS at 420 nm is 36,000 M⁻¹cm⁻¹.
Activity (U/mL) = (ΔA₄₂₀ / min) * (Total reaction volume in mL) / (36 * dilution factor * enzyme volume in mL)
Protocol 2: this compound Dye Decolorization Assay
This protocol measures the efficiency of an enzyme in decolorizing this compound dye in an aqueous solution or a real textile effluent sample.
Materials:
-
Textile wastewater containing this compound dye or a synthetic this compound solution (e.g., 100 mg/L).
-
Laccase or MnP enzyme solution of known activity.
-
Appropriate buffer solution (e.g., 100 mM sodium acetate for pH 4-5, 100 mM sodium phosphate for pH 6-8).[8][12]
-
(For MnP) H₂O₂ solution (e.g., 1 mM) and MnSO₄ solution (e.g., 1 mM).
-
Spectrophotometer.
-
Centrifuge.
Procedure:
-
Characterize the initial wastewater: measure pH and record the initial absorbance spectrum. The maximum absorbance for this compound dye is typically around 604-610 nm.[15][16]
-
In an Erlenmeyer flask, prepare the reaction mixture. For a 50 mL total volume:
-
40 mL of textile wastewater.
-
5 mL of buffer to adjust to the optimal pH.
-
5 mL of enzyme solution (to a final concentration of e.g., 10 U/mL).[8]
-
For MnP: Add MnSO₄ and H₂O₂ to their optimal final concentrations.
-
-
Prepare a control flask using heat-inactivated enzyme to account for any non-enzymatic decolorization or dye adsorption.[12]
-
Incubate the flasks on a rotary shaker (e.g., 150 rpm) at the enzyme's optimal temperature for a set period (e.g., 1 to 24 hours).[8][14]
-
Withdraw aliquots at different time intervals (e.g., 0, 1, 2, 4, 6 hours).
-
Centrifuge the aliquots (e.g., 10,000 rpm for 10 min) to pellet any suspended solids or biomass.
-
Measure the absorbance of the supernatant at the maximum wavelength determined in step 1.
-
Calculate the decolorization efficiency using the following formula:
% Decolorization = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
Protocol 3: Enzyme Immobilization Workflow
Immobilizing enzymes on a solid support can enhance their stability, protect them from harsh environmental conditions, and allow for their reuse, making the treatment process more cost-effective.[17][18]
General Steps:
-
Support Selection: Choose a suitable support material. Natural polymers like chitosan, alginate, or clay composites are common.[19]
-
Immobilization Method:
-
Optimization: Determine the optimal conditions (pH, temperature, enzyme concentration, time) for immobilization to maximize enzyme loading and activity retention.[17]
-
Application: The immobilized enzyme can be used in batch reactors or packed into columns for continuous wastewater treatment, allowing for easy separation of the biocatalyst from the treated effluent.[17]
References
- 1. A critical review of textile industry wastewater: green technologies for the removal of this compound dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eco-friendly TEMPO/laccase/O 2 biocatalytic system for degradation of this compound Carmine: operative conditions and laccase inactivation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03107A [pubs.rsc.org]
- 3. pjoes.com [pjoes.com]
- 4. Recent Advances in Microbial Enzyme Applications for Sustainable Textile Processing and Waste Management [mdpi.com]
- 5. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 6. soeagra.com [soeagra.com]
- 7. This compound degradation with purified laccases from Trametes hirsuta and Sclerotium rolfsii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. academicjournals.org [academicjournals.org]
- 10. Frontiers | Biotechnological Applications of Manganese Peroxidases for Sustainable Management [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Decolorization and Detoxification of Textile Dyes with a Laccase from Trametes hirsuta - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. A Critical Comparison of Methods for the Analysis of this compound in Dyeing Liquors and Effluents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. jes.ksu.edu.tr [jes.ksu.edu.tr]
Troubleshooting & Optimization
Technical Support Center: Optimizing Indigo Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing indigo fermentation for higher yields.
Troubleshooting Guide
This guide addresses common problems encountered during this compound fermentation experiments, offering potential causes and solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low this compound Yield | Suboptimal temperature. | Maintain the fermentation temperature between 27-40°C (80-104°F). The optimal temperature can vary, with some studies showing the highest yield at 40°C.[1][2][3][4] |
| Incorrect pH. | The pH of the fermentation broth should be maintained between 6.0 and 7.5. The activity of the β-glucosidase enzyme, crucial for converting indican to indoxyl, is optimal around pH 6.5.[2][3][4] For the dyeing vat itself, a higher pH of 9-11 is often required.[5][6] | |
| Inappropriate fermentation duration. | Fermentation time is a critical factor. While longer fermentation can increase crude weight, it may also include more impurities. Studies have shown that a 12-hour fermentation period at 40°C can yield the purest this compound.[1][2][3][4] | |
| Insufficient aeration during oxidation. | After fermentation, vigorous aeration is necessary to oxidize the indoxyl into this compound. Ensure thorough mixing and splashing of the fermented liquid to introduce sufficient oxygen.[6] | |
| Poor microbial activity. | The fermentation process relies on microbial action to release indican from the plant material.[2][3] Ensure the use of fresh plant material or consider adding a starter culture, such as that from a previous successful batch or sources like wheat bran or madder root, to introduce beneficial bacteria.[5] | |
| Vat Liquid is Blue Instead of Greenish-Yellow | The vat is oxidized. | A blue color indicates the presence of oxidized, insoluble this compound. The vat needs to be in a reduced state (leuco-indigo), which is typically a greenish-yellow or golden-brown color.[7][8] |
| pH is too low. | Check the pH and adjust it to the optimal range for reduction (typically 9-11 for a dyeing vat).[5][7] | |
| Temperature is too low. | Increase the temperature of the vat to at least body temperature or slightly warmer to facilitate the reduction reaction.[7] | |
| Insufficient reducing agent. | If pH and temperature are correct, the vat may lack a sufficient reducing agent. In a fermentation vat, this means the microbial activity is not sufficient to reduce the this compound. Consider "feeding" the vat with a small amount of a sugar source like fructose or cooked wheat bran to boost microbial activity.[9][10] | |
| Dyed Color Washes Out or Fades (Crocking) | Vat is too concentrated. | An overly strong vat can deposit too many this compound particles on the fiber surface that are not properly bonded.[7] |
| Dipping time is too long. | Leaving the fiber in the vat for an extended period can lead to oversaturation and poor adhesion of the pigment.[7] | |
| Insufficient oxidation time. | Allow the dyed material to fully oxidize in the air between dips. This step is crucial for the insoluble blue this compound to form and bind to the fibers.[7] | |
| High alkalinity in the vat. | Vats with excessively high levels of calcium hydroxide (lime) have been associated with increased crocking and fading.[5][11] Fermentation vats, which can be maintained at a lower pH (9.5-11), may reduce this issue.[11] | |
| Improper finishing. | After dyeing and oxidation, a final treatment can help improve colorfastness. This includes rinsing, followed by a soak in a weak vinegar solution to neutralize any remaining alkali, and a final rinse.[9][12] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for this compound fermentation?
A1: The ideal temperature for this compound fermentation is generally between 27-40°C (80-104°F).[1][5] One study found that incubating the biomass at 40°C for 12 hours resulted in the highest yield of pure this compound.[2][3][4] Maintaining a consistent temperature is crucial for the microbial activity that drives the fermentation process.[1]
Q2: How does pH affect the yield of this compound?
A2: During the initial fermentation of the plant biomass, a pH range of 6.0 to 7.5 is important.[2][3][4] This is because the enzyme β-glucosidase, which is essential for breaking down indican into indoxyl (the precursor to this compound), functions optimally around a pH of 6.5.[2] For the subsequent dyeing vat, where the insoluble this compound is reduced to its soluble leuco form, a higher pH of 9 to 11 is required.[5][6]
Q3: What is the ideal duration for fermentation?
A3: The optimal fermentation time can vary. While longer fermentation might seem to produce more pigment, it can also lead to a higher concentration of impurities and cell debris.[1] Research has indicated that a fermentation period of 12 hours can produce the highest yield of pure this compound under optimal temperature conditions.[2][3][4]
Q4: My fermentation vat has a foul odor. Is this normal?
A4: Yes, a certain degree of "rotting plant material" smell is characteristic of a natural fermentation vat due to the microbial breakdown of organic matter.[5] This is a sign that the fermentation process is active.
Q5: How can I measure the concentration of this compound in my fermentation broth?
A5: Quantifying this compound concentration can be achieved through several analytical methods. A common laboratory technique is UV-visible spectrophotometry. This involves extracting the this compound dye with an organic solvent (like chloroform or dimethyl sulfoxide) and measuring its absorbance at a specific wavelength (around 604-605 nm).[13] Alternatively, the soluble leuco-indigo form can be measured in an aqueous medium at approximately 407 nm.[13] Electrochemical methods like normal pulse voltammetry can also be used to quantify leuco-indigo directly in the fermentation suspension.[14]
Quantitative Data Summary
The following tables summarize the impact of key parameters on this compound yield based on experimental data.
Table 1: Effect of Fermentation Temperature and Duration on Pure this compound Yield
| Temperature (°C) | Fermentation Duration (hours) | Pure this compound Yield (mg/g of plant biomass) |
| 35 | 12 | 2.00 |
| 35 | 24 | (Crude yield highest at 6.36 mg/g, pure yield lower) |
| 40 | 12 | 2.84 |
| 40 | 24 | (Crude yield 5.39 mg/g, pure yield lower) |
| Source: Data adapted from a study on the effect of physico-chemical parameters on natural this compound production.[2] |
Table 2: Key Physico-Chemical Parameters for Optimal this compound Fermentation
| Parameter | Optimal Range | Significance |
| Water-to-Biomass Ratio | 10:1 (v/w) | Affects the extraction of indican from plant material. |
| Fermentation Temperature | 25-40°C | Influences microbial activity and enzyme kinetics. |
| Fermentation Duration | 12 hours | Optimal for achieving high purity of this compound. |
| pH (Fermentation) | 6.0 - 7.5 | Crucial for the activity of β-glucosidase.[2] |
| Dissolved Oxygen (DO) | 0.5 - 3 mg/mL | A drop in DO indicates microbial activity.[2][3][4] |
| Oxidation-Reduction Potential (ORP) | +50 to -300 mV | A negative shift indicates a reducing environment. An ORP of -258 mV was associated with the highest yield.[2][3] |
| Source: This table summarizes optimal conditions identified in scientific literature.[2][3][4] |
Experimental Protocols
Protocol 1: Basic this compound Fermentation from Plant Biomass
This protocol outlines the fundamental steps for extracting this compound through fermentation.
-
Biomass Preparation: Harvest fresh Indigofera plant material.
-
Fermentation Setup:
-
Submerge the plant biomass in water at a 1:10 ratio (e.g., 100g of biomass in 1L of water).
-
Place the container in a temperature-controlled environment and maintain the temperature at 40°C.
-
Allow the biomass to ferment for 12 hours.
-
-
Monitoring:
-
Periodically measure the pH, dissolved oxygen (DO), and oxidation-reduction potential (ORP) of the fermentation broth.
-
-
Separation:
-
After 12 hours, filter the broth to remove the plant material.
-
-
Oxidation:
-
Aerate the filtered broth vigorously by pouring it between two containers or using an aquarium pump for an extended period. This introduces oxygen, which is necessary for the dimerization of indoxyl into this compound. The liquid will change color, and a blue precipitate will form.
-
-
Precipitation and Collection:
-
Allow the blue this compound pigment to settle at the bottom of the container. This can be facilitated by making the solution alkaline.
-
Carefully decant the supernatant liquid.
-
Collect the resulting this compound paste.
-
-
Drying and Quantification:
-
Dry the this compound paste in an oven at a low temperature (e.g., 70°C) to obtain a powder.
-
The yield can be determined by weighing the final dried product.
-
Visualizations
References
- 1. powerblanket.com [powerblanket.com]
- 2. Effect of different physico-chemical parameters for natural this compound production during fermentation of Indigofera plant biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of different physico-chemical parameters for natural this compound production during fermentation of Indigofera plant biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. blog.ellistextiles.com [blog.ellistextiles.com]
- 6. fermentpittsburgh.com [fermentpittsburgh.com]
- 7. What went wrong with the this compound Vat? Top Five Problems and How to Solve Them - Wearing Woad [wearingwoad.com]
- 8. botanicalcolors.com [botanicalcolors.com]
- 9. youtube.com [youtube.com]
- 10. blog.ellistextiles.com [blog.ellistextiles.com]
- 11. blog.ellistextiles.com [blog.ellistextiles.com]
- 12. blog.ellistextiles.com [blog.ellistextiles.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Solubility of Indigo in Organic Solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of indigo in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so poorly soluble in most organic solvents?
A1: this compound's low solubility is primarily due to strong intermolecular and intramolecular hydrogen bonds. These bonds create a stable, planar crystal structure that is difficult for solvent molecules to break down and solvate.
Q2: I'm trying to dissolve this compound in a recommended solvent like DMSO, but it's not dissolving well. What could be the issue?
A2: Several factors could be at play:
-
Purity of this compound: Commercial this compound can contain impurities that affect its solubility.
-
Particle Size: A larger particle size will dissolve more slowly. Grinding the this compound to a fine powder can help.
-
Insufficient Solvent: You may not be using a sufficient volume of solvent for the amount of this compound.
-
Temperature: Gently heating the mixture can increase solubility. However, be cautious as excessive heat can degrade the this compound.
-
Agitation: Ensure the mixture is being stirred or agitated vigorously to promote dissolution. Sonication can also be an effective method.
Q3: Can I use heat to improve the solubility of this compound?
A3: Yes, gentle heating can improve the solubility of this compound in solvents like DMSO and NMP. However, this compound can sublime at around 300°C and decompose at higher temperatures, so it is crucial to control the temperature carefully.
Q4: What is "leuco-indigo" and how does it relate to solubility?
A4: Leuco-indigo is the reduced, water-soluble form of this compound. The reduction process breaks the central double bond and adds hydrogen atoms to the oxygen atoms, disrupting the hydrogen bonding and planarity of the molecule. This makes it soluble in aqueous alkaline solutions. While this is primarily used for dyeing, the principle of reduction can be applied to enhance solubility for other applications.
Q5: Are there any chemical modifications I can make to this compound to improve its solubility?
A5: Yes, synthesizing this compound derivatives is a common strategy to enhance solubility. Introducing long alkyl chains or other functional groups can disrupt the intermolecular hydrogen bonding and increase affinity for organic solvents. For example, N-alkylation or acylation of the this compound core can significantly improve solubility.
Quantitative Solubility of this compound
The following table summarizes the solubility of this compound in various organic solvents. It is important to note that quantitative data for this compound's solubility is not always consistent across different sources, which may be due to variations in the purity of the this compound, particle size, and experimental conditions.
| Solvent | Chemical Formula | Solubility at 25°C (approx.) | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 33 mg/mL | A good solvent for this compound. Some sources report lower values (e.g., 5 mg/L). |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Soluble | A good solvent, often used in protocols for derivatization. Quantitative data is not readily available. |
| Chloroform | CHCl₃ | Soluble | Often cited as a good solvent. One study reported a concentration of 8.53 mg/L in an extract. |
| Dimethylformamide (DMF) | C₃H₇NO | Slightly Soluble | Mentioned as a solvent for this compound derivatives. |
| Glacial Acetic Acid | C₂H₄O₂ | Soluble | |
| Nitrobenzene | C₆H₅NO₂ | Soluble | |
| Ethyl Acetate | C₄H₈O₂ | Poorly Soluble | One study reported a concentration of 4.43 mg/L in an extract. |
| Acetone | C₃H₆O | Poorly Soluble | |
| Ethanol | C₂H₅OH | Poorly Soluble | 0.5% in 25% ethanol. |
| Methanol | CH₃OH | Poorly Soluble | Derivatives can have good solubility (>15 mg/mL). |
| Hexane | C₆H₁₄ | Insoluble | Derivatives can have good solubility (>15 mg/mL). |
| Water | H₂O | 990 µg/L | Practically insoluble. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the poor solubility of this compound.
Experimental Protocols
Protocol 1: Dissolving this compound in an Organic Solvent (DMSO)
This protocol describes the steps to dissolve this compound in dimethyl sulfoxide (DMSO), a commonly used solvent for this purpose.
-
Preparation: Weigh the desired amount of purified this compound powder. Ensure the this compound is finely ground to increase the surface area for dissolution.
-
Solvent Addition: In a fume hood, add the appropriate volume of DMSO to a glass beaker or flask to achieve the desired concentration (up to 33 mg/mL).
-
Mixing: Place a magnetic stir bar in the beaker and place it on a magnetic stir plate with a heating function.
-
Agitation and Heating: Begin stirring the mixture at a moderate speed. Gently heat the solution to 50-70°C. Do not exceed 80°C to avoid potential degradation.
-
Sonication (Optional): If the this compound does not fully dissolve with heating and stirring, place the beaker in an ultrasonic bath for 15-30 minute intervals until the solution is homogenous.
-
Observation: A successfully dissolved this compound solution in DMSO will appear as a clear, dark blue liquid.
Protocol 2: Chemical Reduction of this compound to Soluble Leuco-indigo
This protocol outlines the chemical reduction of this compound to its water-soluble leuco- form, which is useful for applications requiring an aqueous solution.
Materials:
-
This compound powder
-
Sodium hydroxide (NaOH)
-
Sodium dithionite (Na₂S₂O₄)
-
Deionized water
-
Ethanol
Procedure:
-
Prepare this compound Paste: In a beaker, create a paste by mixing 200 mg of this compound powder with a few drops of ethanol.
-
Alkaline Suspension: Add 1 mL of deionized water to the paste and stir to create a suspension. Then, add 3 mL of a 2 M sodium hydroxide solution.
-
Prepare Reducing Agent Solution: In a separate beaker, dissolve 0.3 g of sodium dithionite in 20 mL of deionized water.
-
Reduction: Add the sodium dithionite solution to the this compound suspension.
-
Heating: Gently heat the mixture to approximately 50°C. The solution should turn from blue to a clear yellow or yellow-green, indicating the formation of leuco-indigo.
-
Application: The resulting solution contains the soluble leuco-indigo, which can then be used in aqueous-based applications. Upon exposure to air, the leuco-indigo will oxidize back to the insoluble blue this compound.
Protocol 3: Synthesis of a More Soluble this compound Derivative (N-acylation)
This protocol is an example of how to synthesize an N-acylated this compound derivative with improved solubility in common organic solvents. This procedure should be performed by trained personnel in a controlled laboratory setting.
Materials:
-
This compound
-
N-methyl-2-pyrrolidone (NMP)
-
Sodium hydride (NaH)
-
Octanoyl chloride
-
Ethyl acetate
-
Saturated sodium chloride solution
-
Deionized water
Procedure:
-
Dissolve this compound: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (e.g., 0.803 g, 3.10 mmol) in NMP (e.g., 38.25 mL).
-
Deprotonation: Carefully add sodium hydride (e.g., 0.294 g, 12.2 mmol) to the solution at room temperature. Allow the reaction to proceed for 2 hours.
-
Acylation: Add octanoyl chloride (e.g., 1.984 g, 12.20 mmol) to the reaction mixture and continue stirring at room temperature for 24 hours.
-
Quenching and Extraction: Pour the reaction mixture into deionized water and extract the product with ethyl acetate.
-
Washing: Wash the organic layer with a saturated solution of NaCl and then with deionized water to remove any remaining NMP.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be further purified by column chromatography to yield the N-acylated this compound derivative, which will exhibit significantly improved solubility in organic solvents like dichloromethane, hexane, and methanol.
Technical Support Center: Improving the Lightfastness of Natural Indigo Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical information, troubleshooting advice, and standardized protocols for researchers working to enhance the lightfastness of natural indigo dyes on textile substrates.
Frequently Asked Questions (FAQs)
Q1: What is lightfastness and how is it measured for textiles?
A1: Lightfastness refers to a material's resistance to color fading upon exposure to light. For textiles, it is most commonly evaluated using a xenon arc lamp, which simulates the full spectrum of sunlight.[1][2] The degree of fading is assessed by comparing the exposed textile sample to a set of standardized Blue Wool references (ranging from 1 for very low lightfastness to 8 for very high lightfastness).[1] The internationally recognized standard for this procedure is ISO 105-B02.[1][3]
Q2: What are the primary mechanisms of this compound dye fading?
A2: The photodegradation of this compound is primarily an oxidative process initiated by the absorption of UV and visible light.[4] When exposed to light, especially UV radiation, the this compound molecule can be excited, leading to the formation of reactive oxygen species (ROS) like singlet oxygen, hydroxyl radicals, and superoxide radicals.[4][5][6] These highly reactive species attack the chromophore of the this compound molecule, breaking it down and causing the color to fade. The process can be accelerated by factors like humidity and atmospheric pollutants.[7]
Q3: Why does this compound show different lightfastness on wool versus cotton?
A3: The nature of the fiber substrate significantly impacts the lightfastness of this compound. On protein fibers like wool, the fading process is often reductive in nature, whereas on cellulosic fibers like cotton, it is primarily oxidative.[8] this compound is known to be more light-resistant on wool than on cotton.[8] This is attributed to the different chemical environments and the potential for the fibers themselves to participate in the degradation pathways.
Q4: Can mordants improve the lightfastness of this compound?
A4: While mordants are crucial for fixing many natural dyes, their effect on this compound is less straightforward. This compound is a vat dye, meaning it does not chemically bind to the fiber with a mordant in the traditional sense.[9] Instead, the insoluble pigment is mechanically trapped within the fiber structure. Some studies suggest that post-mordanting with specific metal salts, such as rare earth salts, may improve fastness properties by forming complexes with the dye molecule on the fiber surface.[9] However, traditional mordants like alum or tin can sometimes even accelerate fading for certain natural dyes.[10]
Q5: What are UV absorbers and how do they work on textiles?
A5: UV absorbers are chemical compounds that protect materials from photodegradation by preferentially absorbing harmful UV radiation and dissipating it as harmless thermal energy.[7] For textiles, they are typically applied as a finishing treatment. Benzophenone-based compounds are a common class of UV absorbers used for this purpose.[7][11] They can modestly reduce the fading of natural dyes by filtering out the high-energy radiation that initiates the degradation process.[7][11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| Rapid Fading on Cotton Substrate | 1. High UV exposure.2. Presence of oxidizing agents (e.g., atmospheric pollutants).3. Low dye concentration on the fiber.[8] | 1. Apply a UV absorber as a post-treatment (See Protocol 2).2. Apply an antioxidant finish (e.g., Ascorbic Acid, Gallic Acid) to scavenge free radicals (See Protocol 3).[8][12]3. Increase the number of dips in the this compound vat to achieve a higher dye concentration, which can improve lightfastness.[8] |
| Inconsistent Lightfastness Results | 1. Non-standardized light exposure conditions.2. Variability in humidity and temperature during testing.3. Inconsistent application of post-treatments. | 1. Strictly follow a standardized testing protocol like ISO 105-B02 using a calibrated xenon arc tester.[1][13]2. Use humidity and temperature control standards inside the test chamber.[13][14]3. Ensure uniform application of any finishes using methods like padding to control wet pick-up. |
| Post-Treatment Causes Color Change | 1. The UV absorber or antioxidant has its own color.2. Chemical reaction between the treatment and the this compound dye.3. Incorrect pH during the application process. | 1. Screen additives for colorlessness before application.[11]2. Test the treatment on a small swatch first. Some treatments, like certain metal salt mordants, are known to alter the shade of this compound.[15]3. Buffer the treatment solution to a neutral pH unless the protocol specifies otherwise. |
| UV Absorber Finish is Ineffective | 1. Insufficient concentration of the UV absorber.2. Poor adhesion or uneven application on the fabric.3. The chosen UV absorber is not effective for the specific wavelengths causing fading. | 1. Increase the concentration of the UV absorber in the finishing bath based on manufacturer recommendations.2. Use a suitable binder or cross-linking agent if necessary to improve the durability of the finish.3. Select a broad-spectrum UV absorber, such as a benzophenone derivative, known to be effective for textiles.[11] |
Data & Experimental Protocols
Data Summary: Effect of Post-Treatments on Lightfastness
The following table summarizes findings on the effectiveness of various additives in improving the lightfastness of natural dyes. Note that a higher lightfastness (LF) rating indicates better resistance to fading.
| Treatment | Dye Type | Substrate | Improvement Noted | Lightfastness Rating (Approx.) |
| Control (Untreated) | Natural this compound/Woad | Cotton | - | 3-4 |
| Ascorbic Acid (Vitamin C) | Woad (this compound) | Cotton | Significant improvement; one of the most effective antioxidants.[8][12][16] | 5 |
| Gallic Acid | Woad (this compound) | Cotton | Significant improvement.[8][12][16] | 5 |
| 2-hydroxy-4-methoxy-benzophenone (UV Absorber) | Woad (this compound) | Cotton | Moderate improvement. | 4-5 |
| Lemon Juice (Antioxidant) | Natural this compound/Woad | Cotton | Better lightfastness compared to untreated samples.[17][18] | 4 |
Note: Lightfastness ratings are approximate and can vary based on dye concentration, substrate, and specific experimental conditions.
Protocol 1: Standardized Lightfastness Testing (Adapted from ISO 105-B02)
This protocol outlines the general procedure for evaluating the color fastness to light of this compound-dyed textiles.
-
Sample Preparation:
-
Exposure:
-
Place the mounted specimens and Blue Wool standards in the sample holders of a xenon arc test chamber.[1]
-
Use optical filters that simulate daylight behind window glass.[2]
-
Set the instrument parameters for irradiance, chamber temperature, and relative humidity as specified in ISO 105-B02 for the desired test conditions.
-
Partially cover each specimen and Blue Wool standard with an opaque cover.[14]
-
-
Evaluation:
-
Operate the xenon arc lamp until the color difference between the exposed and unexposed parts of the first Blue Wool standard corresponds to Grade 4 on the Grey Scale for assessing change in color.
-
Remove the cover and continue exposure until the color difference on the next Blue Wool standard reaches Grade 4 on the Grey Scale.
-
The lightfastness rating of the textile specimen is the number of the Blue Wool standard that shows a similar change in color (fading) as the specimen.[1]
-
Protocol 2: Application of a UV Absorber (Exhaust Method)
This protocol describes a general method for applying a benzophenone-based UV absorber to dyed cotton fabric.
-
Solution Preparation:
-
Prepare a solution of a water-soluble benzophenone derivative (e.g., 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid) at a concentration of 1-3% on the weight of fabric (o.w.f.).
-
Adjust the pH of the bath to 4.5-5.5 using a non-volatile acid like acetic acid.
-
Set a liquor ratio of 1:20 (e.g., 20 mL of solution for every 1 gram of fabric).
-
-
Application:
-
Introduce the this compound-dyed, rinsed, and dried fabric into the bath at room temperature.
-
Gradually raise the temperature to 70-80°C over 20-30 minutes.
-
Hold at this temperature for 30-45 minutes with gentle agitation to ensure even uptake.
-
-
Finishing:
-
Allow the bath to cool to approximately 40°C.
-
Remove the fabric, rinse thoroughly with cold water to remove any unfixed absorber, and then dry at a moderate temperature.
-
Protocol 3: Application of an Antioxidant Finish (Exhaust Method)
This protocol outlines the application of Ascorbic Acid (Vitamin C) as a protective antioxidant finish.
-
Solution Preparation:
-
Prepare a fresh solution of L-Ascorbic Acid at a concentration of 1-2% o.w.f.
-
Use deionized water to prepare the solution to avoid interactions with metal ions.
-
Set a liquor ratio of 1:20.
-
-
Application:
-
Immerse the dyed and rinsed fabric into the antioxidant bath at room temperature.
-
Agitate gently for 20-30 minutes to allow for absorption into the fibers. The process is typically carried out at a temperature between 30°C and 40°C.
-
-
Finishing:
-
Remove the fabric and gently squeeze out excess liquid.
-
Dry the fabric in the dark or under minimal light at a low temperature (e.g., < 60°C) to prevent premature degradation of the ascorbic acid. Do not rinse after treatment, as the antioxidant is intended to remain on the fiber.
-
Visualized Workflows and Mechanisms
Caption: General experimental workflow for improving and testing this compound lightfastness.
Caption: Simplified mechanism of this compound photodegradation and protective pathways.
Caption: Troubleshooting decision tree for poor lightfastness of this compound dyes.
References
- 1. fyitester.com [fyitester.com]
- 2. Top 15 Weathering and Lightfastness Standards for Textiles [atlas-mts.com]
- 3. blog.qima.com [blog.qima.com]
- 4. dl.edi-info.ir [dl.edi-info.ir]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 8. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. testextextile.com [testextextile.com]
- 14. An Overview to Lightfastness Test for Textile - Textile Tester [darongtester.com]
- 15. rsucon.rsu.ac.th [rsucon.rsu.ac.th]
- 16. scribd.com [scribd.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Photocatalytic Degradation of Indigo Effluent
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the photocatalytic degradation of indigo effluent.
Troubleshooting Guide
This section addresses common issues encountered during photocatalytic degradation experiments.
| Problem | Possible Causes | Solutions |
| Low Degradation Efficiency | Incorrect pH of the solution.[1] | Optimize the pH of the solution. For this compound carmine degradation using TiO2, an acidic pH (around 3-4) is often optimal.[2][3][4] |
| Suboptimal catalyst dosage.[5] | Determine the optimal catalyst concentration by performing experiments with varying catalyst amounts. For TiO2, a common starting point is in the range of 5 to 40 mg/L.[5] | |
| High initial dye concentration.[1][5] | Reduce the initial dye concentration. Higher concentrations can prevent light from penetrating the solution and reaching the catalyst surface.[5] | |
| Inefficient light source or intensity. | Ensure the light source emits at the appropriate wavelength to activate the photocatalyst (e.g., UV light for TiO2). Check the intensity and age of the lamp. | |
| Catalyst deactivation or fouling. | Regenerate the catalyst by washing with distilled water or a suitable solvent and drying. Consider the possibility of catalyst poisoning by other components in the effluent. | |
| Inconsistent or Irreproducible Results | Fluctuations in experimental parameters. | Maintain consistent experimental conditions, including pH, temperature, catalyst loading, and light intensity across all experiments. |
| Inhomogeneous catalyst suspension. | Ensure the catalyst is well-dispersed in the solution. Use ultrasonication or magnetic stirring to maintain a uniform suspension. | |
| Variations in effluent composition. | Characterize the this compound effluent for interfering substances that may act as radical scavengers or inhibit the photocatalytic process. | |
| Color Removal Without Significant TOC Reduction | Incomplete mineralization of the dye.[6] | The chromophore responsible for the color may be degraded, but the organic intermediates are not fully mineralized to CO2 and H2O.[6] Extend the irradiation time and monitor the Total Organic Carbon (TOC) to confirm mineralization.[6] |
| Formation of colored intermediates. | Analyze the reaction mixture at different time intervals using techniques like HPLC or GC-MS to identify and monitor the formation of intermediates. |
Frequently Asked Questions (FAQs)
1. What is the optimal pH for the photocatalytic degradation of this compound dye?
The optimal pH is a critical parameter that influences the surface charge of the photocatalyst and the dye molecule.[1] For the degradation of anionic dyes like this compound carmine using TiO2, an acidic pH is generally more effective.[2][3] Studies have shown that a pH around 3 can lead to maximum degradation efficiency.[2][3]
2. What is the recommended catalyst dosage?
The catalyst dosage needs to be optimized for each specific system. An insufficient amount of catalyst will result in a low degradation rate, while an excessive amount can lead to light scattering and a decrease in the catalyst's surface area available for light absorption. A typical starting range for TiO2 is between 5 and 40 mg/L.[5]
3. How does the initial dye concentration affect the degradation process?
The initial dye concentration significantly impacts the degradation rate.[1][5] At low concentrations, the degradation rate generally follows pseudo-first-order kinetics. However, at higher concentrations, the rate may decrease due to the "inner filter" effect, where the dye molecules absorb a significant portion of the light, preventing it from reaching the photocatalyst surface.[5]
4. What are the common photocatalysts used for this compound dye degradation?
Titanium dioxide (TiO2) is the most widely used photocatalyst due to its high efficiency, chemical stability, and low cost.[7] Other commonly investigated photocatalysts include zinc oxide (ZnO), graphene-based materials, and various composite materials.[8][9]
5. How can I determine if the dye is fully mineralized?
Visual decolorization is not a definitive indicator of complete degradation. To confirm mineralization, it is essential to measure the Total Organic Carbon (TOC) of the solution.[6] A significant reduction in TOC indicates the conversion of organic dye molecules into inorganic compounds like CO2 and H2O.[6]
Data Presentation
Table 1: Optimized Parameters for Photocatalytic Degradation of this compound Carmine
| Parameter | Optimal Value | Catalyst | Reference |
| pH | 3 | TiO2/UV | [2][3] |
| Initial Concentration | 4 mg L-1 | TiO2/UV | [2][3] |
| Catalyst Dosage | 25 mg/L | TiO2/UV | [5] |
| pH | 2.5 | TiO2/UV | [5] |
| Initial Concentration | 4x10-5 M | TiO2/UV | [5] |
| pH | 2-4 | Graphene Nanodots | [4] |
| Catalyst Dosage | 0.05 g/50 ml | Graphene Nanodots | [4] |
Experimental Protocols
1. Preparation of Photocatalyst Suspension:
-
Weigh the desired amount of the photocatalyst (e.g., TiO2).
-
Add the photocatalyst to a known volume of deionized water or the this compound effluent solution.
-
Disperse the catalyst uniformly using an ultrasonic bath for 15-30 minutes.
-
Continuously stir the suspension using a magnetic stirrer throughout the experiment to prevent catalyst settling.
2. Photocatalytic Degradation Experiment:
-
Place a known volume of the this compound effluent into a photoreactor.
-
Add the prepared photocatalyst suspension to the reactor.
-
Adjust the pH of the solution to the desired value using dilute HCl or NaOH.[4][5]
-
Turn on the light source (e.g., UV lamp) to initiate the photocatalytic reaction.
-
Withdraw aliquots of the sample at regular time intervals.
-
Centrifuge or filter the samples to remove the catalyst particles before analysis.
3. Analytical Procedure:
-
Measure the absorbance of the supernatant at the maximum absorption wavelength (λmax) of the this compound dye using a UV-Vis spectrophotometer.[5]
-
Calculate the degradation efficiency using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
-
(Optional but recommended) Measure the Total Organic Carbon (TOC) of the initial and final samples to determine the extent of mineralization.[6]
Mandatory Visualization
Caption: Experimental workflow for photocatalytic degradation of this compound effluent.
Caption: General mechanism of photocatalytic degradation of this compound dye.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Optimal Decolorization Efficiency of this compound Carmine by TiO2/UV Photocatalytic Process Coupled with Response Surface Methodology – Oriental Journal of Chemistry [orientjchem.org]
- 3. africaresearchconnects.com [africaresearchconnects.com]
- 4. Photocatalytic degradation of this compound carmine dye by hydrothermally synthesized graphene nanodots (GNDs): investigation of kinetics and thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciensage.info [sciensage.info]
- 6. researchgate.net [researchgate.net]
- 7. Photocatalytic Dye Degradation from Textile Wastewater: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. watermanaustralia.com [watermanaustralia.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Indigo-Based Biosensors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments with indigo-based biosensors.
Troubleshooting Guide
This guide is designed to help you resolve specific issues you may encounter during your experiments.
Issue 1: Rapid Fading or Degradation of the this compound Signal
Question: My this compound-based colorimetric signal is fading quickly after generation. How can I improve its stability?
Answer: The stability of the this compound signal can be influenced by several factors. Here are some troubleshooting steps:
-
Solvent Effects: The choice of solvent for storing or analyzing your sample can significantly impact the stability of the this compound dye. For the related pigment indigoidine, stability has been observed to differ in various solutions. It is recommended to empirically test the stability of your this compound signal in different solvents such as water, DMSO, and ethanol to determine the optimal medium for your application.[1]
-
pH of the Medium: The pH of the surrounding environment can affect the color and stability of this compound-based compounds.[2] Ensure that the buffer system used is optimized for both the biological recognition element (e.g., enzyme, whole cell) and the stability of the this compound product. It is advisable to perform a pH optimization experiment to find the ideal range for your specific biosensor.
-
Exposure to Light: Photodegradation can be a cause of signal loss. Protect your samples from direct light exposure by using amber vials or by covering the samples during incubation and measurement.
-
Oxidizing and Reducing Agents: The presence of strong oxidizing or reducing agents in your sample can chemically alter the this compound molecule, leading to color loss. Identify and eliminate potential sources of these agents in your sample preparation and assay buffers.
Issue 2: Poor Reproducibility of Biosensor Response
Question: I am observing significant variation in the signal intensity between different batches of my this compound-based biosensor. What could be the cause?
Answer: Poor reproducibility is a common challenge in biosensor development. Consider the following factors:
-
Immobilization of Biorecognition Element: For enzyme-based or other biosensors requiring immobilization, the consistency of the immobilization process is critical.[3] Variations in the surface chemistry, cross-linking efficiency, or enzyme loading can lead to batch-to-batch differences. A standardized and well-controlled immobilization protocol is essential.
-
Whole-Cell Biosensor Viability: When using whole-cell biosensors, variations in cell density, growth phase, and metabolic activity can impact the amount of this compound produced.[4] Standardize your cell culture and induction protocols to ensure consistent physiological states of the cells.
-
Electrode Surface Pre-treatment (for electrochemical biosensors): For electrochemical detection of this compound, the condition of the electrode surface is paramount. Inconsistent pre-treatment of electrodes can lead to variations in the electrochemical response.[5][6] Implement a rigorous and consistent electrode cleaning and activation protocol.
Issue 3: Interference from Sample Matrix
Question: My biosensor is showing a high background signal or a suppressed response when analyzing real samples compared to buffer. How can I mitigate matrix effects?
Answer: The sample matrix can contain various interfering substances. Here are some strategies to address this:
-
Sample Dilution: The simplest approach is to dilute the sample to reduce the concentration of interfering compounds. However, ensure that the analyte concentration remains within the detection range of your biosensor.
-
Sample Pre-treatment: Employ sample preparation techniques such as filtration, centrifugation, or solid-phase extraction (SPE) to remove potential interferents before analysis.
-
Use of Modified Electrodes: For electrochemical biosensors, modifying the electrode surface with polymers or nanomaterials can enhance selectivity and reduce fouling from matrix components.[6] For instance, a poly(serine)-modified carbon paste electrode has been shown to improve the detection of this compound carmine.[6]
Frequently Asked Questions (FAQs)
General Stability
Q1: How long can I expect the this compound signal to be stable?
A1: The stability of the this compound signal is context-dependent. In some whole-cell biosensor applications for heavy metal detection, the blue color signal has been reported to be stable for up to 8 hours after induction.[4] However, for quantitative measurements, it is recommended to measure the signal at a fixed time point after the reaction is initiated.
Q2: What is the optimal temperature for storing this compound-based biosensors?
A2: For long-term storage, freezing at -20°C is often the most effective method to preserve the functionality of biosensors, including the biological recognition element.[7] For short-term storage, refrigeration at 4°C may be sufficient, but stability should be validated for your specific biosensor.[1] Room temperature storage is generally not recommended for extended periods.[7]
Electrochemical Biosensors
Q3: What factors affect the electrochemical signal of my this compound-based biosensor?
A3: The electrochemical response is primarily influenced by the pH of the supporting electrolyte and the solvent used for extraction or dispersion.[2][5] The oxidation potential of this compound and its derivatives is pH-dependent. Therefore, maintaining a constant and optimal pH is crucial for reproducible measurements.
Whole-Cell Biosensors
Q4: How can I optimize this compound production in my whole-cell biosensor?
A4: Optimizing this compound production involves several factors, including the choice of host strain, the genetic circuit design, and culture conditions. For instance, engineering E. coli with self-sufficient this compound-forming enzymes can lead to robust signal generation.[4][8] Additionally, optimizing parameters like ventilation and substrate supplementation can enhance this compound yield.
Quantitative Data Summary
Table 1: Stability of this compound-Based Biosensor Signal Over Time
| Analyte | Biosensor Type | Incubation Time | Signal Stability | Reference |
| As(III) | Whole-cell | 8 hours | Stable blue color | [4] |
| Pb(II) | Whole-cell | 6 hours | Stable blue color | [4] |
Table 2: Stability of Indigoidine in Different Solvents
| Solvent | Storage Condition | Duration | Stability | Reference |
| Purified Water | 4°C or Room Temp | 16 hours | Less stable | [1] |
| DMSO | 4°C or Room Temp | 16 hours | More stable | [1] |
| Ethanol | 4°C or Room Temp | 16 hours | Moderately stable | [1] |
Experimental Protocols
Protocol 1: Evaluation of this compound Signal Stability in Different Solvents
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of the this compound produced by your biosensor system in a suitable organic solvent (e.g., DMSO).
-
Dilution in Test Solvents: Dilute the this compound stock solution to a final, measurable concentration in the solvents to be tested (e.g., purified water, DMSO, ethanol, and your experimental buffer).
-
Spectrophotometric Measurement (Time 0): Immediately after dilution, measure the absorbance of each solution at the wavelength of maximum absorbance for this compound (typically around 600-620 nm).
-
Incubation: Store aliquots of each solution under defined conditions (e.g., room temperature with light exposure, room temperature in the dark, 4°C).
-
Time-course Measurements: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), measure the absorbance of each solution.
-
Data Analysis: Plot the percentage of the initial absorbance remaining versus time for each solvent to determine the relative stability.
Protocol 2: Optimization of pH for Electrochemical this compound Detection
-
Prepare a Range of Buffer Solutions: Prepare a series of buffer solutions with varying pH values (e.g., from 5.0 to 9.0).
-
Prepare this compound Samples: Prepare identical concentrations of this compound in each of the buffer solutions.
-
Electrochemical Measurement: Using an electrochemical setup (e.g., cyclic voltammetry or differential pulse voltammetry), record the electrochemical response of the this compound sample in each buffer.
-
Data Analysis: Plot the peak current and peak potential versus the pH. The optimal pH will be the one that provides the highest and most stable peak current.[6]
Visualizations
Caption: Workflow for evaluating this compound signal stability.
Caption: Generalized signaling pathway for a whole-cell this compound-based biosensor.
Caption: Logical flow for troubleshooting this compound biosensor instability.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of this compound Dyes and Their Application in Green Chemical and Visual Biosensing for Heavy Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrochemical Fingerprint Biosensor for Natural this compound Dye Yielding Plants Analysis [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of storage conditions on the performance of an electrochemical aptamer-based sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Overcoming challenges in the scale-up of microbial indigo production
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the scale-up of microbial indigo production.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental scale-up of microbial this compound production in a question-and-answer format.
Issue 1: Low this compound Titer
Question: My microbial culture is producing significantly less this compound than expected. What are the potential causes and how can I troubleshoot this?
Answer: Low this compound yield is a common challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Precursor Limitation: The availability of the immediate precursor, indole (derived from tryptophan or synthesized from a base carbon source like glucose), is often a rate-limiting step.
-
Tryptophan Feeding: If you are feeding tryptophan, ensure its concentration in the medium is optimal and not depleted. Consider a fed-batch strategy to maintain a steady supply without causing toxicity.
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Glucose to Indole Pathway: If producing this compound from glucose, key enzymes in the tryptophan biosynthesis pathway may be bottlenecks. Overexpression of feedback-resistant versions of enzymes like 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (aroG) and anthranilate synthase (trpE) can enhance the carbon flux towards tryptophan and indole.[1][2][3]
-
-
Inefficient Enzymatic Conversion: The conversion of indole to indoxyl, the direct precursor of this compound, is catalyzed by an oxygenase. The choice and expression level of this enzyme are critical.
-
Oxygenase Selection: Different oxygenases, such as naphthalene dioxygenase (NDO), flavin-containing monooxygenase (FMO), and styrene monooxygenase (SMO), exhibit varying efficiencies.[4][5] Experiment with different oxygenases to find the most effective one for your host strain and conditions.
-
Cofactor Availability: Many oxygenases require cofactors like NADH or NADPH for their activity.[6][7][8] Co-expression of enzymes that regenerate these cofactors, such as malate dehydrogenase (mdh), can improve oxygenase performance.[6]
-
-
Sub-optimal Fermentation Conditions: The culture environment plays a crucial role in both cell growth and this compound production.
-
Medium Optimization: Systematically optimize medium components, including carbon and nitrogen sources, using methods like Design of Experiments (DOE).[4]
-
Process Parameters: Key parameters like pH, temperature, and dissolved oxygen levels must be tightly controlled. This compound formation is an oxidative process, so adequate aeration is necessary.
-
Issue 2: Process Instability and Cell Stress
Question: My fermentation runs are unstable, showing excessive foaming and a sudden stop in this compound production after a period of time. What could be the cause?
Answer: Process instability is often linked to cellular stress.
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Oxidative Stress: The enzymatic oxidation of indole can generate reactive oxygen species (ROS), which are harmful to the cells.[1]
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Antioxidant Strategies: Overexpressing proteins that mitigate oxidative stress, such as alkyl hydroperoxide reductase (ahpC), can significantly improve process stability and prolong the production phase.[1]
-
-
Indole Toxicity: Indole, the precursor to this compound, is toxic to most microorganisms at high concentrations.[7][9][10]
-
Controlled Feeding: Implement a controlled feeding strategy for tryptophan or indole to maintain a low but sufficient concentration in the bioreactor.
-
Membrane Engineering: Modifying the cell membrane composition through genetic engineering can enhance the cell's tolerance to indole and improve the secretion of this compound.[11]
-
Issue 3: Byproduct Formation
Question: I am observing the formation of a reddish byproduct (indirubin) along with my blue this compound pigment. How can I minimize this?
Answer: The formation of indirubin, an isomer of this compound, is a known issue that arises from the alternative dimerization of indoxyl with isatin.
-
Enzyme Choice: The type of oxygenase used can influence the ratio of this compound to indirubin. Dioxygenases are more prone to producing isatin, leading to indirubin formation.[12] Using monooxygenases that primarily hydroxylate indole to indoxyl can favor pure this compound production.[12]
-
Metabolic Engineering: Metabolic engineering strategies can be employed to reduce the formation of byproducts. This may involve eliminating pathways that lead to the formation of isatin precursors.[2][3]
Frequently Asked Questions (FAQs)
Q1: What are the most commonly used microbial hosts for this compound production? A1: Escherichia coli is the most widely used and engineered host for microbial this compound production due to its well-understood genetics and rapid growth.[4][6][13] Other microorganisms like Pseudomonas putida have also been explored.[14]
Q2: What is a typical starting point for this compound titer in a lab-scale experiment? A2: Initial this compound titers in shake flask experiments can range from tens to a few hundred milligrams per liter (mg/L).[4] Through optimization of the strain and fermentation process, titers can be significantly increased to several grams per liter (g/L) in fed-batch fermentations.[1][4][11]
Q3: How can I accurately quantify the amount of this compound produced? A3: this compound is insoluble in water. A common method for quantification is to first extract the this compound from the culture broth using an organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). The concentration can then be determined spectrophotometrically by measuring the absorbance at its characteristic wavelength (around 600-620 nm) and comparing it to a standard curve of pure this compound.
Q4: Are there sustainable alternatives to using pure tryptophan as a precursor? A4: Yes, a key goal in scaling up microbial this compound production is to move away from expensive tryptophan supplementation. The most sustainable approach is to engineer the host microorganism to produce this compound directly from a simple and inexpensive carbon source like glucose.[1][2] This involves extensive metabolic engineering to channel carbon flux through the shikimate and tryptophan biosynthesis pathways to produce indole in vivo.
Data Presentation
Table 1: Comparison of this compound Titers Achieved with Different Engineered E. coli Strains and Strategies.
| Host Strain | Key Genetic Modifications/Strategy | Precursor | Fermentation Scale | This compound Titer (mg/L) | Reference |
| E. coli | Expression of Naphthalene Dioxygenase (NDO) | Tryptophan | 5-L Fermenter | 1,926 | [4] |
| E. coli | Co-expression of Styrene Monooxygenase (styAB) and Malate Dehydrogenase (mdh) | Tryptophan | Shake Flask | 787.25 | [6] |
| E. coli | Co-expression of Styrene Monooxygenase (StyAB), Tryptophanase (TnaA), and Chaperone (groES-groEL) | Tryptophan | Shake Flask | 550 | [13] |
| E. coli | Engineered Shikimate and Tryptophan Pathways, Expression of NDO and other auxiliary enzymes | Glucose | 0.5-L Fed-batch | 12,000 | [1][15] |
| E. coli MG1655 | Expression of FMO and TnaA, Deletion of competing pathways, Membrane engineering | Tryptophan | 5-L Fed-batch | 3,900 | [11] |
Experimental Protocols
Protocol 1: General Seed Culture Preparation for E. coli
-
Inoculate a single colony of the recombinant E. coli strain from a fresh agar plate into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic(s) for plasmid maintenance.
-
Incubate the culture overnight at 37°C with shaking at 200-250 rpm.
-
The next day, use this overnight culture to inoculate the main fermentation medium at a specified ratio (e.g., 1-2% v/v).
Protocol 2: Shake Flask Fermentation for this compound Production
-
Prepare the fermentation medium (e.g., M9 minimal medium supplemented with glucose, yeast extract, and necessary trace elements).
-
Inoculate the medium with the seed culture.
-
If using an inducible promoter system, add the inducer (e.g., IPTG) at the appropriate cell density (e.g., OD600 of 0.6-0.8).
-
If feeding a precursor, add tryptophan or indole to the desired concentration.
-
Incubate the flasks at the optimal temperature (e.g., 30°C) with vigorous shaking (200-250 rpm) for 24-72 hours to ensure sufficient aeration.
-
Monitor cell growth (OD600) and this compound production at regular intervals.
Protocol 3: this compound Extraction and Quantification
-
Take a known volume of the culture broth (e.g., 1 mL).
-
Centrifuge the sample to pellet the cells and the insoluble this compound.
-
Discard the supernatant.
-
Add a known volume of an extraction solvent (e.g., DMSO) to the pellet.
-
Vortex thoroughly to dissolve the this compound. You may need to heat the sample (e.g., at 60-80°C) to aid dissolution.
-
Centrifuge the sample again to pellet any remaining cell debris.
-
Measure the absorbance of the supernatant at the wavelength of maximum absorbance for this compound (typically around 610 nm) using a spectrophotometer.
-
Calculate the concentration of this compound using a pre-determined standard curve of pure this compound dissolved in the same solvent.
Visualizations
References
- 1. A microbial factory for bio-indigo synthesis: demonstration of sustainable denim dying - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC01293G [pubs.rsc.org]
- 2. Application of metabolic engineering to improve both the production and use of biotech this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of metabolic engineering to improve both the production and use of biotech this compound | Semantic Scholar [semanticscholar.org]
- 4. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 5. An overview of microbial this compound-forming enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Combinational Optimization Method for Efficient Production of this compound by the Recombinant Escherichia coli with Expression of Monooxygenase and Malate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Combinational Optimization Method for Efficient Production of this compound by the Recombinant Escherichia coli with Expression of Monooxygenase and Malate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Tryptophan-Based Hyperproduction of Biothis compound by Combinatorial Overexpression of Two Different Tryptophan Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancement of this compound Production by a Metabolically Engineered Escherichia coli MG1655 Using Membrane Engineering and Two-Stage Cultivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Production of this compound by Recombinant Escherichia coli with Expression of Monooxygenase, Tryptophanase, and Molecular Chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Production of this compound by Recombinant Escherichia coli with Expression of Monooxygenase, Tryptophanase, and Molecular Chaperone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A microbial factory for bio-indigo synthesis: demonstration of sustainable denim dying - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Refinement of Indigo Dyeing Processes for Reduced Water Consumption
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals experimenting with water-saving indigo dyeing technologies.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the implementation of electrochemical, enzymatic, and foam dyeing processes for this compound.
Electrochemical this compound Dyeing
FAQs
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What is electrochemical this compound dyeing? Electrochemical dyeing utilizes an electric current to reduce this compound to its soluble leuco form, eliminating the need for chemical reducing agents like sodium dithionite.[1] This process can significantly reduce the chemical load in wastewater.
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What are the main advantages of this method? The primary benefits include reduced consumption of chemicals, lower pollutant load in the effluent, and potentially better process control.[2]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no dye reduction | Insufficient current density. | Increase the current density. The rate of reduction is directly influenced by the applied current.[3] |
| Incorrect pH of the catholyte. | Adjust the pH to the optimal range for this compound reduction, typically alkaline conditions (pH 11-13).[1] | |
| Electrode passivation. | Clean the electrode surfaces. Passivation can hinder the electron transfer required for reduction. | |
| Uneven dyeing | Poor circulation of the dye bath. | Ensure adequate mixing of the catholyte to maintain a uniform concentration of leuco-indigo. |
| Fluctuations in current or potential. | Stabilize the power supply to maintain a constant reduction potential for consistent dyeing.[2] | |
| Poor colorfastness | Incomplete oxidation of the leuco-indigo on the fiber. | Ensure sufficient air exposure time for the dyed material to fully oxidize the this compound back to its insoluble form. |
| Insufficient penetration of the leuco-indigo into the fiber. | Optimize dyeing time and temperature to allow for better diffusion of the dye into the textile. |
Enzymatic this compound Reduction
FAQs
-
How does enzymatic this compound reduction work? This process uses enzymes, such as reductases, to convert this compound to its soluble leuco form.[1] This can be a more environmentally friendly alternative to chemical reducing agents.[1]
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What are the key parameters to control in this process? Critical parameters include pH, temperature, enzyme concentration, and the presence of mediators.[1] Optimal conditions are crucial for enzyme activity.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low dye reduction rate | Suboptimal pH or temperature. | Adjust the pH and temperature to the enzyme's optimal range. For example, reductases from Bacillus subtilis show high activity at pH 7-11 and 55-60°C.[1] |
| Enzyme denaturation. | Avoid temperatures above the enzyme's stability threshold (e.g., >65°C for some reductases).[1] | |
| Insufficient mediator concentration (if used). | Ensure the correct concentration of the redox mediator, which facilitates electron transfer. | |
| Inconsistent dyeing results | Variation in enzyme activity. | Use a consistent source and batch of enzyme. Properly store enzymes to maintain their activity. |
| Presence of enzyme inhibitors in the dye bath. | Ensure the water and chemicals used are free from substances that could inhibit enzyme function. | |
| High process cost | High cost of enzymes. | Investigate enzyme reuse and recycling methods to improve the economic viability of the process.[4] |
| Long reaction times. | Optimize reaction conditions to maximize the rate of enzymatic reduction. |
Foam this compound Dyeing
FAQs
-
What is foam dyeing and how does it save water? Foam dyeing involves applying the dye to the textile in the form of a foam, which has a high surface area to liquid ratio.[5] This drastically reduces the amount of water needed compared to traditional bath dyeing.[6] Foam dyeing can lead to water savings of up to 100%.[6]
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What are the critical components of a foam dyeing system? A foam dyeing system consists of a foam generator, an applicator, and a method to collapse the foam and fix the dye.[7] The properties of the foam, such as bubble size and stability, are crucial.[8]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Uneven dye application | Unstable foam. | Adjust the formulation of the foaming agent and stabilizer to create a stable foam with a consistent bubble size.[8] |
| Improper foam application technique. | Ensure the foam is applied evenly across the fabric surface. The applicator design is critical for uniform coverage.[7] | |
| Poor dye penetration | Foam collapses too quickly or too slowly. | Optimize the foam's collapse rate to ensure the dye liquor is released and penetrates the fabric effectively.[7] |
| Insufficient contact time. | Adjust the process speed to allow adequate time for the dye to penetrate the fibers before fixation. | |
| Low color yield | Premature oxidation of leuco-indigo in the foam. | If using reduced this compound, the foam application should be done in an oxygen-controlled environment to prevent premature oxidation.[9][10] |
| Incorrect dye concentration in the foam liquor. | Adjust the initial dye concentration in the liquid phase to achieve the desired shade. |
Data Presentation: Comparative Analysis
The following tables summarize quantitative data comparing water-saving this compound dyeing methods with traditional processes.
Table 1: Water Consumption in Different this compound Dyeing Processes
| Dyeing Method | Water Consumption (L/kg of yarn) | Source |
| Traditional Rope Dyeing | 15 - 20 | [11][12] |
| Traditional Slasher Dyeing | 10 - 15 | [11][12] |
| Best Practice Rope Dyeing | 3.85 | [12] |
| Best Practice Slasher Dyeing | 3.40 | [12] |
| Foam Dyeing | Up to 80% reduction compared to conventional methods | [13] |
| AM-ICD Machine | 20 - 30 | [13] |
Table 2: Energy Consumption and Environmental Impact
| Dyeing Method | Key Performance Indicator | Finding | Source |
| Enzymatic Dyeing | Environmental Impact Reduction | Can reduce environmental damage by up to 92% compared to traditional methods. | [14] |
| Foam Dyeing | Energy Savings | Reduces drying energy costs by approximately 80%. | [7] |
| AM-ICD Machine | Steam Consumption Reduction | Reduces steam usage by about 75% compared to conventional machines. | [13] |
| AM-ICD Machine | Electricity Consumption Reduction | Decreases electrical power consumption by nearly 40%. | [13] |
| Sustainable Washing | Environmental Impact Measurement (EIM) Score | Sustainable washes have significantly lower EIM scores (e.g., 14 for light wash) compared to conventional methods (35 for light wash). | [15] |
Experimental Protocols
This section provides detailed methodologies for key water-saving this compound dyeing experiments.
Protocol for Electrochemical Reduction of this compound
-
Electrolytic Cell Setup:
-
Catholyte Preparation:
-
Electrolysis:
-
Deoxygenate the catholyte by purging with an inert gas (e.g., argon) before and during the experiment.[17]
-
Apply a constant current (galvanostatic) or a constant potential (potentiostatic) to the cell.[3]
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Monitor the reduction of this compound by observing the color change of the solution to a yellow-green leuco form and by measuring the redox potential.[2]
-
-
Dyeing:
-
Oxidation and Finishing:
Protocol for Enzymatic this compound Dyeing
-
Enzyme and Dyebath Preparation:
-
Prepare a buffer solution at the optimal pH for the selected reductase enzyme (e.g., pH 7-11).[1]
-
Add the this compound powder and a redox mediator (e.g., 1,8-dihydroxy-9,10-anthraquinone) if required by the enzyme system.[1]
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Introduce the reductase enzyme and a cofactor (e.g., NADH) to initiate the reduction.[1]
-
-
Reduction Process:
-
Dyeing:
-
Oxidation and Rinsing:
Protocol for Foam this compound Dyeing
-
Foam Liquor Preparation:
-
Foam Generation:
-
Use a foam generator to introduce a gas (e.g., air or nitrogen) into the dye liquor, creating a foam with the desired bubble size and stability.[5]
-
-
Foam Application:
-
Set up a system with sequential chambers for purging oxygen, applying the foam, and allowing for dye absorption (kinetic chamber).[9][10]
-
Pass the yarn or fabric through the purge chamber to remove oxygen.[9][10]
-
In the application chamber, apply the foam evenly onto the textile substrate.[9][10]
-
The material then passes through a kinetic chamber to allow for dye absorption and penetration.[9][10]
-
-
Foam Collapse and Dye Fixation:
-
The foam collapses on the textile, releasing the dye liquor.[7]
-
The dye is then fixed onto the fiber.
-
-
Oxidation and Drying:
Mandatory Visualizations
Electrochemical this compound Reduction Pathway
References
- 1. ifatcc.org [ifatcc.org]
- 2. sdc.org.uk [sdc.org.uk]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Foam Dyeing | PPTX [slideshare.net]
- 6. Foam dyes are taking over -Will liquid this compound be history by 2026? [textiletoday.com.bd]
- 7. Foam Dyeing: A Review of Its Potential to Revolutionize Sustainable Textile Processing[v1] | Preprints.org [preprints.org]
- 8. sdc.org.uk [sdc.org.uk]
- 9. baumwollboerse.de [baumwollboerse.de]
- 10. Foam Dyeing–The New Sustainable Frontier For Denim Fabrics - Denimandjeans | Global Trends, News and Reports | Worldwide [denimsandjeans.com]
- 11. textilegence.com [textilegence.com]
- 12. texfash.com [texfash.com]
- 13. Analytical comparison between AM-ICD and conventional dyeing machines: Efficiency, cost, and sustainability [textiletoday.com.bd]
- 14. texfash.com [texfash.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. 2024.sci-hub.se [2024.sci-hub.se]
- 18. pubs.acs.org [pubs.acs.org]
- 19. thecrucible.org [thecrucible.org]
- 20. textilelearner.net [textilelearner.net]
Optimizing reaction conditions for the synthesis of indigo derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of indigo derivatives.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound and its derivatives.
Q1: My reaction yield is significantly lower than expected in the Baeyer-Drewson synthesis. What are the possible causes and solutions?
A1: Low yields in the Baeyer-Drewson synthesis are a common issue. Several factors could be responsible:
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Incomplete Reaction: The reaction time may be insufficient. While the this compound precipitate forms quickly, allowing the reaction to stir for the recommended time ensures maximum conversion.
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Side Reactions: The formation of byproducts, such as indirubin, can reduce the yield of the desired this compound derivative. This is often indicated by a reddish or brownish hue in the product.
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Suboptimal Temperature: While the Baeyer-Drewson reaction is typically performed at room temperature, significant temperature deviations can affect the reaction rate and selectivity.
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Reagent Quality: Ensure that the starting materials, particularly the substituted 2-nitrobenzaldehyde and acetone, are of high purity. Impurities can lead to undesired side reactions.
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Base Addition: The rate of addition of the base (e.g., NaOH solution) can influence the reaction. A slow, dropwise addition is generally recommended to control the reaction exotherm and minimize side reactions.
Troubleshooting Steps:
-
Verify Reaction Time: Ensure the reaction has proceeded for the full recommended duration as specified in the protocol.
-
Analyze for Byproducts: Use techniques like TLC or UV-Vis spectroscopy to check for the presence of indirubin. A reddish byproduct is a strong indicator.
-
Control Temperature: Maintain a consistent room temperature throughout the reaction.
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Check Reagent Purity: If possible, purify the starting materials before use.
-
Optimize Base Addition: Add the base slowly while stirring vigorously to ensure efficient mixing and heat dissipation.
Q2: The final product of my this compound synthesis has a reddish or purple tint instead of a deep blue. How can I fix this?
A2: A reddish or purple hue in your this compound product is a classic sign of contamination with indirubin, a red-colored isomer of this compound that forms as a byproduct.
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Cause: Indirubin formation is a known side reaction in several this compound synthesis methods, including the Baeyer-Drewson reaction.
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Solution - Purification: Several methods can be employed to remove indirubin and other impurities:
-
Solvent Washing: Thoroughly washing the crude product with water and ethanol can remove some impurities.
-
Column Chromatography: For smaller scale and higher purity applications, silica gel column chromatography can be effective in separating this compound from indirubin.
-
High-Speed Counter-Current Chromatography (HSCCC): This technique has been shown to be effective for the preparative separation of this compound and indirubin.
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Recrystallization: While challenging due to the low solubility of this compound, recrystallization from a high-boiling point solvent can be attempted for purification.
-
Q3: I am struggling with the low solubility of my this compound derivative in common organic solvents. How can I improve its solubility?
A3: The poor solubility of the this compound core is a well-known challenge, stemming from strong intermolecular hydrogen bonding.
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Chemical Modification: The most effective strategy is to introduce solubilizing groups to the this compound scaffold. N-alkylation (attaching alkyl chains to the nitrogen atoms) is a common and effective method to disrupt the hydrogen bonding network and significantly improve solubility in organic solvents like chloroform, dichloromethane, and DMF.
-
Leuco Form Conversion: For applications like dyeing, this compound is often reduced to its water-soluble leuco form using a reducing agent like sodium dithionite in an alkaline solution. The original blue color is restored upon exposure to air (oxidation).
Q4: What are the key differences and advantages of the Baeyer-Drewson vs. the Heumann-Pfleger synthesis routes?
A4: Both are classic methods for this compound synthesis, but they differ in starting materials, reaction conditions, and scalability.
-
Baeyer-Drewson Synthesis:
-
Starting Materials: 2-nitrobenzaldehyde and acetone.
-
Conditions: Typically performed at room temperature in an alkaline solution.
-
Advantages: Simple, rapid, and suitable for lab-scale synthesis.
-
Disadvantages: Can have lower yields and is not economically viable for large-scale industrial production due to the cost of the starting material.
-
-
Heumann-Pfleger Synthesis:
-
Starting Materials: Aniline and formaldehyde (to produce N-phenylglycine).
-
Conditions: Involves a high-temperature fusion with an alkali, often with the addition of a dehydrating agent like sodamide to lower the reaction temperature and improve yield.
-
Advantages: High yield (up to 90%) and uses cheaper starting materials, making it suitable for industrial production.
-
Disadvantages: Requires harsh reaction conditions (high temperatures and strong bases).
-
Data Presentation
The following tables summarize quantitative data for different synthetic procedures.
Table 1: Comparison of Reaction Conditions and Yields for this compound Synthesis
| Synthesis Method | Starting Materials | Key Reagents | Temperature | Typical Yield | Reference(s) |
| Baeyer-Drewson | 2-nitrobenzaldehyde, Acetone | NaOH | Room Temp. | 37% | |
| Heumann-Pfleger | N-phenylglycine | Molten Alkali, NaNH₂ | ~200 °C | up to 90% | |
| N-Alkylation | This compound, Alkyl Iodide | NaH, DMF | 50 °C (MW) | Varies | |
| Stille Coupling | 6,6'-Dibromothis compound, Organostannane | Pd Catalyst, Ligand | 40-50 °C | High |
Table 2: Kinase Inhibitory Activity of Selected Indirubin Derivatives
| Compound | Target Kinase | IC₅₀ (µM) | Reference(s) |
| Indirubin | GSK-3β | ~0.6 | |
| Indirubin | CDKs | ~5 | |
| 6-Nitro-3'-N-oxime-indirubin | CDK1/cyclin B | 0.18 | |
| 6-Nitro-3'-N-oxime-indirubin | GSK3 | 0.04 | |
| 5-Amino-3'-N-oxime-indirubin | CDK1/cyclin B | 0.1 | |
| 5-Amino-3'-N-oxime-indirubin | CK1 | 0.13 |
Experimental Protocols
Protocol 1: Baeyer-Drewson Synthesis of this compound
-
Dissolution: In a 100 mL beaker, dissolve 1.0 g of 2-nitrobenzaldehyde in 20 mL of acetone.
-
Dilution: Add 35 mL of deionized water to the solution and stir vigorously with a magnetic stirrer.
-
Base Addition: Slowly add 5 mL of a 2 M sodium hydroxide solution dropwise to the stirring mixture. The solution will turn a deep yellow and then darken as a dark precipitate of this compound forms.
-
Reaction: Continue to stir the mixture for 5-10 minutes to ensure the reaction goes to completion.
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Filtration: Collect the purple-blue solid by suction filtration.
-
Washing: Wash the product with deionized water until the filtrate is colorless. Follow with a wash of 20 mL of ethanol.
-
Drying: Dry the solid product under vacuum at 40-100 °C for 30 minutes.
Protocol 2: N-Alkylation of this compound for Improved Solubility
-
Setup: In a thick-walled microwave reactor tube equipped with a magnetic stir bar, combine this compound (1 equivalent) and sodium hydride (2 equivalents) in 1 mL of DMF.
-
Reagent Addition: Add the corresponding alkyl iodide (4 equivalents) and add more DMF to a total volume of 2 mL.
-
Microwave Irradiation: Heat the resulting mixture under microwave irradiation at 50 °C for the appropriate time (typically 30-60 minutes, requires optimization).
-
Work-up: After cooling, filter the mixture and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using dichloromethane as the eluent to obtain the N-alkylated and N,N'-dialkylated this compound derivatives.
Protocol 3: Stille Cross-Coupling for Synthesis of Substituted this compound Derivatives (General Procedure)
-
Inert Atmosphere: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the 6,6'-dihalothis compound derivative (e.g., 6,6'-dibromothis compound), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand), and a copper(I) co-catalyst (e.g., CuI).
-
Solvent and Reagents: Add a degassed solvent such as DMF or toluene. Then, add the organostannane reagent.
-
Reaction: Heat the reaction mixture to the optimized temperature (e.g., 50 °C) and monitor the progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture and perform an appropriate work-up, which may include quenching with an aqueous solution of KF to remove tin byproducts, followed by extraction with an organic solvent.
-
Purification: Purify the final product by column chromatography.
Visualizations
Caption: Workflow for the Baeyer-Drewson synthesis of this compound.
Caption: Workflow for N-alkylation of this compound derivatives.
Technical Support Center: Enhancing Indigo Recovery from Waste Streams
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of indigo recovery from industrial wastewater.
Troubleshooting Guides
This section addresses specific issues that may be encountered during this compound recovery experiments using various methods.
Adsorption-Based Recovery
Issue: Low this compound adsorption onto the clay adsorbent.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incorrect pH | Adjust the pH of the wastewater to the optimal range for the specific clay adsorbent. For many clays, a slightly acidic to neutral pH is effective.[1] |
| Insufficient Contact Time | Increase the agitation time to ensure adequate contact between the this compound molecules and the adsorbent surface. |
| Adsorbent Saturation | Increase the adsorbent dosage. Regenerate the saturated adsorbent by washing with an appropriate solvent to desorb the this compound. |
| Presence of Competing Ions | Pre-treat the wastewater to remove other ions that may compete with this compound for adsorption sites. |
| Incorrect Adsorbent | Ensure the chosen clay mineral has a high affinity for this compound. Palygorskite clay has been shown to be effective.[2][3] |
Issue: Difficulty in separating the adsorbent from the treated water.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Fine Particle Size of Adsorbent | Allow for a longer settling time. Use centrifugation or microfiltration to aid separation. |
| Colloidal Suspension | Adjust the pH to induce flocculation of the clay particles. |
Solvent Extraction-Based Recovery
Issue: Incomplete extraction of this compound from the textile waste.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Solvent | Select a solvent in which this compound has high solubility. Dimethylformamide (DMF) and other polar organic solvents can be effective.[4][5] |
| Low Extraction Temperature | Increase the temperature of the solvent to enhance this compound solubility. The process is often more effective with heated organic solvents.[4] |
| Insufficient Extraction Time | Increase the duration of the extraction process to allow for complete diffusion of the dye into the solvent. |
| Poor Solvent Penetration | Ensure the textile waste is properly agitated within the solvent to maximize surface area contact. |
Issue: Difficulty in recovering this compound from the solvent.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| High Stability of this compound in Solvent | Use evaporation to remove the solvent, leaving the this compound dye as a residue.[4] Alternatively, cool the solvent to induce precipitation of the this compound.[4] |
| Co-extraction of Impurities | Purify the recovered this compound using techniques like recrystallization. |
| Loss of this compound during Recovery | Optimize the precipitation or evaporation conditions to minimize loss. |
Membrane Filtration-Based Recovery (Ultrafiltration/Nanofiltration)
Issue: Rapid decline in permeate flux (membrane fouling).
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Concentration Polarization | Optimize cross-flow velocity and transmembrane pressure to minimize the build-up of a concentration layer on the membrane surface.[6] |
| Fouling by Suspended Solids | Implement a pre-treatment step such as microfiltration or coagulation to remove larger particles before they reach the ultrafiltration or nanofiltration membrane.[7][8] |
| Scaling by Inorganic Salts | Adjust the pH or use an antiscalant to prevent the precipitation of salts like calcium carbonate on the membrane. |
| Organic Fouling | Pre-treat the wastewater with adsorption (e.g., using activated carbon) to remove dissolved organic compounds.[9] |
| Biofouling | Implement a regular cleaning and disinfection protocol for the membrane system. |
Issue: Poor rejection of this compound dye.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incorrect Membrane Pore Size | Select a membrane with a molecular weight cut-off (MWCO) that is small enough to retain the this compound molecules. Nanofiltration membranes generally have higher rejection rates for dyes than ultrafiltration membranes.[10][11] |
| Membrane Degradation | Ensure the wastewater composition and operating conditions (e.g., pH, temperature) are within the specifications of the membrane material. |
| High Operating Pressure | Operate at the optimal transmembrane pressure to avoid forcing the dye molecules through the membrane pores. |
Electrochemical Recovery
Issue: Low efficiency of this compound reduction.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incorrect Electrode Material | Use electrodes with high surface area and good catalytic activity for the reduction of this compound. |
| Suboptimal Electrolyte Composition | Optimize the concentration of the supporting electrolyte and any mediators (e.g., Fe(II)/Fe(III) complexes) used in indirect electrolysis.[12] |
| Incorrect Current Density/Potential | Adjust the applied current density or potential to the optimal value for this compound reduction. |
| pH of the Electrolyte | Maintain the pH of the electrolyte at the optimal level for the electrochemical reduction reaction. |
Issue: Re-oxidation of the recovered leuco-indigo.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Exposure to Air | Handle the recovered leuco-indigo under an inert atmosphere (e.g., nitrogen) to prevent oxidation. |
| Presence of Oxidizing Agents | Ensure the wastewater is free from other oxidizing agents before the electrochemical reduction process. |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using membrane filtration for this compound recovery?
A1: Membrane filtration, particularly nanofiltration, can achieve high color removal efficiency (over 98%) and allows for the separation of the dye from the wastewater, enabling potential reuse of both the recovered dye and the treated water.[7][13]
Q2: How can I determine the most cost-effective this compound recovery method for my facility?
A2: A cost-benefit analysis should be conducted, considering factors such as the initial capital investment, operating costs (energy, chemicals), the efficiency of dye recovery, the value of the recovered this compound, and the cost of wastewater disposal.[14] Adsorption using low-cost natural clays can be a cost-effective option.[2][3]
Q3: What pre-treatment steps are recommended before this compound recovery?
A3: Pre-treatment is crucial for the efficiency and longevity of many recovery systems. Common pre-treatment steps include screening to remove large solids, coagulation and flocculation to remove suspended particles, and in some cases, pH adjustment.[7][8] For membrane filtration, pre-filtration with microfiltration is often necessary to prevent fouling of the nanofiltration membranes.[7][8]
Q4: Can the recovered this compound be reused in the dyeing process?
A4: Yes, one of the primary goals of this compound recovery is to reuse the dye. The purity of the recovered this compound will determine its suitability for reuse. Purification steps may be necessary to remove any contaminants co-extracted during the recovery process.
Q5: What are the key parameters to monitor during the this compound recovery process?
A5: Key parameters to monitor include pH, temperature, flow rate, pressure (for membrane processes), current density (for electrochemical processes), and the concentration of this compound in the initial wastewater and the treated effluent. Regular monitoring of these parameters is essential for process optimization and troubleshooting.
Data Presentation
Table 1: Comparison of this compound Recovery Methods
| Recovery Method | Principle | Typical Recovery Efficiency | Advantages | Disadvantages |
| Adsorption | Adhesion of this compound molecules onto the surface of a solid adsorbent (e.g., clay). | 80-99% color removal[14][15] | Low cost (especially with natural adsorbents), simple operation. | Adsorbent regeneration can be challenging and costly. |
| Solvent Extraction | Dissolving this compound from textile waste into a suitable organic solvent. | High recovery possible, dependent on solvent and conditions. | Can recover dye from solid textile waste, potential for high purity. | Use of organic solvents raises environmental and safety concerns; solvent recovery is necessary.[4] |
| Membrane Filtration | Separation of this compound from wastewater using a semi-permeable membrane (UF/NF). | >98% color removal with NF[13] | High separation efficiency, potential for water reuse. | Membrane fouling is a significant issue requiring pre-treatment and cleaning.[7][8] |
| Electrochemical | Reduction of insoluble this compound to its soluble leuco form using an electric current. | Up to 82.34% separation from textiles[16][17] | Avoids the use of harsh chemical reducing agents. | Can be energy-intensive, electrode stability can be an issue. |
Experimental Protocols
Protocol 1: this compound Recovery using Adsorption with Clay
-
Wastewater Characterization: Determine the initial concentration of this compound, pH, and presence of other contaminants in the wastewater sample.
-
Adsorbent Preparation: If using a natural clay, wash it with deionized water to remove impurities and dry it in an oven.
-
Batch Adsorption Experiment:
-
In a series of flasks, add a known volume of wastewater.
-
Adjust the pH of the wastewater to the desired value using dilute acid or base.
-
Add a pre-weighed amount of the clay adsorbent to each flask.
-
Agitate the flasks on a shaker at a constant speed and temperature for a specified period.
-
After agitation, separate the adsorbent from the solution by centrifugation or filtration.
-
-
Analysis: Measure the final concentration of this compound in the supernatant/filtrate using a spectrophotometer at the maximum absorbance wavelength for this compound.
-
Calculation: Calculate the percentage of this compound removed and the adsorption capacity of the clay.
Protocol 2: this compound Recovery using Solvent Extraction
-
Sample Preparation: Cut the this compound-dyed textile waste into small pieces to increase the surface area for extraction.
-
Solvent Selection: Choose an appropriate organic solvent (e.g., dimethylformamide).
-
Extraction:
-
Place the textile pieces in an extraction vessel.
-
Add the solvent to the vessel, ensuring the textile is fully submerged.
-
Heat the mixture to the desired extraction temperature while stirring continuously for a set duration.[4]
-
-
Separation: Separate the solvent containing the extracted this compound from the textile waste.
-
This compound Recovery from Solvent:
-
Purification: If necessary, purify the recovered this compound by recrystallization.
Mandatory Visualizations
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. This compound dye waste recovery from blue denim textile effluent: a by-product synergy approach - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. US5989296A - Solvent process for recovering this compound dye from textile scrap - Google Patents [patents.google.com]
- 5. facultyweb.kennesaw.edu [facultyweb.kennesaw.edu]
- 6. Fundamentals of Membrane filtration techniques for dyestuff recovery [atira.in]
- 7. Recovery and reuse of this compound dyeing wastewater using membrane technology [open.metu.edu.tr]
- 8. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 9. Frontiers | Treatment of real textile effluent containing this compound blue dye by hybrid system combining adsorption and membrane processes [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Experimental study of dye removal from industrial wastewater by membrane technologies of reverse osmosis and nanofiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A critical review of textile industry wastewater: green technologies for the removal of this compound dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. electrocatalytic-recycling-of-indigo-dye-from-waste-denim-fabric-an-engineering-approach-toward-efficient-denim-dye-reuse - Ask this paper | Bohrium [bohrium.com]
Validation & Comparative
A Comparative Analysis of Synthetic and Natural Indigo: A Guide for Researchers
A comprehensive examination of the performance, chemical properties, and environmental impact of synthetic versus natural indigo, supported by experimental data and detailed methodologies.
This guide provides an objective comparison of synthetic and natural this compound for researchers, scientists, and professionals in drug development. By presenting quantitative data, detailed experimental protocols, and visual representations of chemical pathways, this document aims to be a valuable resource for informed decision-making in laboratory and industrial applications.
Quantitative Performance and Properties
The fundamental difference between natural and synthetic this compound lies not in their chemical structure, which is identical (indigotin, C₁₆H₁₀N₂O₂), but in their purity, cost, and environmental footprint.[1][2] Natural this compound contains impurities such as indirubin, tannins, and flavonoids, which can influence its color and performance.[1][3] Synthetic this compound, on the other hand, is produced with high purity and consistency.[4]
| Parameter | Synthetic this compound | Natural this compound | Source(s) |
| Purity (%) | ~94% | 20-50% | [1][5] |
| Price (per kg) | ~$6 | ~$120 | [1] |
| Color Consistency | High and reproducible | Variable, dependent on plant source and processing | [6][7] |
| Dye Yield | Higher due to greater purity | Lower due to impurities | [1] |
| Carbon Footprint (kg CO₂e/kg dye) | ~4.72 | Bio this compound®: ~ -5.28 (net positive impact) | [8][9] |
Production Pathways: From Precursor to Pigment
The production processes for natural and synthetic this compound are fundamentally different, which accounts for the variations in their properties and environmental impact.
Natural this compound: The Biosynthesis of Indican
Natural this compound is derived from the precursor molecule indican, which is found in various plants, most notably of the Indigofera species. The biosynthesis is a multi-step enzymatic process.
References
- 1. kingpinsshow.com [kingpinsshow.com]
- 2. torland-jeans.com [torland-jeans.com]
- 3. turkotek.com [turkotek.com]
- 4. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. denimhunters.com [denimhunters.com]
- 7. A Colour to Dye For: Dyeing with this compound | by Felix Bojan Pecarski | OK Felix | Medium [medium.com]
- 8. Biomass-Derived Blue Pigment (Indigoidine) Could be Less Costly and Have Lower Carbon Footprint Than Synthetic this compound | AIChE [proceedings.aiche.org]
- 9. Sense the Substance of BIO this compound - Denimandjeans | Global Trends, News and Reports | Worldwide [denimsandjeans.com]
A Comparative Guide to Analytical Methods for Indigo Detection
This guide provides a detailed comparison of established and novel analytical methods for the detection and quantification of indigo. The information is intended for researchers, scientists, and professionals in drug development and related fields who require accurate and reliable this compound analysis. We will delve into the experimental protocols of key methods and present a comparative analysis of their performance based on experimental data.
A significant challenge in this compound analysis is its insolubility in water and most common solvents.[1][2] This property necessitates specific sample preparation steps, such as reduction to the water-soluble leuco form or extraction with polar organic solvents like dimethyl sulfoxide (DMSO), chloroform, or ethyl acetate.[1][2] The choice of analytical method often depends on factors such as required sensitivity, sample matrix, available equipment, and the need for high-throughput analysis.
Comparison of Key Analytical Methods
Several techniques are available for the quantification of this compound, each with distinct advantages and limitations. The most common methods include UV-Visible Spectrophotometry, Redox Titration, and High-Performance Liquid Chromatography (HPLC).[1][2][3]
-
UV-Visible Spectrophotometry : This widely used technique measures the absorbance of light by the this compound molecule. The analysis can be performed on the oxidized form of this compound, typically after extraction with an organic solvent, or on its reduced, water-soluble leuco form.[1][4] Spectrophotometry is generally fast and accessible, but its accuracy can be affected by impurities that absorb at the same wavelength as the analyte.[3][5]
-
Redox Titration : This classic chemical method involves the titration of the reduced leuco-indigo with an oxidizing agent, such as potassium hexacyanoferrate (K₃(Fe(CN)₆)).[1][6] This method is considered robust and is particularly suitable for industrial applications due to its wider working range.[1][7]
-
High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful separation technique that can accurately quantify this compound while separating it from impurities.[2][5] This leads to higher specificity compared to spectrophotometry.[3] The method typically involves dissolving this compound in a solvent like DMSO before analysis.[2]
Data Presentation: Performance Comparison
The following table summarizes the validation parameters for three prominent methods, providing a clear comparison of their quantitative performance.[1][8] All three methods meet established acceptance criteria for accuracy and precision.[4][6][7]
| Parameter | Method 1: Spectrophotometry (Oxidized Form) | Method 2: Spectrophotometry (Leuco Form) | Method 3: Redox Titration |
| Principle | Extraction with chloroform, measurement at 604 nm.[1] | Reduction to leuco form, measurement at 407 nm.[1] | Titration with K₃(Fe(CN)₆).[1] |
| Linearity Range | 0 - 5.0 mg·L⁻¹[1] | 0 - 6.0 mg·L⁻¹ | 16.7 - 1000 mg·L⁻¹[8] |
| Limit of Detection (LoD) | 0.11 mg·L⁻¹[8] | 0.10 mg·L⁻¹ | 5.0 mg·L⁻¹[8] |
| Limit of Quantification (LoQ) | 0.36 mg·L⁻¹[8] | 0.33 mg·L⁻¹ | 16.7 mg·L⁻¹[8] |
| Accuracy (Recovery %) | 97.0% - 102.3% | 98.7% - 101.5% | 99.3% - 100.2% |
| Precision (Repeatability RSDr %) | < 5.2% | < 0.6% | < 0.8% |
| Precision (Reproducibility RSDR %) | < 5.8% | < 0.9% | < 1.0% |
Data sourced from a validation study by Buscio et al.[1][8]
Method 2, determining this compound in its leuco form, showed the best overall validation results, though it has a limited linear range.[7] Method 1 is more laborious due to the extraction step.[1] Method 3 is considered the most suitable for industrial applications because of its significantly wider working range.[4][6][7]
Experimental Protocols
Detailed methodologies for the three compared analytical methods are provided below.
Method 1: UV-Visible Spectrophotometric Determination (Oxidized Form)
This method is based on the extraction of this compound into an organic solvent.[7]
-
Sample Preparation : Take a known volume of the aqueous sample containing this compound.
-
Extraction : Add an equal volume of chloroform to the sample in a separation funnel. Shake vigorously for 1 minute to extract the this compound into the chloroform phase.
-
Phase Separation : Allow the layers to separate. Collect the lower chloroform layer containing the oxidized this compound.
-
Stabilization : Place the chloroform extract in an ultrasonic bath to ensure sample homogeneity.[7]
-
Spectrophotometric Analysis : Measure the absorbance of the chloroform solution at its maximum wavelength (λmax), which is approximately 604 nm, using a UV-Visible spectrophotometer.[1][4]
-
Quantification : Calculate the this compound concentration using a calibration curve prepared from standard this compound solutions in chloroform.
Method 2: UV-Visible Spectrophotometric Determination (Leuco Form)
This protocol involves the chemical reduction of this compound to its soluble leuco form.[7]
-
Reducing Solution Preparation : Prepare a reducing solution containing:
-
200 mL·L⁻¹ 1-methyl-2-pyrrolidine
-
10 g·L⁻¹ Sodium Dithionite (Na₂S₂O₄)
-
13 mL·L⁻¹ NaOH 33% (w/v)
-
-
Sample Reduction : Add a known volume of the this compound sample to the reducing solution. This will convert the insoluble blue this compound to its soluble yellow-green leuco form.
-
Spectrophotometric Analysis : Immediately measure the absorbance of the reduced solution at the maximum wavelength (λmax) of the leuco form, which is approximately 407 nm.[1][8]
-
Quantification : Determine the concentration of this compound from a calibration curve prepared by reducing known concentrations of this compound standards.
Method 3: Redox Titration
This method quantifies this compound based on its redox reaction with a titrant.[7]
-
Reducing Solution Preparation : For 1g of this compound, prepare a reducing solution containing:
-
4 g·L⁻¹ Sodium Dithionite (Na₂S₂O₄)
-
3 mL·L⁻¹ NaOH 40% (w/v)
-
-
Sample Reduction : Add the sample to the reducing solution. Heat the mixture at 50 ± 5 °C for 30 minutes. Allow the solution to stand for 24 hours to ensure complete reduction.
-
Sample Preparation for Titration : Add a few drops of an anionic dispersant (e.g., Setamol X-D) to prevent the aggregation of any re-oxidized this compound molecules.
-
Titration : Titrate the reduced this compound solution with a standardized solution of potassium hexacyanoferrate (K₃(Fe(CN)₆)) using an automatic titrator. The endpoint is detected potentiometrically.
-
Calculation : The concentration of this compound is calculated based on the volume of titrant consumed.
Workflow Visualization
The validation of a new analytical method is a critical process to ensure reliable and accurate results. The logical workflow for such a validation process is depicted below.
Caption: Workflow for the validation of a new analytical method.
References
- 1. A Critical Comparison of Methods for the Analysis of this compound in Dyeing Liquors and Effluents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. theseus.fi [theseus.fi]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] A Critical Comparison of Methods for the Analysis of this compound in Dyeing Liquors and Effluents | Semantic Scholar [semanticscholar.org]
- 5. scispace.com [scispace.com]
- 6. upcommons.upc.edu [upcommons.upc.edu]
- 7. researchgate.net [researchgate.net]
- 8. A Critical Comparison of Methods for the Analysis of this compound in Dyeing Liquors and Effluents | MDPI [mdpi.com]
The Efficacy of Mordants in Indigo Dyeing: A Comparative Analysis
For researchers and professionals in textile science and drug development, an understanding of the nuanced interactions between dyes and mordants is critical for innovation. This guide provides a comparative analysis of the efficacy of different mordants used in indigo dyeing, supported by experimental data and detailed protocols.
This compound, a vat dye, stands apart from many natural dyes in that it does not strictly require a mordant to adhere to textile fibers. The insoluble this compound pigment is chemically reduced to a soluble leuco-indigo form in a high pH vat. In this state, it penetrates the fibers. Upon exposure to air, the leuco-indigo oxidizes back into the insoluble this compound, becoming physically trapped within the fiber structure. However, the application of mordants in conjunction with this compound dyeing can significantly alter the final color and enhance fastness properties. The high alkalinity of the this compound vat can impact the effectiveness of certain mordants, making the sequence of application a critical process parameter[1].
Comparative Analysis of Mordant Performance
The selection of a mordant in this compound dyeing influences the colorimetric properties and the durability of the dyed textile. The following table summarizes quantitative data from various studies on the effect of different mordants on cotton and silk fabrics dyed with this compound. It is important to note that the experimental conditions and substrates may vary between studies, affecting direct comparability.
| Mordant | Fabric | Color Change (CIELab Values) | Color Strength (K/S) | Wash Fastness (Gray Scale) | Light Fastness (Blue Wool Scale) | Rubbing Fastness (Gray Scale) |
| None (this compound Only) | Cotton | L: 17.74, C: 27.15, h: 273.25[2] | - | - | - | - |
| Fly Ash | Cotton | L: 51.95, C: 48.75, h: 262.12[2] | - | - | - | - |
| Mud | Cotton | L: 23.37, C: 23.66, h: 267.23[2] | - | - | - | - |
| Nypa Palm | Cotton | L: 13.09, C: 10.10, h: 266.05[2] | - | - | - | - |
| Aluminum Potassium Sulfate (Alum) | Cotton | Lighter, more greenish-yellow shades reported with pomegranate bark extract (specific CIELab values for this compound not provided)[3] | - | 4/5 (with pomegranate bark extract)[3] | 2/3-3 (with pomegranate bark extract)[3] | Dry: 4-4/5, Wet: 3/4 (with pomegranate bark extract)[3] |
| Iron (II) Sulfate | Cotton | Darker, redder shades reported with pomegranate bark extract (specific CIELab values for this compound not provided)[3] | Higher K/S values than alum reported with pomegranate bark extract[3] | 4/5 (with pomegranate bark extract)[3] | 3/4 (with pomegranate bark extract)[3] | Dry: 4-4/5, Wet: 3/4 (with pomegranate bark extract)[3] |
| Tannic Acid | Cotton | - | Higher K/S than some natural mordants reported with other natural dyes[4] | Generally improves wash fastness[4] | - | - |
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate assessment of mordant efficacy. The following protocols are based on standard test methods from the American Association of Textile Chemists and Colorists (AATCC).
Mordanting and this compound Dyeing Protocol (Post-Mordanting Example)
This protocol describes a post-mordanting technique, which is often preferred for this compound to avoid mordant degradation in the alkaline vat.
-
Fabric Preparation: Scour and bleach 100% cotton fabric to ensure uniformity and remove impurities.
-
This compound Dyeing:
-
Prepare a conventional this compound vat using this compound pigment, a reducing agent (e.g., sodium dithionite), and an alkali (e.g., sodium hydroxide) to achieve a pH of 11-13.
-
Immerse the prepared cotton fabric in the this compound vat for a specified time (e.g., 10 minutes).
-
Remove the fabric and allow it to oxidize in the air for a corresponding time (e.g., 10 minutes), during which the color develops from yellow-green to blue.
-
Repeat the dipping and oxidation process for a set number of cycles (e.g., 5 times) to achieve the desired depth of shade[2].
-
Thoroughly rinse the dyed fabric in water and neutralize with a weak acid solution (e.g., 5 g/L acetic acid)[5].
-
-
Mordanting:
-
Prepare aqueous solutions of the different mordants (e.g., 5% weight of fabric).
-
Immerse the rinsed and neutralized this compound-dyed fabric into the mordant solutions at a specified temperature (e.g., 30°C) and time (e.g., 30 minutes)[2].
-
Remove the fabric, rinse thoroughly with tap water, and air dry.
-
Colorimetric and Color Strength Analysis
-
CIELab Measurement: Use a spectrophotometer to measure the CIELab color coordinates (L, a, b, C, h°) of the dyed samples. L* represents lightness, a* and b* represent the red/green and yellow/blue coordinates, respectively, C* represents chroma (vividness), and h° is the hue angle[3].
-
Color Strength (K/S): Calculate the K/S value from the reflectance data obtained from the spectrophotometer using the Kubelka-Munk equation: K/S = (1-R)² / 2R, where R is the decimal fraction of the reflectance of the fabric. Higher K/S values indicate greater color strength[3].
Colorfastness Testing
-
Washing Fastness (AATCC Test Method 61):
-
Stitch a fabric specimen to a multifiber test fabric.
-
Place the composite specimen in a stainless steel container with a specified detergent solution and stainless steel balls.
-
Agitate the container in a launderometer at a controlled temperature (e.g., 49°C) for a set time (e.g., 45 minutes) to simulate five home launderings[6][7].
-
Rinse and dry the specimen.
-
Evaluate the color change of the specimen and the staining of the multifiber test fabric using the Gray Scale for Color Change and Gray Scale for Staining, respectively[6].
-
-
Light Fastness (AATCC Test Method 16.3):
-
Mount fabric specimens in holders.
-
Expose the specimens to a xenon-arc lamp, which simulates natural sunlight, under controlled conditions of temperature and humidity for a specified duration (e.g., 20 or 40 AATCC Fading Units)[8][9].
-
A portion of each specimen is shielded from the light to serve as a control.
-
Evaluate the color change of the exposed portion against the unexposed portion using the Blue Wool standards or the Gray Scale for Color Change[9][10].
-
-
Rubbing Fastness (Crocking) (AATCC Test Method 8):
-
Mount the fabric specimen on the base of a crockmeter.
-
For dry rubbing, a standard white cotton test cloth is rubbed against the specimen for a set number of cycles (e.g., 10 cycles)[11].
-
For wet rubbing, the white cotton test cloth is wetted with distilled water to a specific moisture content before rubbing[11].
-
Evaluate the degree of color transferred to the white test cloth using the Gray Scale for Staining or the Chromatic Transference Scale[12].
-
Visualizing Methodologies and Interactions
To further elucidate the processes and relationships discussed, the following diagrams are provided.
Caption: Experimental workflow for post-mordanting of this compound-dyed fabric.
Caption: Chemical bridge formation by a mordant.
References
- 1. botanicalcolors.com [botanicalcolors.com]
- 2. rsucon.rsu.ac.th [rsucon.rsu.ac.th]
- 3. The effect of different mordants on natural dyeing of cotton, viscose and lyocell fabrics with pomegranate bark extracts - MedCrave online [medcraveonline.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. vat.ft.tul.cz [vat.ft.tul.cz]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. AATCC 61 Color fastness to Laundering [darongtester.com]
- 8. blog.qima.com [blog.qima.com]
- 9. arcwear.com [arcwear.com]
- 10. contracttextiles.org [contracttextiles.org]
- 11. AATCC TM8: Understanding colorfastness to crocking in fabrics| Textile Trade Buddy - News and Articles [textiletradebuddy.com]
- 12. AATCC 8 crocking colorfastness test method [darongtester.com]
A Comparative Guide to Indigo Quantification: Cross-Validation of Spectroscopy and Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of indigo: UV-Visible (UV-Vis) Spectroscopy and High-Performance Liquid Chromatography (HPLC). The objective is to offer a clear, data-driven cross-validation of these methods to aid researchers in selecting the most appropriate technique for their specific application, considering factors such as accessibility, sample complexity, and the need for purity analysis.
This compound's poor solubility in water and most common organic solvents presents a significant analytical challenge. This guide will delve into the experimental protocols that address this issue, presenting a side-by-side comparison of their quantitative performance.
Principles of a Cross-Validation Workflow
A robust cross-validation between two analytical methods is crucial for ensuring the accuracy and reliability of experimental results. The workflow involves analyzing the same set of samples by both techniques and comparing key validation parameters.
Caption: Workflow for the cross-validation of this compound quantification methods.
Quantitative Performance Comparison
The following table summarizes the key performance parameters for the quantification of this compound by UV-Vis spectroscopy and HPLC, based on data from comparative studies.
| Parameter | UV-Vis Spectroscopy | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the absorbance of light by this compound in a solvent at a specific wavelength (λmax). | Physically separates this compound from other components in a sample before detection and quantification. |
| Typical Solvents | Chloroform, Dimethyl Sulfoxide (DMSO) | Dimethyl Sulfoxide (DMSO) |
| λmax (in Chloroform) | 604 nm | Not Applicable |
| λmax (in DMSO) | Not specified in the provided results. | Detection is typically done at a specific wavelength (e.g., 290 nm) after separation. |
| Linearity Range | 0 - 5.0 mg·L−1 (in Chloroform) | Generally offers a wider linear range. |
| Selectivity | Lower. The presence of impurities that absorb at the same wavelength, such as indirubin, can interfere with the measurement. | High. It can separate this compound from isomers like indirubin and other impurities, allowing for specific quantification. |
| Advantages | Simple, rapid, and cost-effective. | High selectivity and sensitivity, can analyze complex mixtures and assess purity. |
| Disadvantages | Prone to interference from other compounds, lower linearity range. | More complex instrumentation, longer analysis time, and higher cost. |
Experimental Protocols
Detailed methodologies for both spectroscopic and chromatographic analysis are crucial for reproducible results. The following protocols are based on established methods.
UV-Vis Spectroscopic Quantification of this compound
This method is based on the extraction of this compound with a suitable solvent and measuring its absorbance.
1. Materials and Reagents:
-
Synthetic this compound (95% purity or higher) as a standard
-
Chloroform or Dimethyl Sulfoxide (DMSO)
-
Volumetric flasks
-
Pipettes
-
UV-Vis Spectrophotometer
-
Ultrasonic bath
2. Standard Preparation:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 100 mg/L).
-
Perform serial dilutions to prepare a series of standard solutions with known concentrations.
3. Sample Preparation:
-
For solid samples, accurately weigh a known amount and dissolve it in the chosen solvent. An ultrasonic bath may be necessary to aid dissolution.
-
For liquid samples, an extraction step may be required. For instance, liquid-liquid extraction with chloroform can be used to separate this compound from an aqueous solution.
4. Measurement:
-
Set the spectrophotometer to the maximum absorbance wavelength (λmax) for this compound in the chosen solvent (e.g., 604 nm for chloroform).
-
Measure the absorbance of the blank (pure solvent), the standard solutions, and the prepared samples.
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.
-
Determine the concentration of this compound in the samples from the calibration curve.
High-Performance Liquid Chromatography (HPLC) Quantification of this compound
This method allows for the separation and quantification of this compound, even in the presence of isomers and impurities.
1. Materials and Reagents:
-
Synthetic this compound (95% purity or higher) as a standard
-
Dimethyl Sulfoxide (DMSO) as the solvent
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a suitable detector (e.g., Diode Array Detector - DAD)
-
Reversed-phase C18 column
2. Standard and Sample Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of standard solutions by diluting the stock solution with the mobile phase.
-
Dissolve the samples in DMSO.
3. Chromatographic Conditions (Example):
-
Column: Reversed-phase C18 column (e.g., 250 mm length, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is often used.
-
Flow Rate: Typically around 0.7 - 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector set at a specific wavelength (e.g., 290 nm). The retention time for this compound under these conditions needs to be determined using a standard.
4. Analysis:
-
Inject the standard solutions to establish a calibration curve based on peak area versus concentration.
-
Inject the prepared samples.
-
Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the samples using the calibration curve.
Conclusion
Both UV-Vis spectroscopy and HPLC are viable methods for the quantification of this compound, each with its own set of advantages and limitations.
-
UV-Vis Spectroscopy is a straightforward and rapid method suitable for the analysis of relatively pure samples where interfering substances are not a major concern. Its lower cost and ease of use make it an attractive option for routine analysis.
-
HPLC offers superior selectivity and is the method of choice for complex samples containing isomers like indirubin or other impurities. While more resource-intensive, it provides more accurate and reliable data, which is crucial in research and drug development where purity and specificity are paramount.
The choice between these two methods should be guided by the specific requirements of the analysis, the nature of the sample matrix, and the available resources. For a thorough and accurate quantification, especially in complex matrices, a cross-validation approach using both techniques is highly recommended.
Performance comparison of different bacterial strains for indigo production
The burgeoning field of synthetic biology offers a sustainable alternative to the chemically intensive conventional synthesis of indigo dye. Microbial fermentation, utilizing genetically engineered bacteria, presents a promising avenue for eco-friendly this compound production. This guide provides a comparative analysis of various bacterial strains that have been metabolically engineered for this purpose, with a focus on their performance, the genetic strategies employed, and the experimental protocols for cultivation and production.
Performance Comparison of Engineered Bacterial Strains
The efficiency of microbial this compound production is a critical factor for its industrial viability. Researchers have explored various bacterial hosts and metabolic engineering strategies to enhance this compound titers. Below is a summary of the performance of several notable engineered strains.
| Bacterial Strain | Genetic Modification Highlights | Substrate | Fermentation Scale & Type | This compound Titer | Reference |
| Escherichia coli G5 | Expressed three mutated proteins, four promoter exchanges in the genome, and four enzymes (NDOb, BX1, IH, and TnaA) from three plasmids. | Glucose | 0.5 L fed-batch | 12 g/L | [1] |
| Escherichia coli MG1655 | Genomic integration and plasmid-based expression of Methylophaga aminisulfidivorans flavin-containing monooxygenase (MaFMO) and endogenous tryptophanase (TnaA); deletion of key competitive pathway genes; introduction of membrane engineering genes. | Tryptophan | 5 L fed-batch | 3.9 g/L | [2][3] |
| Pseudomonas putida HI201 | Introduction of tryptophanase (tnaA) and Flavin-containing monooxygenase (FMO) genes into P. putida KT2440. | Tryptophan | Fed-batch | 1.31 g/L | [4] |
| Recombinant E. coli | Co-expression of styrene monooxygenase (styAB) and malate dehydrogenase (mdh) genes. | Tryptophan | Shake flask | 787.25 mg/L | [5] |
| Recombinant E. coli | Expression of a fusion enzyme of flavin-containing monooxygenase fused to tryptophanase. | L-Tryptophan | Not specified | 1.7 g/L | [6] |
| Recombinant E. coli | Expression of flavin-containing monooxygenase gene from Methylophaga aminisulfidivorans. | L-Tryptophan | 3000 L batch | 911 mg/L | [6] |
| Recombinant E. coli DH5α | Harboring a novel gene encoding flavin-containing monooxygenase (FMO). | Tryptophan | 3000 L batch | 911 ± 22 mg/L | [6] |
| Recombinant E. coli | Co-expression of styrene monooxygenase (StyAB), tryptophanase (TnaA), and chaperone (groES-groEL). | Tryptophan | Shake flask | 530 mg/L | [7][8] |
| Pseudomonas sp. HOB1 | Naturally occurring strain harboring a naphthalene dioxygenase. | Indole | Not specified | 246 mg/L | [9] |
| Pseudomonas sp. QM | Newly isolated phenol-degrading bacterial strain. | Indole | Shake flask | 27.20 mg/L | [10][11] |
Key Metabolic Pathways and Engineering Strategies
The microbial production of this compound primarily revolves around the conversion of tryptophan or indole to indoxyl, which then spontaneously dimerizes to form this compound. Two main enzymatic pathways have been extensively exploited for the initial oxidation of indole: those involving naphthalene dioxygenases (NDOs) and flavin-containing monooxygenases (FMOs).
This compound Biosynthesis Pathway
The general pathway for microbial this compound production starts from the amino acid tryptophan. Tryptophanase (TnaA) converts tryptophan to indole. Subsequently, an oxygenase, such as NDO or FMO, hydroxylates indole to form indoxyl. In the presence of oxygen, two molecules of indoxyl spontaneously oxidize and dimerize to form the blue pigment, this compound. Some pathways may also produce a pink byproduct, indirubin.
Metabolic engineering efforts have focused on several key areas to enhance this compound yield:
-
Overexpression of Key Enzymes: Increasing the expression of tryptophanase and the chosen oxygenase (NDO or FMO) is a common strategy to drive the metabolic flux towards this compound.
-
Pathway Optimization: This includes the deletion of competing pathway genes to redirect precursors towards tryptophan and indole synthesis.
-
Cofactor Regeneration: Some enzymatic reactions require cofactors like NADH. Engineering the cell to regenerate these cofactors can improve enzyme efficiency.
-
Improving Host Robustness: Strategies like membrane engineering can help alleviate the toxicity of this compound precursors and products, leading to more stable and productive strains.[2][3]
-
Elimination of Byproducts: Metabolic engineering has been applied to eliminate byproducts like indirubin, which can affect the purity of the final product.[12]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for comparing the performance of different strains. Below are representative methodologies for this compound production using engineered bacteria.
General Fermentation Protocol for this compound Production
This protocol outlines a typical fed-batch fermentation process for this compound production in a 5-L bioreactor.
1. Inoculum Preparation:
-
A single colony of the engineered bacterial strain is used to inoculate a starter culture in a suitable medium (e.g., Luria-Bertani broth) with appropriate antibiotics.
-
The culture is incubated overnight at 37°C with shaking.
2. Fermentation:
-
A 5-L bioreactor containing a defined mineral medium with a starting carbon source (e.g., glucose) is inoculated with the overnight culture.
-
The fermentation is typically carried out at a controlled temperature (e.g., 30°C or 37°C) and pH (e.g., 7.0).
-
Dissolved oxygen is maintained at a set level (e.g., 20-30% of air saturation) by controlling the agitation speed and aeration rate.
-
For fed-batch cultures, a concentrated feed solution containing the primary carbon source and/or the precursor (tryptophan) is added to the fermenter after the initial batch phase.
3. This compound Extraction and Quantification:
-
A sample of the fermentation broth is centrifuged to pellet the cells containing the this compound.
-
The cell pellet is washed and then resuspended in an organic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), to extract the this compound.
-
The mixture is vortexed and incubated to ensure complete extraction.
-
After centrifugation to remove cell debris, the absorbance of the supernatant is measured at approximately 600-620 nm.
-
The concentration of this compound is determined by comparing the absorbance to a standard curve of pure this compound. High-performance liquid chromatography (HPLC) can also be used for more precise quantification.
Conclusion
The microbial production of this compound has seen significant advancements through metabolic engineering. Strains of E. coli and P. putida have been successfully engineered to produce high titers of this compound, with E. coli currently demonstrating the highest reported yields in lab-scale fermentations. The choice of enzymatic pathway, host strain, and fermentation strategy all play crucial roles in maximizing production. While challenges in scaling up and process economics remain, the continued development of highly efficient and robust bacterial strains paves the way for a more sustainable and environmentally friendly future for the denim industry. Further research focusing on optimizing fermentation conditions and downstream processing will be critical for the commercial realization of bio-indigo.
References
- 1. A microbial factory for bio-indigo synthesis: demonstration of sustainable denim dying - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC01293G [pubs.rsc.org]
- 2. Enhancement of this compound Production by a Metabolically Engineered Escherichia coli MG1655 Using Membrane Engineering and Two-Stage Cultivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancement of this compound Production by a Metabolically Engineered Escherichia coli MG1655 Using Membrane Engineering and Two-Stage Cultivation. | Semantic Scholar [semanticscholar.org]
- 4. Production of bio-indigo from engineered Pseudomonas putida KT2440 harboring tryptophanase and flavin-containing monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Combinational Optimization Method for Efficient Production of this compound by the Recombinant Escherichia coli with Expression of Monooxygenase and Malate Dehydrogenase [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Production of this compound by Recombinant Escherichia coli with Expression of Monooxygenase, Tryptophanase, and Molecular Chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of this compound production by a newly isolated Pseudomonas sp. QM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Application of metabolic engineering to improve both the production and use of biotech this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Indigo as a Biological Stain Against Traditional Stains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of indigo, specifically this compound carmine, as a biological stain against the traditional and widely used Hematoxylin and Eosin (H&E) and Masson's Trichrome stains. The information is intended for researchers, scientists, and professionals in drug development who are exploring alternative or specialized staining methods. This document outlines the experimental protocols for each stain, presents available data in a comparative format, and visualizes the workflows for clarity and reproducibility.
Introduction
Histological staining is a cornerstone of pathology and biomedical research, enabling the visualization of tissue morphology and the differentiation of cellular components. While H&E remains the gold standard for general-purpose staining and Masson's Trichrome is a key method for observing collagenous connective tissue, there is a continuous search for alternative stains with unique properties. This compound, a natural dye with a long history, presents itself as a potential biological stain. This guide evaluates the viability of this compound carmine in this role by comparing its performance characteristics with those of established methods.
Comparative Performance Data
The following table summarizes the key performance indicators for this compound Carmine, H&E, and Masson's Trichrome stains. It is important to note that direct quantitative comparative studies for all parameters are limited for this compound carmine in a histological context. Some performance characteristics are inferred from its chemical properties and use in other applications.
| Parameter | This compound Carmine | Hematoxylin & Eosin (H&E) | Masson's Trichrome |
| Primary Target | Collagen and connective tissue. | General tissue morphology, nuclei, and cytoplasm. | Collagen, muscle, cytoplasm, and nuclei. |
| Staining Color | Blue (for collagen). | Nuclei: Blue/Purple; Cytoplasm/ECM: Pink/Red. | Collagen: Blue/Green; Muscle/Cytoplasm: Red; Nuclei: Black. |
| Specificity | Reported to stain collagen; can be used as a counterstain. | High specificity for acidic (nuclei) and basic (cytoplasm) components. | High specificity for collagen fibers, differentiating them from other tissues. |
| Staining Intensity | Variable, dependent on protocol and tissue. | Strong and consistent staining. | Strong and vibrant staining with clear differentiation. |
| Stability | Poor light and wash fastness reported in textile applications; stability on slides may be limited.[1] | Generally stable, though eosin can fade over time with light exposure. | Good stability, providing long-lasting stained sections. |
| Cytotoxicity | Shows concentration-dependent cytotoxicity.[2] | Components can be toxic at high concentrations, but established protocols are safe for fixed tissues. | Fixatives and some dye components are toxic, requiring careful handling. |
| Reproducibility | May be less reproducible due to variability in dye sources and protocols. | Highly reproducible with standardized protocols. | Highly reproducible with standardized protocols. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are foundational for achieving reliable and reproducible staining results.
This compound Carmine Staining Protocol (Adapted from P.A.S. - Picro this compound Carmine Method)
This protocol is adapted for the use of this compound Carmine as a counterstain to visualize collagen.
Solutions:
-
Periodic Acid Solution (0.5%) : 0.5 g Periodic Acid in 100 mL distilled water.
-
Schiff Reagent : Commercially available or prepared in the laboratory.
-
This compound Carmine Solution : 0.5 g this compound Carmine in 100 mL saturated aqueous Picric Acid.
-
Acid Alcohol (1%) : 1 mL Hydrochloric Acid in 99 mL 70% ethanol.
Procedure:
-
Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.
-
Oxidize in 0.5% Periodic Acid solution for 5 minutes.
-
Rinse in distilled water.
-
Place in Schiff Reagent for 15 minutes.
-
Wash in lukewarm tap water for 10 minutes.
-
Counterstain with this compound Carmine solution for 5-10 minutes.
-
Dehydrate rapidly through graded alcohols.
-
Clear in xylene and mount.
Expected Results:
-
Collagen : Blue
-
Glycogen, Mucin, Basement Membranes : Magenta
-
Nuclei : May be unstained or lightly stained.
Hematoxylin and Eosin (H&E) Staining Protocol
This is a standard protocol for routine histological examination.
Solutions:
-
Harris's Hematoxylin : Commercially available.
-
Eosin Y Solution (1%) : 1 g Eosin Y in 100 mL 80% ethanol.
-
Acid Alcohol (1%) : 1 mL Hydrochloric Acid in 99 mL 70% ethanol.
-
Scott's Tap Water Substitute : For bluing.
Procedure:
-
Deparaffinize and rehydrate tissue sections.
-
Stain in Harris's Hematoxylin for 5-15 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% Acid Alcohol for a few seconds.
-
Rinse in running tap water.
-
Blue in Scott's Tap Water Substitute for 1-2 minutes.
-
Rinse in running tap water.
-
Counterstain in 1% Eosin Y solution for 1-3 minutes.
-
Dehydrate through graded alcohols.
-
Clear in xylene and mount.
Expected Results:
-
Nuclei : Blue/Purple
-
Cytoplasm, Muscle, Connective Tissue : Shades of Pink/Red
Masson's Trichrome Staining Protocol
This protocol is used for the selective demonstration of collagen fibers.[3]
Solutions:
-
Bouin's Solution : For mordanting.
-
Weigert's Iron Hematoxylin : For nuclear staining.
-
Biebrich Scarlet-Acid Fuchsin Solution : For cytoplasmic staining.
-
Phosphomolybdic/Phosphotungstic Acid Solution : For differentiation.
-
Aniline Blue or Light Green Solution : For collagen staining.
-
1% Acetic Acid : For rinsing.
Procedure:
-
Deparaffinize and rehydrate tissue sections.
-
Mordant in Bouin's solution at 56-60°C for 1 hour.
-
Rinse in running tap water until the yellow color disappears.
-
Stain in Weigert's Iron Hematoxylin for 10 minutes.
-
Rinse in running tap water.
-
Stain in Biebrich Scarlet-Acid Fuchsin solution for 5 minutes.
-
Rinse in distilled water.
-
Treat with Phosphomolybdic/Phosphotungstic Acid solution for 5 minutes.
-
Stain in Aniline Blue or Light Green solution for 5 minutes.
-
Rinse in 1% Acetic Acid for 1 minute.
-
Dehydrate, clear in xylene, and mount.
Expected Results:
-
Collagen : Blue (with Aniline Blue) or Green (with Light Green)
-
Muscle, Cytoplasm, Keratin : Red
-
Nuclei : Black
Visualized Workflows and Mechanisms
The following diagrams, created using Graphviz, illustrate the experimental workflows for each staining protocol and the proposed staining mechanism of this compound Carmine.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of the indocyanine green dye method versus the combined method of this compound carmine blue dye with indocyanine green fluorescence imaging for sentinel lymph node biopsy in breast conservative therapy for stage ≤IIA breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative life cycle assessment of different indigo production methods
A comprehensive analysis of the environmental performance of natural, synthetic, and biosynthetic indigo production, providing researchers and industry professionals with critical data for sustainable choices in dye manufacturing.
This compound, the iconic blue dye synonymous with denim, is produced through vastly different methods, each with a unique environmental footprint. This guide provides a comparative life cycle assessment (LCA) of three primary this compound production pathways: traditional natural fermentation, petroleum-based chemical synthesis, and emerging biosynthetic routes using genetically engineered microorganisms. By examining quantitative data on key environmental impact categories, this report aims to inform sustainable practices in the textile and chemical industries.
Executive Summary
The transition from natural to synthetic this compound in the 20th century revolutionized the denim industry but introduced significant environmental challenges. Today, advancements in biotechnology offer a promising, more sustainable alternative. This guide synthesizes available LCA data to compare these methods, revealing that bio-based routes, particularly those enhanced by enzymatic processes or microbial fermentation, demonstrate a substantially lower environmental impact compared to the conventional synthetic process.
Comparative Environmental Performance
The following tables summarize the quantitative data from cradle-to-gate life cycle assessments of different this compound production methods. It is important to note that the data is compiled from various studies with potentially different system boundaries and assumptions. Therefore, the values should be interpreted as indicative of the relative environmental performance.
| Impact Category | Natural this compound (Conventional Fermentation) | Natural this compound (Enzymatic Process) | Synthetic this compound (Petroleum-based) | Biosynthetic this compound (Engineered E. coli) |
| Global Warming Potential (kg CO2 eq. per kg of dye) | ~10-20% lower than synthetic | ~60% lower than synthetic | High (baseline) | Potentially very low (uses renewable feedstock) |
| Water Consumption (m³ per kg of dye) | High | Reduced compared to conventional fermentation | Moderate to High | Dependent on fermentation and downstream processing |
| Energy Demand (MJ per kg of dye) | Moderate | Lower than conventional fermentation | High | Lower operating temperatures suggest reduced energy use |
| Toxicity (Human & Ecotoxicity) | Low (process inputs are natural) | Low (process inputs are natural) | High (uses toxic precursors like aniline) | Low (avoids toxic precursors) |
Table 1: Comparative Life Cycle Impact Assessment of this compound Production Methods. This table provides a qualitative and semi-quantitative comparison based on available literature. Direct quantitative comparison is challenging due to variations in LCA methodologies across studies.
| Life Cycle Inventory Data | Natural this compound (Conventional Fermentation) | Natural this compound (Enzymatic Process) |
| Functional Unit | 1 ton of bio-indigo powder | 1 ton of bio-indigo powder |
| System Boundary | Cradle-to-gate | Cradle-to-gate |
| Key Inputs | ||
| Indigofera tinctoria leaves (ton) | 155.3 | 79.3 |
| Water (m³) | 1810 | Significantly less than conventional |
| Lime (kg) | 205 | 0 |
| Cellulase (kg) | 0 | 167 |
| Key Outputs | ||
| Bio-indigo (ton) | 1 | 1 |
| Wastewater (m³) | 1810 | Reduced and less contaminated |
| Solid Waste (ton) | 150 | 83.3 |
Table 2: Life Cycle Inventory for Natural this compound Production. This data is adapted from a comparative LCA study and highlights the resource inputs and outputs for producing one ton of bio-indigo via conventional fermentation versus an enzymatic process.[1][2]
Production Method Overviews and Signaling Pathways
Natural this compound Production
Natural this compound is extracted from plants of the Indigofera genus. The traditional method involves the fermentation of the plant material to release the this compound precursor, indican, which is then hydrolyzed to indoxyl and subsequently oxidized to form this compound.
Synthetic this compound Production
The dominant industrial method for producing this compound is through chemical synthesis, most commonly the Heumann-Pfleger process. This process starts from petroleum-derived aniline and involves several chemical steps using hazardous materials like formaldehyde and hydrogen cyanide.
References
A comparative study of the electrochemical properties of various indigo isomers
A Comparative Guide to the Electrochemical Properties of Indigo Isomers
This guide provides a detailed comparison of the electrochemical properties of key this compound isomers, including this compound, isothis compound, and indirubin. The objective is to offer researchers, scientists, and drug development professionals a clear understanding of how isomeric structural differences influence electrochemical behavior, supported by experimental data and detailed methodologies.
Introduction to this compound Isomers
This compound is a well-known organic dye with a rich history and diverse applications, from textiles to modern organic electronics. Its core structure can be arranged into several isomers, which are molecules with the same chemical formula (C₁₆H₁₀N₂O₂) but different atomic arrangements. The most common isomers are this compound (trans-conformation being the most stable), isothis compound, and indirubin ("this compound red"). These structural variations, particularly the location of carbonyl groups and intramolecular hydrogen bonds, lead to distinct electrochemical properties that are critical for their application in fields like organic semiconductors, sensors, and redox-flow batteries.
Comparative Electrochemical Analysis
The electrochemical behavior of this compound isomers is primarily investigated using techniques like cyclic voltammetry (CV), which reveals key parameters such as redox potentials and HOMO/LUMO energy levels.
-
This compound: The most stable isomer, trans-indigo, is stabilized by two intramolecular N-H···O=C hydrogen bonds. This stability influences its redox behavior. Cyclic voltammetry studies show that this compound undergoes a reversible two-electron reduction to its leuco-indigo form. Its semiconducting properties, with a bandgap of approximately 1.7 eV, make it a candidate for biocompatible electronics.
-
Isothis compound: In isothis compound, the arrangement of the carbonyl groups eliminates the strong intramolecular hydrogen bonds present in this compound. This structural change significantly alters its electronic properties. The absence of strong H-bonds brings the cis- and trans-configurations closer in energy.
-
Indirubin (this compound Red): Formed from the condensation of isatin with 3-indolinone, indirubin is a common companion to this compound in natural extracts. Its asymmetric structure results in different electrochemical characteristics compared to the more symmetrical this compound molecule.
The following diagram illustrates the workflow for the electrochemical analysis of these isomers.
A Comparative Analysis of the Antioxidant Capacity of Indigo Extracts from Various Plant Species
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Antioxidant Potential of Indigofera tinctoria, Polygonum tinctorium, and Baptisia tinctoria.
Indigo-producing plants, long valued for their vibrant pigments, are now emerging as a significant source of bioactive compounds with potent antioxidant properties. Extracts from various species have demonstrated considerable efficacy in neutralizing free radicals, suggesting their potential in the development of novel therapeutic agents to combat oxidative stress-related pathologies. This guide provides a comparative validation of the antioxidant capacity of this compound extracts from different plant species, supported by experimental data and detailed methodologies.
Comparative Antioxidant Activity
The antioxidant capacity of this compound extracts is frequently attributed to their high concentration of phenolic compounds and flavonoids.[1][2] These compounds can donate hydrogen to free radicals, effectively neutralizing them.[1] The following table summarizes the quantitative data from various studies on the antioxidant activities of different this compound plant extracts. It is important to note that direct comparisons should be made with caution due to variations in extraction solvents and methodologies across studies.
| Plant Species | Extract Type | Assay | Result | Source |
| Indigofera tinctoria | Methanol | Total Antioxidant Capacity | 622.74 mg/g of extract | [1] |
| Indigofera tinctoria | Hydromethanol | Total Antioxidant Capacity | 722.72 mg/g of extract | [1] |
| Indigofera tinctoria | Methanol | Reducing Power | 2494.74 mg/g of extract | [1] |
| Indigofera tinctoria | Hydromethanol | Reducing Power | 2803 mg/g of extract | [1] |
| Indigofera tinctoria (Mature Leaves) | Ethanol | Total Phenolic Content | 12.34 ± 2.59 mg GAE/g dried weight | [3] |
| Indigofera tinctoria (Immature Leaves) | Ethanol | Total Phenolic Content | 12.90 ± 3.13 mg GAE/g dried weight | [3] |
| Indigofera tinctoria (Seeds) | Ethanol | FRAP | 135.21 ± 15.16 µmol/g dried weight | [3] |
| Indigofera tinctoria (Seeds) | Ethanol | DPPH IC50 | 0.23 ± 0.10 mg/mL | [3] |
| Indigofera tinctoria | Aqueous | DPPH IC50 | 512.66 ± 1.26 µg/mL | [2] |
| Indigofera tinctoria | Aqueous | Nitric Oxide Scavenging IC50 | 585.28 ± 1.24 µg/mL | [2] |
| Indigofera tinctoria | Aqueous | Hydroxyl Radical Scavenging IC50 | 483.78 ± 1.18 µg/mL | [2] |
| Indigofera astragalina | Aqueous | DPPH IC50 | 650.51 ± 1.20 µg/mL | [2] |
| Indigofera astragalina | Aqueous | Nitric Oxide Scavenging IC50 | 662.32 ± 1.26 µg/mL | [2] |
| Indigofera astragalina | Aqueous | Hydroxyl Radical Scavenging IC50 | 525.57 ± 1.28 µg/mL | [2] |
| Polygonum tinctorium (Mature Leaves) | Methanol | Total Phenols | 22.94 ± 2.18 mg GAE/g DW | [4] |
| Polygonum tinctorium (Flowers) | Methanol | Total Phenols | 22.81 ± 2.04 mg GAE/g DW | [4] |
| Polygonum tinctorium (Leaves) | Methanol | ABTS | 99.12 ± 9.18 µM TE/g DW | [4] |
| Polygonum tinctorium (Flowers) | Methanol | ABTS | 96.35 ± 8.75 µM TE/g DW | [4] |
| Baptisia tinctoria (Root) | Water | DPPH Scavenging (at 200 µg/mL) | 84.23% | [5] |
| Baptisia tinctoria (Root) | Ethanol (50%) | DPPH Scavenging (at 200 µg/mL) | 89.30% | [5] |
| Baptisia tinctoria (Root) | Water | ABTS Scavenging (at 200 µg/mL) | 51.39% | [5] |
| Baptisia tinctoria (Root) | Ethanol (50%) | ABTS Scavenging (at 200 µg/mL) | 48.10% | [5] |
Experimental Protocols
Standardized assays are crucial for the validation of antioxidant capacity. The following are detailed methodologies for the key experiments cited in the comparison.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it. The reduction in the concentration of the DPPH radical is monitored by the decrease in absorbance at approximately 517 nm.[6][7]
Protocol:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Varying concentrations of the this compound plant extract are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance is measured at 517 nm using a spectrophotometer.
-
A control is prepared with the solvent and DPPH solution without the extract.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
The IC50 value, the concentration of the extract required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against extract concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at a characteristic wavelength, typically around 734 nm.[6][8]
Protocol:
-
The ABTS•+ radical cation is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is then diluted with a solvent (e.g., methanol or ethanol) to an absorbance of 0.700 ± 0.02 at 734 nm.
-
Different concentrations of the this compound plant extract are added to the diluted ABTS•+ solution.
-
The reaction mixture is incubated for a specific time (e.g., 6 minutes) at room temperature.
-
The absorbance is measured at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the extract to that of Trolox, a water-soluble vitamin E analog.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by the change in absorbance at 593 nm.[7][9]
Protocol:
-
The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.
-
The FRAP reagent is warmed to 37°C before use.
-
A small volume of the plant extract is mixed with the FRAP reagent.
-
The absorbance of the reaction mixture is measured at 593 nm after a specified incubation time (e.g., 4 minutes).
-
The antioxidant capacity is determined by comparing the change in absorbance with a standard curve prepared using a known antioxidant, such as FeSO₄ or Trolox.
Visualizing the Process and Pathways
To better understand the experimental process and the biological context of antioxidant action, the following diagrams are provided.
References
- 1. Physicochemical and Antioxidant Assays of Methanol and Hydromethanol Extract of Ariel Parts of Indigofera tinctoria Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 4. researchgate.net [researchgate.net]
- 5. Food Science and Preservation [ekosfop.or.kr]
- 6. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
- 9. e3s-conferences.org [e3s-conferences.org]
Safety Operating Guide
Proper Disposal of Indigo: A Guide for Laboratory Professionals
The safe and environmentally responsible disposal of chemical waste is a cornerstone of modern laboratory practice. For researchers, scientists, and professionals in drug development, adherence to proper disposal protocols is not just a matter of compliance but a critical component of a robust safety culture. This guide provides essential safety information and step-by-step logistical procedures for the proper disposal of indigo dye and its related preparations.
Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative to handle this compound and its waste products with appropriate care. This compound powder is a fine dust that can be easily inhaled, and its solutions can stain skin and surfaces.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat should be worn to protect skin and clothing.[1]
Handling and Spill Response:
-
Always handle this compound powder in a well-ventilated area or within a chemical fume hood to avoid dust formation.[1][2]
-
In the event of a spill, sweep up the solid material, place it in a sealed and clearly labeled container for disposal, and then ventilate the area. The spill site should be thoroughly washed after material pickup is complete.[1]
Disposal of Solid this compound Waste
Solid waste includes pure this compound powder, contaminated personal protective equipment (PPE), and other materials like filter paper or weighing boats.
Disposal Procedures for Solid this compound Waste
| Waste Type | Disposal Method | Regulatory Considerations |
| Uncontaminated this compound Powder | Landfill (Flinn Method #26a): Place in a clearly labeled, sealed container. Dispose of as non-hazardous solid waste. | Must comply with all federal, state, and local regulations.[3] Review your institution's specific guidelines. |
| Incineration: Mix with a suitable combustible material and incinerate in a licensed facility. | Consult with your institution's Environmental Health and Safety (EHS) office. | |
| Contaminated Materials (Gloves, paper, etc.) | Landfill (Flinn Method #26a): Collect in a designated, sealed bag or container. | Treat as chemical waste. Ensure no reactive chemicals are mixed. |
Disposal of Aqueous this compound Vats
The appropriate disposal method for an this compound vat depends on its chemical composition. "Natural" vats using ingredients like ferrous sulfate and lime have different disposal requirements than synthetic vats that may use stronger reducing agents or bases like sodium hydroxide.
Experimental Protocol 1: Neutralization of Ferrous-Indigo Vats via Aeration
This protocol is suitable for vats prepared with this compound, ferrous sulfate (iron), and calcium hydroxide (lime). The aeration step neutralizes the alkaline solution.
Methodology:
-
Ensure Vat Exhaustion: Confirm that the vat is fully spent and can no longer effectively dye materials.
-
Aeration: Vigorously whisk or bubble air through the vat. This introduces atmospheric carbon dioxide, which reacts with the alkaline solution to form carbonic acid. This neutralizes the pH and helps precipitate calcium carbonate and gypsum.[4]
-
Settling: Allow the aerated vat to stand undisturbed for several hours. The mixture will separate into a clearer liquid supernatant and a chalky sediment.
-
Separation and Disposal:
-
Supernatant: Decant the liquid portion. If connected to a municipal sewer system, this liquid can typically be poured down the drain with a copious amount of water.[4] Do not pour down the drain if connected to a septic system .
-
Sediment: The remaining solid sediment should be collected and disposed of in the solid waste trash.[4]
-
Experimental Protocol 2: Neutralization with Acetic Acid (Vinegar)
This method can be used for various this compound vats to lower the pH before disposal.
Methodology:
-
Prepare Neutralizing Solution: Use standard white vinegar (approximately 5% acetic acid).
-
pH Monitoring: Place the this compound vat in a well-ventilated area. Use a pH meter or pH strips to measure the initial alkalinity.
-
Neutralization: Slowly add vinegar to the vat while stirring gently. Continuously monitor the pH. The goal is to bring the pH to a neutral range (pH 6.5-7.5).
-
Disposal: Once neutralized, the solution can be disposed of down a municipal drain with excess water, pending local regulations.
Summary of this compound Vat Disposal Methods
| Vat Type | Key Ingredients | Recommended Disposal Procedure | Cautions |
| Natural Ferrous Vat | This compound, Ferrous Sulfate, Calcium Hydroxide | Aeration to neutralize pH, settle, decant liquid to municipal sewer, and dispose of sediment in trash.[4] | Avoid disposal in septic systems.[5] The entire neutralized vat can be used as a soil amendment in gardens if local regulations permit.[4] |
| General/Unknown Vat | This compound, Reducing Agent, Base | Neutralize pH with vinegar. Dispose of via municipal sewer. | Always check pH before disposal. Consult your EHS office if the contents are unknown. |
| Lye-Based Vat | This compound, Sodium Hydroxide (Lye) | Extreme Caution Required. Neutralize slowly and carefully with a weak acid in a fume hood, monitoring for heat generation. Consult EHS for guidance. | Lye (sodium hydroxide) is highly corrosive and can cause severe burns.[6] |
A Note on this compound Carmine
It is crucial to distinguish between this compound (C.I. 73000) and this compound Carmine (C.I. 73015). This compound carmine is the sodium salt of indigotindisulfonic acid and is readily soluble in water.[4] While structurally related, its disposal is often more stringent.
-
Hazard: May cause allergic skin reactions.[3]
-
Disposal: Classified by Flinn Scientific for drain disposal under Method #26b (for solutions), which applies to small quantities of biodegradable, water-soluble organics.[7][8] However, many safety data sheets recommend that waste be handled as hazardous and disposed of via a licensed waste collection point in accordance with official regulations. Always defer to your institution's EHS guidelines and local regulations.
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. vsbit.org [vsbit.org]
- 2. flinnsci.com [flinnsci.com]
- 3. forestry-suppliers.com [forestry-suppliers.com]
- 4. Disposing of a Ferrous this compound Vat</a> — Graham Keegan [grahamkeegan.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. flinnsci.com [flinnsci.com]
- 7. flinnsci.com [flinnsci.com]
- 8. Demo [flinnsci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
